6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Descripción
Propiedades
IUPAC Name |
6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXRWOXSGOMXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192240 | |
| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38943-76-9 | |
| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038943769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,4-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54495O0IDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine Impurity G)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, a significant process-related impurity of the widely used anti-epileptic and mood-stabilizing drug, Lamotrigine. Designated as Lamotrigine Impurity G by the European Pharmacopoeia, the presence and control of this compound are critical for ensuring the safety and efficacy of the final drug product. This document delves into the chemical structure, physicochemical properties, a probable synthetic pathway, and analytical methodologies for the identification and quantification of this impurity. Furthermore, it touches upon the toxicological considerations relevant to dichlorophenyl triazine derivatives, offering a valuable resource for professionals engaged in pharmaceutical development, quality control, and regulatory affairs.
Introduction: The Significance of Lamotrigine Impurity G
Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a cornerstone in the management of epilepsy and bipolar disorder.[1] Its synthesis, a multi-step process, can inadvertently lead to the formation of structurally related impurities. Among these, this compound, also referred to as Lamotrigine EP Impurity G, is of particular importance.[2][3] This isomer differs from the active pharmaceutical ingredient (API) only in the substitution pattern of the chlorine atoms on the phenyl ring.
The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Even minor structural changes can significantly alter the pharmacological and toxicological profile of a compound. Therefore, a thorough understanding of the formation, characterization, and analytical control of impurities like the 2,4-dichloro isomer is paramount for ensuring patient safety and product quality. This guide aims to provide a detailed technical resource for scientists and researchers working with Lamotrigine and its related substances.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its identification, separation, and analysis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | Lamotrigine Impurity G, 3-Dechloro-4-chloro Lamotrigine | [2][3] |
| CAS Number | 38943-76-9 | [3] |
| Molecular Formula | C₉H₇Cl₂N₅ | |
| Molecular Weight | 256.09 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N | |
| InChIKey | HHXRWOXSGOMXJV-UHFFFAOYSA-N |
Synthesis and Formation
The synthesis of this compound is not typically a targeted process but rather occurs as a result of impurities in the starting materials used for Lamotrigine synthesis. The primary route to Lamotrigine involves the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine, followed by cyclization.[2][4][5][6][7] Consequently, the presence of 2,4-dichlorobenzoyl cyanide as an impurity in the 2,3-dichlorobenzoyl cyanide starting material will lead to the formation of Lamotrigine Impurity G.
A proposed synthetic pathway for this compound is illustrated in the workflow diagram below. This pathway is analogous to the established synthesis of Lamotrigine.[2][4]
Caption: Proposed synthetic workflow for this compound.
The key steps in this proposed synthesis are:
-
Cyanation: Conversion of 2,4-dichlorobenzoyl chloride to 2,4-dichlorobenzoyl cyanide. This is a critical step where the isomeric purity of the starting material dictates the purity of the final product.
-
Condensation: The reaction of 2,4-dichlorobenzoyl cyanide with an aminoguanidine salt to form a Schiff base intermediate.[5]
-
Cyclization: The intramolecular cyclization of the Schiff base intermediate, typically under basic conditions, to yield the final 1,2,4-triazine ring system.[4]
Spectroscopic Characterization (Predicted)
While specific, publicly available experimental spectra for this compound are limited, its spectral characteristics can be predicted with a high degree of confidence based on the well-documented spectra of Lamotrigine and related triazine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,4-dichlorophenyl group and the amine protons. The aromatic region would likely display a complex multiplet pattern due to the coupling of the three protons on the dichlorinated ring. The amine protons (NH₂) would appear as broad singlets, and their chemical shift could be concentration and solvent-dependent. For Lamotrigine (the 2,3-dichloro isomer), the aromatic protons appear in the range of 7.34-7.71 ppm, and the amine protons are observed at 6.43 and 6.69 ppm in DMSO-d₆.[8] A similar pattern is expected for the 2,4-dichloro isomer.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the dichlorophenyl ring and the triazine ring. The carbons attached to chlorine atoms would exhibit chemical shifts in the downfield region. The carbons of the triazine ring are also expected to be in the downfield region, typically between 140 and 170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands, similar to those observed for Lamotrigine:[3][9][10]
-
N-H stretching: Strong, sharp bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.
-
C=N and C=C stretching: A series of bands in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds in the triazine and phenyl rings.
-
C-Cl stretching: Strong absorptions in the fingerprint region, typically around 1050 cm⁻¹, corresponding to the carbon-chlorine stretching vibrations.[3]
Mass Spectrometry (MS)
Mass spectrometric analysis is a powerful tool for the identification of this impurity.
-
Electron Ionization (EI-MS): The EI mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 255, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively).
-
Electrospray Ionization (ESI-MS): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 256. Tandem mass spectrometry (MS/MS) of this precursor ion would yield characteristic fragment ions, such as the loss of an amino group or cleavage of the triazine ring, which can be used for structural confirmation. For Lamotrigine, the precursor ion at m/z 256.2 fragments to produce a major product ion at m/z 211.0.[11]
Analytical Methodology: A Representative HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of Lamotrigine and its impurities. The following is a representative stability-indicating HPLC method that can be adapted for the analysis of this compound.[12][13][14][15]
Objective: To separate and quantify this compound from Lamotrigine and other related impurities in a drug substance or product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile and/or methanol). A common mobile phase composition is a mixture of acetonitrile, methanol, and a phosphate buffer.[12][14]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[13]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C) for better reproducibility.[13]
-
Detection Wavelength: UV detection at a wavelength where both Lamotrigine and the impurity have significant absorbance, for instance, 210 nm or 275 nm.[12][13]
-
Injection Volume: 10 - 20 µL.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Biological and Toxicological Considerations
The toxicological profile of this compound has not been extensively studied. However, as a general principle in pharmaceutical sciences, all impurities above a certain threshold must be evaluated for their potential to cause adverse effects. The toxicity of triazine compounds can vary widely depending on their substitution patterns. Some triazine derivatives are used as herbicides and have been studied for their environmental and health impacts.[16][17][18]
The primary concern with this impurity is its structural similarity to Lamotrigine. It is plausible that it could have a similar, albeit potentially weaker or altered, pharmacological activity. It could also elicit its own unique toxicological effects. Therefore, controlling its level in the final drug product to within acceptable limits, as defined by regulatory guidelines, is essential. Further toxicological studies would be required to fully characterize the risk associated with this specific impurity.
Conclusion
This compound is a critical process-related impurity in the synthesis of Lamotrigine. Its effective control is a key aspect of ensuring the quality and safety of this important medication. This technical guide has provided a comprehensive overview of its chemical properties, a likely synthetic route, and analytical methods for its detection and quantification. By leveraging the extensive knowledge base of its closely related API, Lamotrigine, researchers and drug development professionals can effectively manage this impurity throughout the pharmaceutical lifecycle.
References
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. medjpps.com [medjpps.com]
- 3. researchgate.net [researchgate.net]
- 4. mansapublishers.com [mansapublishers.com]
- 5. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. A Novel Process For Synthesis Of Lamotrigine And Its Intermediate [quickcompany.in]
- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Development and validation of spectrophotometric, TLC and HPLC methods for the determination of lamotrigine in presence of its impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. jhrlmc.com [jhrlmc.com]
- 16. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative stress in triazine pesticide toxicity: a review of the main biomarker findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.flvc.org [journals.flvc.org]
Synthesis pathway for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine.
An In-Depth Technical Guide to the Synthesis of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
This guide provides a comprehensive overview of the synthetic pathway for this compound, a compound belonging to the phenyltriazine class of molecules. Phenyltriazines are of significant interest to the pharmaceutical industry, with prominent members like Lamotrigine used in the treatment of epilepsy and bipolar disorder.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and insights into the scientific rationale behind the synthetic strategy.
The synthesis is analogous to the well-established routes for Lamotrigine (the 2,3-dichloro isomer) and is primarily a two-step process commencing from 2,4-dichlorobenzoyl cyanide. The core transformation involves the condensation of this acyl cyanide with an aminoguanidine salt, followed by an intramolecular cyclization to construct the 1,2,4-triazine ring system.
Core Synthesis Pathway: A Two-Step Approach
The most direct and industrially relevant pathway for synthesizing the title compound involves a condensation-cyclization sequence. This method is favored for its efficiency and the availability of starting materials.
Step 1: Condensation to form the Schiff Base Intermediate
The synthesis begins with the reaction of 2,4-dichlorobenzoyl cyanide with an aminoguanidine salt, such as aminoguanidine bicarbonate or nitrate.[3] This reaction is typically performed in an acidic medium. The acid catalyzes the condensation between the carbonyl group of the acyl cyanide and the primary amino group of aminoguanidine, leading to the formation of a Schiff base intermediate, 2-(2,4-dichlorophenyl)-2-(guanidinylamino)acetonitrile, or a salt thereof.[3] The choice of acid and solvent can influence reaction time and yield.
Step 2: Intramolecular Cyclization
The crucial step is the ring closure of the Schiff base intermediate to form the stable 1,2,4-triazine ring. This transformation is typically achieved by heating the intermediate in a suitable solvent, often an aliphatic alcohol like methanol or ethanol.[4] The cyclization can be performed under neutral, acidic, or basic conditions, although neutral to slightly basic conditions are often preferred to minimize the formation of hydrolysis-related impurities, such as the corresponding 5-oxo-triazine derivative.[4] The reaction proceeds via nucleophilic attack of a nitrogen atom from the guanidino group onto the nitrile carbon, followed by tautomerization to yield the aromatic diamino-triazine ring.
Visualizing the Synthetic Workflow
The overall process can be visualized as a linear progression from starting materials to the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the analogous compound, Lamotrigine.[4][5]
Materials and Reagents:
-
Aminoguanidine Bicarbonate
-
Nitric Acid (or other suitable mineral acid)
-
Methanol
-
Activated Carbon
-
Dimethyl Sulfoxide (DMSO) (optional, as co-solvent)
Procedure:
-
Step A: Formation of the Intermediate Salt
-
In a suitable reaction vessel, create a mixture of an aqueous mineral acid (e.g., nitric acid) and an organic solvent such as dimethylsulfoxide (DMSO).
-
To this acidic solution, add aminoguanidine bicarbonate in portions while maintaining the temperature.
-
Slowly add 2,4-dichlorobenzoyl cyanide to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 20-40°C) until the condensation is complete, which can be monitored by High-Performance Liquid Chromatography (HPLC). The intermediate, 2-(2,4-dichlorophenyl)-2-(guanidinylamino)acetonitrile salt, will precipitate.
-
Isolate the intermediate salt by filtration and wash with water to remove excess acid.
-
-
Step B: Cyclization to the Final Product
-
Suspend the isolated intermediate salt in methanol.
-
Heat the suspension to reflux (approximately 65°C). The reaction is typically conducted under neutral pH conditions.[4]
-
Maintain the reflux for several hours (e.g., 10-15 hours) until the cyclization is complete, as determined by HPLC monitoring.[4]
-
Once the reaction is complete, add activated carbon to the hot solution and stir briefly to decolorize.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Cool the filtrate slowly to a lower temperature (e.g., 5-10°C) to induce crystallization of the product.
-
Collect the crystalline solid by filtration, wash with cold methanol, and dry under vacuum to yield this compound.
-
Reaction Mechanism and Rationale
The formation of the 1,2,4-triazine ring is a classic example of a condensation followed by an intramolecular cyclization.
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. mansapublishers.com [mansapublishers.com]
- 3. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]
- 6. 2,4-Dichlorobenzoyl Cyanide CAS#: 35022-43-6 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine Impurity G)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, a compound of significant interest in the pharmaceutical industry. Identified by the CAS number 38943-76-9, this molecule is principally known as a specified impurity of the anti-epileptic and mood-stabilizing drug, Lamotrigine. Designated as Lamotrigine EP Impurity G, its presence in the final drug product is carefully monitored to ensure patient safety and therapeutic efficacy. This document delves into the physicochemical properties, probable synthetic origins, analytical methodologies for detection and quantification, and the regulatory framework governing its control. This guide is intended to be a critical resource for professionals engaged in the research, development, and quality control of Lamotrigine and related compounds.
Introduction and Identification
This compound is a heterocyclic organic compound that is structurally very similar to the active pharmaceutical ingredient (API) Lamotrigine.[1] The key distinction lies in the substitution pattern of the chlorine atoms on the phenyl ring; this impurity has a 2,4-dichloro substitution, whereas Lamotrigine possesses a 2,3-dichloro substitution.[1] In the context of pharmaceutical manufacturing, it is classified as a process-related impurity, likely arising from isomeric impurities present in the starting materials used for Lamotrigine synthesis. Its effective identification and control are mandated by regulatory bodies to ensure the quality and safety of the final drug product.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Lamotrigine Impurity G is fundamental for the development of effective analytical methods for its separation and quantification.
| Property | Value | Source |
| CAS Number | 38943-76-9 | [4] |
| Molecular Formula | C₉H₇Cl₂N₅ | [4] |
| Molecular Weight | 256.09 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| Synonyms | Lamotrigine EP Impurity G; 3,5-Diamino-6-(2,4-dichlorophenyl)-1,2,4-triazine; 3-Dechloro-4-chloro Lamotrigine | [4] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in Methanol, DMSO | [1] |
Synthesis and Formation Pathway
While dedicated synthetic routes for this compound are not extensively published, its formation is intrinsically linked to the synthesis of Lamotrigine. The most probable origin is the presence of the 2,4-dichloro isomer in the key starting material, dichlorobenzoyl cyanide.
The synthesis of Lamotrigine typically involves the condensation of 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt, followed by cyclization.[6] If the 2,3-dichlorobenzoyl cyanide starting material is contaminated with its 2,4-dichloro isomer, a parallel reaction pathway will lead to the formation of Lamotrigine Impurity G.
Figure 1: Postulated formation pathway of Lamotrigine Impurity G.
Protocol for Synthesis of Lamotrigine (Illustrative of Impurity G Co-synthesis):
The following is a generalized protocol for the synthesis of Lamotrigine, which, in the presence of the corresponding 2,4-dichloro starting material, would also produce Impurity G.
-
Condensation: 2,3-Dichlorobenzoyl cyanide is reacted with aminoguanidine bicarbonate under acidic conditions (e.g., in the presence of sulfuric or nitric acid) in a suitable solvent like dimethyl sulfoxide (DMSO).[6] This reaction forms the intermediate Schiff's base, 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile.
-
Cyclization: The intermediate is then cyclized, typically by heating in an alcoholic solvent (e.g., methanol or ethanol) in the presence of a base such as potassium hydroxide or sodium methoxide, to form the 1,2,4-triazine ring.[7][8]
-
Isolation and Purification: The crude product, containing both Lamotrigine and any co-synthesized Impurity G, is then isolated and purified, usually through recrystallization.[9]
Analytical Methodologies
The cornerstone of controlling Lamotrigine Impurity G is the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for the separation and quantification of Lamotrigine from its impurities.
Illustrative HPLC Method Parameters:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at approximately 210-220 nm |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
Workflow for Analytical Method Validation:
Figure 2: Workflow for HPLC method validation for Lamotrigine impurities.
Spectroscopic Characterization
For unequivocal identification, particularly for reference standards, a combination of spectroscopic techniques is employed.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, including the substitution pattern on the aromatic ring, which is critical for distinguishing between the 2,3- and 2,4-dichloro isomers.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Reference standards for Lamotrigine Impurity G are commercially available and are typically supplied with a comprehensive Certificate of Analysis that includes this spectral data.[2][4]
Regulatory Context and Toxicological Considerations
The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing, governed by international guidelines.
ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level above which an impurity must be structurally identified.
-
Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies.
The specific thresholds are dependent on the maximum daily dose of the API.
Toxicological Assessment
As of the current literature, specific toxicological studies dedicated to this compound are not widely published. The toxicological assessment of this impurity is therefore primarily managed through the qualification process outlined in ICH guidelines. If the level of Impurity G in the final drug product is below the qualification threshold, it is generally considered safe without the need for additional toxicological studies. Should the level exceed this threshold, dedicated studies to assess its potential toxicity, including genotoxicity, would be required. The toxicological profile of the parent drug, Lamotrigine, is well-established and includes potential for serious skin rashes.[1][10] While it cannot be assumed that the impurity shares the same profile, structural similarity necessitates careful control of its levels.
Conclusion
This compound, or Lamotrigine Impurity G, serves as a critical marker for the quality and purity of the active pharmaceutical ingredient Lamotrigine. While not a therapeutically active agent itself, its formation, detection, and control are of paramount importance to ensure the safety and consistency of the final drug product. A comprehensive understanding of its properties, origins, and analytical characterization, as outlined in this guide, is essential for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry. The adherence to rigorous analytical method validation and the principles of regulatory guidelines like those from the ICH are fundamental to managing this and other process-related impurities effectively.
References
-
(PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2015). Retrieved from ResearchGate. [Link]
- Preparation method of lamotrigine. (2014).
-
Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]
-
Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific. (2012). Scholars Research Library. [Link]
- A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine. (2001).
-
Lamotrigine, Lamotrigine an antiepileptic. (2014). New Drug Approvals. [Link]
-
This compound. (n.d.). GSRS. [Link]
-
An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. (2021). Mansa STM Publishers. [Link]
-
Lamotrigine. (n.d.). PubChem. [Link]
-
Lamotrigine Impurities and Related Compound. (n.d.). Veeprho. [Link]
-
Lamotrigine mesylate. (n.d.). PubChem. [Link]
-
Lamotrigine EP Impurity C | CAS No- 84689-20-3. (n.d.). GLP Pharma Standards. [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]
-
An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels. (1992). PubMed. [Link]
-
lamotrigine-impurities. (n.d.). Pharmaffiliates. [Link]
-
Lamotrigine EP Impurity G. (n.d.). Pharmace Research Laboratory. [Link]
-
Lamotrigine EP Impurity G. (n.d.). Allmpus. [Link]
-
Synthetic scheme for 2,4-diamino-6-chloro-[4][11][12]triazines. (n.d.). ResearchGate. [Link]
-
Lamotrigine. (n.d.). Wikipedia. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. [Link]
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. CN103570637A - Preparation method of lamotrigine - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpras.com [ijpras.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Lamotrigine Impurity G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of Lamotrigine Impurity G, a critical reference standard for the quality control and stability testing of the widely used anti-epileptic and mood-stabilizing drug, Lamotrigine. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and experimental rationale essential for its practical application in a research and development setting.
Introduction and Identification
Lamotrigine Impurity G is a process-related impurity of Lamotrigine, an anticonvulsant drug.[1] Its control and monitoring are crucial for ensuring the safety and efficacy of the final drug product, in line with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[2][3]
Chemical Identity:
-
IUPAC Name: 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine[1]
-
Synonyms: 3,5-Diamino-6-(2,4-dichlorophenyl)-1,2,4-triazine; 3-Dechloro-4-chloro Lamotrigine[1][4]
-
CAS Number: 38943-76-9[1]
-
Chemical Structure:
Caption: Chemical structure of Lamotrigine Impurity G.
Physicochemical Properties
A summary of the key physicochemical properties of Lamotrigine Impurity G is presented in the table below. It is important to note that while some data is publicly available, more detailed information is often provided in the Certificate of Analysis (CoA) from commercial suppliers of the reference standard.[3][5][6][7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇Cl₂N₅ | [8][9][10] |
| Molecular Weight | 256.09 g/mol | [8][9][10] |
| Appearance | White to Off-White Solid; Green Color Powder | [4][11] |
| Solubility | Soluble in Methanol and DMSO | [8] |
| Melting Point | Not publicly available | [8] |
| Boiling Point | Not publicly available | |
| Storage Conditions | 2-8 °C, Refrigerator | [8] |
Spectroscopic and Chromatographic Characterization
The structural elucidation and quantification of Lamotrigine Impurity G rely on a combination of spectroscopic and chromatographic techniques. While specific spectral data is proprietary to commercial suppliers, a typical Certificate of Analysis will include the following:[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): Provides information on the number and types of protons in the molecule. Expected signals would correspond to the aromatic protons on the dichlorophenyl ring and the protons of the two amino groups.
-
¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms. This would help in confirming the carbon skeleton of the triazine and dichlorophenyl rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak would correspond to the molecular weight of 256.09 g/mol .
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present. Key expected peaks would include N-H stretching vibrations for the amino groups and C=N and C=C stretching vibrations for the triazine and phenyl rings, respectively.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of Lamotrigine and its impurities.[13] A validated, stability-indicating HPLC method is essential for quality control.
Illustrative HPLC Method Parameters (based on Lamotrigine analysis):
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile) in a gradient or isocratic elution. |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 220-310 nm) |
| Column Temp. | Ambient or controlled (e.g., 30-40 °C) |
Synthesis and Formation
Lamotrigine Impurity G is a process-related impurity, meaning it can be formed during the synthesis of the active pharmaceutical ingredient (API), Lamotrigine.[14] The primary route for Lamotrigine synthesis involves the cyclization of an intermediate derived from a dichlorobenzoyl cyanide.[15][16][17][18] Lamotrigine itself is 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine. The "G" impurity is the 2,4-dichloro isomer.
The formation of Impurity G is likely due to the presence of 2,4-dichlorobenzoyl cyanide as an impurity in the 2,3-dichlorobenzoyl cyanide starting material.
Caption: Plausible formation pathway of Lamotrigine Impurity G.
Stability and Degradation
Forced degradation studies are critical for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[13][19] While specific studies on the degradation of Lamotrigine Impurity G are not published, studies on Lamotrigine provide insight into the conditions that could lead to the formation of degradation products.
Lamotrigine has been shown to be susceptible to degradation under the following conditions:[19]
-
Acidic Hydrolysis: Degradation occurs in the presence of strong acids.
-
Basic Hydrolysis: Degradation is observed in the presence of strong bases.
-
Oxidative Stress: Degradation can be induced by oxidizing agents like hydrogen peroxide.
-
Photolytic Stress: Exposure to light can cause degradation.
-
Thermal Stress: High temperatures can lead to degradation.
It is plausible that Lamotrigine Impurity G would exhibit a similar degradation profile to Lamotrigine due to their structural similarities. A comprehensive stability study for Impurity G would involve subjecting it to these stress conditions and monitoring its degradation using a validated HPLC method.
Caption: A typical workflow for a forced degradation study.
Toxicological Assessment
There is currently no publicly available toxicological data specifically for Lamotrigine Impurity G. As with any impurity, its potential toxicity is a critical consideration. In the absence of experimental data, in silico (computer-based) toxicology prediction models can be used as a preliminary assessment tool to identify any potential structural alerts for toxicity. The ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities is a key reference in this regard.
Conclusion
Lamotrigine Impurity G is a well-characterized process-related impurity of Lamotrigine. While detailed experimental data for its physical and chemical properties are primarily available through the purchase of certified reference standards, this guide has synthesized the publicly available information to provide a comprehensive overview for researchers and drug development professionals. A thorough understanding of its properties, formation, and stability is essential for the development of robust analytical methods and for ensuring the quality and safety of Lamotrigine drug products.
References
-
Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification, characterization of a new N-methyl impurity. Der Pharma Chemica, 4(1), 100-105. Available at: [Link]
-
GLP Pharma Standards. (n.d.). Lamotrigine EP Impurity G | CAS No- 38943-76-9. Retrieved from [Link]
- Rao, S. N., et al. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 290-295.
-
World Journal of Pharmaceutical Research. (2021). A QbD Based Approach for Formulation and Evaluation of Lamotrigine Nanosuspension. Retrieved from [Link]
- Google Patents. (n.d.). EP1170588A1 - A method of testing the purity or stability of 'lamotrigine' with the use of a 1,2,4-triazine derivative as reference marker.
- Michail, K., et al. (2013). Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. Journal of Chemistry, 2013, 608196.
-
Alfa Omega Pharma. (n.d.). Lamotrigine impurity G | 38943-76-9. Retrieved from [Link]
- Firke, S. D., et al. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica, 10(10), 118-124.
-
Allmpus. (n.d.). Lamotrigine EP Impurity G. Retrieved from [Link]
- Mansa STM Publishers. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Journal of Pharmaceutical Research and Reports, 6(1), 1-15.
-
ResearchGate. (n.d.). FTIR spectra of the lamotrigine, cyclamic acid, and their salt. Retrieved from [Link]
-
Veeprho. (n.d.). Lamotrigine EP Impurity G | CAS 38943-76-9. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lamotrigine-impurities. Retrieved from [Link]
- Google Patents. (n.d.). CN103570637A - Preparation method of lamotrigine.
-
Pharmaffiliates. (n.d.). CAS No : 38943-76-9| Product Name : Lamotrigine - Impurity G. Retrieved from [Link]
- Google Patents. (n.d.). WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate.
-
gsis. (n.d.). This compound. Retrieved from [Link]
-
Axios Research. (n.d.). Lamotrigine EP Impurity G - CAS - 38943-76-9. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). Case Report: Predicting the Range of Lamotrigine Concentration Using Pharmacokinetic Models Based on Monte Carlo Simulation: A Case Study of Antiepileptic Drug-Related Leukopenia. Frontiers in Pharmacology, 12, 685895.
- MDPI. (2023). Physiologically Based Pharmacokinetic Modeling to Predict Lamotrigine Exposure in Special Populations to Facilitate Therapeutic Drug Monitoring and Guide Dosing Regimens. Pharmaceutics, 15(11), 2561.
-
NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. Lamotrigine impurity G | 38943-76-9 [alfaomegapharma.com]
- 7. Lamotrigine EP Impurity G - SRIRAMCHEM [sriramchem.com]
- 8. allmpus.com [allmpus.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Lamotrigine Impurity 3 synthesis - chemicalbook [chemicalbook.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. mansapublishers.com [mansapublishers.com]
- 17. CN103570637A - Preparation method of lamotrigine - Google Patents [patents.google.com]
- 18. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) in Organic Solvents
Abstract
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, widely known as Lamotrigine, is a critical antiepileptic and mood-stabilizing agent.[1] Its efficacy and bioavailability are intrinsically linked to its physicochemical properties, particularly its solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, Lamotrigine is characterized by low solubility and high permeability.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the solubility of Lamotrigine in various organic solvents. It consolidates experimental data, outlines a gold-standard protocol for solubility determination, and discusses the underlying physicochemical principles that govern the dissolution process. The objective is to furnish a practical and scientifically rigorous resource for formulation development, process chemistry, and analytical method design.
Introduction: The Critical Role of Solubility in Lamotrigine Development
Lamotrigine is a phenyltriazine derivative used extensively in the management of epilepsy and bipolar disorder.[1] Its mechanism involves the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes and modulates the release of excitatory neurotransmitters like glutamate.[3][4] The therapeutic success of any active pharmaceutical ingredient (API) is contingent upon its ability to be effectively absorbed by the body, a process for which solubility is a primary rate-limiting step.
For a BCS Class II compound like Lamotrigine, enhancing solubility is a paramount challenge in pharmaceutical development.[2][3] Poor aqueous solubility (approximately 0.17 mg/mL at 25°C) can lead to insufficient dissolution in the gastrointestinal tract, resulting in low and variable bioavailability.[2][5] A thorough understanding of its solubility in a range of organic solvents is therefore essential for:
-
Formulation Design: Selecting appropriate co-solvents, excipients, or complexing agents to create stable and bioavailable dosage forms such as oral solutions, injectables, or amorphous solid dispersions.[6]
-
Crystallization and Purification: Identifying suitable solvent systems for efficient crystallization, which is crucial for controlling purity, particle size, and polymorphic form.
-
Analytical Method Development: Preparing stock and standard solutions for quantification assays, such as those using High-Performance Liquid Chromatography (HPLC).[7][8][9][10]
This guide delves into the specifics of Lamotrigine's solubility, providing both the foundational knowledge and the practical data needed to navigate these challenges.
Fundamentals of the Dissolution Process
Solubility is the thermodynamic equilibrium concentration of a solute dissolved in a solvent at a given temperature and pressure. The process can be understood as a balance between two primary energy components:
-
Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. For a stable crystal like Lamotrigine, this energy input is significant.
-
Solvation Energy: The energy released when solute molecules interact with solvent molecules. This interaction depends on the nature of both the solute (Lamotrigine) and the solvent.
The principle of "like dissolves like" is a useful heuristic. Lamotrigine's structure, featuring dichlorophenyl and diamino-triazine moieties, gives it a mixed polarity. While the amino groups can participate in hydrogen bonding, the dichlorophenyl group is hydrophobic.[1] Consequently, its solubility is highest in solvents that can effectively interact with both parts of the molecule. Polar organic solvents, particularly those capable of hydrogen bonding, are generally more effective than nonpolar solvents or water.
Caption: Thermodynamic forces governing solubility.
Quantitative Solubility Profile of Lamotrigine
The solubility of Lamotrigine has been determined in a variety of neat organic solvents and solvent mixtures. The data below, consolidated from multiple sources, provides a quantitative basis for solvent selection. All values are approximate and may vary with experimental conditions such as temperature and purity.
| Solvent | Solvent Type | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 | [4] |
| Dimethylformamide (DMF) | Polar Aprotic | ~10 | [4] |
| Propylene Glycol | Polar Protic | 18.25 | [11] |
| Polyethylene Glycol 400 (PEG 400) | Polar Protic | 18.45 | [11] |
| Ethanol | Polar Protic | ~2 | [4] |
| 0.1 M Hydrochloric Acid (HCl) | Aqueous Acidic | 4.1 (at 25°C) | [2][5] |
| Water | Polar Protic | 0.17 (at 25°C) | [2] |
Analysis of Trends:
-
Lamotrigine demonstrates significantly higher solubility in polar organic solvents like DMSO, DMF, Propylene Glycol, and PEG 400 compared to water.[4][11] This highlights the importance of the organic moieties in overcoming the crystal lattice energy.
-
The solubility in acidic aqueous solutions is markedly higher than in pure water, confirming that Lamotrigine, with a pKa of 5.7, acts as a weak base and forms more soluble salts at lower pH.[2][12]
-
Among alcohols, solubility is moderate. For instance, its solubility in ethanol is approximately 2 mg/mL.[4]
Experimental Protocol: Equilibrium Shake-Flask Method
The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13] It is a robust and self-validating system that ensures a true equilibrium is reached between the solid drug and the solvent.
Principle
An excess amount of the solid drug is agitated in the solvent of choice at a constant temperature for a prolonged period. This allows the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then filtered, and the concentration of the dissolved drug is measured analytically.
Materials and Equipment
-
API: Crystalline Lamotrigine (purity >98%)
-
Solvents: High-purity grade organic solvents (e.g., HPLC grade)
-
Equipment:
-
Orbital shaker with temperature control (or water bath shaker)
-
Analytical balance
-
Glass vials with screw caps (e.g., 10 mL)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector or a UV-Vis Spectrophotometer
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of Lamotrigine (e.g., 20-30 mg, ensuring solid remains after equilibration) to a glass vial. The key is to have more solid than can possibly dissolve.
-
Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 5 mL) into the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C or 37.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm).
-
Causality Check: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures maximum contact between the solid surface and the solvent, accelerating the approach to equilibrium. The equilibration time must be sufficient; for Lamotrigine, 24 to 48 hours is typically recommended to ensure true equilibrium is reached.[5][6][14]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. For finer suspensions, centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the undissolved solid.[6]
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a chemical-resistant syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Self-Validation: The filtration step is crucial. Failure to remove all undissolved solids will lead to an overestimation of solubility. Discard the first portion of the filtrate to prevent drug adsorption onto the filter membrane from affecting the final concentration.
-
-
Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. A common wavelength for Lamotrigine detection is around 260-308 nm.[10][11] Calculate the concentration against a standard calibration curve.
-
Calculation: Determine the original solubility (in mg/mL) by multiplying the measured concentration by the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Method.
Conclusion and Practical Implications
The solubility of this compound is a multifaceted property that is fundamental to its development as a therapeutic agent. This guide has established that Lamotrigine, a BCS Class II compound, exhibits poor aqueous solubility but can be effectively dissolved in various polar organic solvents such as DMSO, DMF, and glycols.[4][11] Its solubility is also pH-dependent, increasing under acidic conditions.[12]
For professionals in drug development, this information is directly applicable:
-
Formulators can leverage solvents like propylene glycol or PEG 400 as solubilizing agents in liquid dosage forms.
-
Process Chemists can select optimal solvents for crystallization and purification based on the provided solubility data, balancing yield and purity.
-
Analytical Scientists can confidently prepare stock solutions using solvents like DMSO or methanol for routine analysis, ensuring complete dissolution for accurate quantification.[9][10]
By applying the principles and the robust shake-flask methodology detailed herein, researchers can generate reliable and reproducible solubility data, accelerating the development of new, effective, and safe Lamotrigine-based medicines.
References
- Rapid HPLC analysis of the antiepileptic lamotrigine and its metabolites in human plasma. (n.d.). Vertex AI Search.
- Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. (2024). Vertex AI Search.
- A rapid cost-effective high-performance liquid chromatographic (HPLC) assay of serum lamotrigine after liquid-liquid extraction and using HPLC conditions routinely used for analysis of barbiturates. (n.d.). PubMed.
- A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. (n.d.). Sign in.
- FORMULATION DEVELOPMENT AND EVALUATION OF CONTROLLED RELEASE TABLETS OF LAMOTRIGINE USING MIXED SOLVENCY CONCEPT. (n.d.).
- View of Physicochemical Properties of Lamotrigine and its Compatibility with Various Inactive Ingredients to Formulate Lamotrigine Orally Disintegrating Tablets. (n.d.).
-
Lamotrigine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
CHEMISTRY REVIEW(S). (2008). accessdata.fda.gov. Retrieved January 12, 2026, from [Link]
-
Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (n.d.). Ingenta Connect. Retrieved January 12, 2026, from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved January 12, 2026, from [Link]
-
Preformulation studies of Lamotrigine. (2022). NeuroQuantology. Retrieved January 12, 2026, from [Link]
-
Design of a controlled release liquid formulation of lamotrigine. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 12, 2026, from [Link]
-
Physicochemical properties of lamotrigine and its compatibility with various inactive ingredients to formulate lamotrigine orally disintegrating tablets. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved January 12, 2026, from [Link]
-
Lamotrigine Solubility in Some Nonaqueous Solvent Mixtures at 298.2 K. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Exploring the solubility of novel lamotrigine drug–drug salts: the role of pH and structural variability. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
Lamotrigine. (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]
-
Solubility of lamotrigine in propylene glycol + ethanol and their ternary aqueous mixtures. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Solubility of Lamotrigine, Diazepam, and Clonazepam in Ethanol + Water Mixtures at 298.15 K. (2009). Semantic Scholar. Retrieved January 12, 2026, from [Link]
Sources
- 1. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. jhrlmc.com [jhrlmc.com]
- 8. A rapid cost-effective high-performance liquid chromatographic (HPLC) assay of serum lamotrigine after liquid-liquid extraction and using HPLC conditions routinely used for analysis of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Design of a controlled release liquid formulation of lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
The Multifaceted Biological Potential of Dichlorophenyl Triazine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Triazine Scaffold
The 1,3,5-triazine, a symmetrical six-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry. Its unique electronic properties and the ability to be functionalized at three distinct positions have led to the development of a vast array of derivatives with significant biological activities.[1][2][3] Among these, dichlorophenyl triazine compounds have emerged as a particularly promising class, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral effects.[4][5][6] This technical guide provides an in-depth exploration of the biological activities of dichlorophenyl triazine compounds, focusing on their mechanisms of action, key experimental validation protocols, and the underlying scientific rationale for their investigation in drug discovery pipelines.
I. Anticancer Activity: A Multi-pronged Attack on Malignancy
Dichlorophenyl triazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5][7][8] Their ability to target multiple critical pathways in cancer progression makes them attractive candidates for further development.
A. Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer efficacy of dichlorophenyl triazines stems from their ability to interact with and inhibit several key proteins involved in tumorigenesis.
-
Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[9]
-
Src Kinase Inhibition: Certain dichlorophenyl triazine derivatives have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[10][11] By blocking Src activity, these compounds can disrupt downstream signaling cascades that promote tumor growth.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a well-established target in cancer therapy. Dichlorophenyl triazines have been shown to inhibit EGFR tyrosine kinase (EGFR-TK), thereby blocking the signaling that leads to cell proliferation and survival in various cancers.[7][9]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Several s-triazine derivatives have been developed as inhibitors of PI3K, demonstrating the potential to halt cancer progression by targeting this critical pathway.[9][12]
-
-
Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[13][14] Some dichlorophenyl triazine compounds act as tubulin polymerization inhibitors.[15][16] By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by several clinically successful anticancer drugs.[16]
Signaling Pathway: EGFR Inhibition by Dichlorophenyl Triazine Compounds
Caption: EGFR signaling pathway and its inhibition by dichlorophenyl triazine compounds.
B. Experimental Protocols for Assessing Anticancer Activity
A tiered approach involving a series of in vitro assays is essential for the comprehensive evaluation of the anticancer potential of dichlorophenyl triazine compounds.[17][18][19]
These initial screening assays determine the cytotoxic and cytostatic effects of the compounds on cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichlorophenyl triazine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
These assays determine whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the dichlorophenyl triazine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This assay determines the effect of the compounds on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with the compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow: In Vitro Anticancer Screening
Caption: A typical workflow for the in vitro screening of anticancer compounds.
| Compound Class | Target | Observed Effect | Reference Cancer Cell Lines | IC50 Range (µM) |
| Dichlorophenyl-aminotriazine | Src Kinase | Inhibition of proliferation | Human lung carcinoma | Varies |
| Dichlorophenyl-pyrazolotriazine | EGFR-TK | Inhibition of cell growth, apoptosis | Breast (MCF-7), Colon (HCT116) | 0.5 - 10 |
| Dichlorophenyl-morpholinotriazine | PI3K | Cell cycle arrest | Various | 0.1 - 5 |
| Dichlorophenyl-chalcone-triazine | Tubulin | Mitotic arrest, apoptosis | Various | 1 - 20 |
Table 1: Summary of Anticancer Activities of Dichlorophenyl Triazine Derivatives.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the discovery of novel antimicrobial agents. Dichlorophenyl triazine derivatives have shown promising activity against a range of bacterial and fungal strains.[4][20][21][22][23]
A. Mechanism of Action
The precise mechanisms of antimicrobial action for many dichlorophenyl triazine compounds are still under investigation. However, it is hypothesized that their activity may stem from the disruption of essential cellular processes in microorganisms, such as:
-
Enzyme Inhibition: Targeting enzymes crucial for bacterial or fungal survival, such as those involved in cell wall synthesis or DNA replication.
-
Membrane Disruption: Altering the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
B. Experimental Protocols for Assessing Antimicrobial Activity
Standard microbiological assays are employed to evaluate the efficacy of these compounds.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the dichlorophenyl triazine compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[24]
This qualitative assay provides a preliminary assessment of antimicrobial activity.[26]
Protocol: Agar Disc Diffusion Method
-
Plate Preparation: Evenly spread a standardized inoculum of the test microorganism onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Impregnate sterile paper discs with a known concentration of the dichlorophenyl triazine compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the clear zone of no growth around the disc. A larger zone of inhibition indicates greater antimicrobial activity.[26]
Logical Relationship: Antimicrobial Assay Selection
Caption: A logical flow for selecting antimicrobial assays.
| Compound Derivative | Test Organism | Assay | Result |
| N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides | S. aureus, E. coli | MIC | Moderate to excellent activity |
| Dichlorophenyl-aminobenzoic acid-triazine | S. aureus, E. coli | MIC | Activity comparable to ampicillin |
Table 2: Representative Antimicrobial Activities of Dichlorophenyl Triazine Derivatives. [4][23]
III. Antiviral Activity: A Frontier in Triazine Research
The exploration of dichlorophenyl triazine compounds as antiviral agents is a rapidly evolving field.[6][27][28] Derivatives of the triazine core have demonstrated activity against a range of viruses, suggesting a broad-spectrum potential that warrants further investigation.[6][29]
A. Mechanism of Action
The antiviral mechanisms of dichlorophenyl triazines are diverse and virus-specific. Potential modes of action include:
-
Inhibition of Viral Entry: Preventing the virus from attaching to or entering host cells.[30]
-
Inhibition of Viral Replication: Targeting viral enzymes essential for genome replication, such as polymerases.[27]
-
Inhibition of Viral Assembly and Release: Interfering with the formation of new viral particles or their release from the host cell.[30]
B. Experimental Protocols for Assessing Antiviral Activity
A variety of in vitro assays are used to screen for and characterize the antiviral activity of dichlorophenyl triazine compounds.[25][30][31][32][33]
This assay is used for viruses that cause visible damage (CPE) to host cells.
Protocol:
-
Cell Seeding: Seed susceptible host cells in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of the dichlorophenyl triazine compound to the cells, followed by a standardized amount of the virus.
-
Incubation: Incubate the plate until CPE is observed in the virus control wells (no compound).
-
CPE Evaluation: Visually assess the wells for the inhibition of CPE. The concentration of the compound that inhibits CPE by 50% (EC50) is determined.
This is a quantitative assay that measures the reduction in the number of viral plaques.[33]
Protocol:
-
Cell Infection: Infect a confluent monolayer of host cells with the virus for a short period.
-
Compound Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) that includes different concentrations of the test compound.
-
Incubation: Incubate the plates until plaques (zones of cell death) are visible.
-
Plaque Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques. Calculate the percentage of plaque reduction compared to the virus control.
This assay measures the amount of infectious virus produced in the presence of the compound.[32]
Protocol:
-
Infection and Treatment: Infect cells with the virus in the presence of varying concentrations of the compound.
-
Virus Harvesting: After a single replication cycle, harvest the virus from the cell supernatant or lysate.
-
Virus Titer Determination: Determine the titer of the harvested virus using a quantitative assay (e.g., plaque assay or TCID50 assay).
-
Data Analysis: Calculate the reduction in virus yield compared to the untreated control.
Viral Life Cycle and Potential Triazine Intervention Points
Caption: Key stages of the viral life cycle that can be targeted by antiviral compounds.
| Triazine Derivative Type | Target Virus | Observed Activity |
| Symmetrical alkoxy-amino-substituted TAZ | Herpes Simplex Virus Type 1 (HSV-1) | Significant antiviral activity |
| 1,3,5-Triazine derivatives | Yellow Fever Virus (YFV) | Inhibitory activity |
Table 3: Examples of Antiviral Activities of Triazine Derivatives. [6][27]
IV. Conclusion and Future Directions
Dichlorophenyl triazine compounds represent a versatile and highly promising class of molecules for the development of new therapeutics. Their demonstrated efficacy against cancer, microbial pathogens, and viruses, often through multiple and well-defined mechanisms of action, underscores their potential to address significant unmet medical needs. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of novel dichlorophenyl triazine derivatives.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of how these compounds exert their biological effects at the molecular level.
-
In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and, ultimately, clinical success.
-
Combination Therapies: To explore the synergistic potential of dichlorophenyl triazine compounds with existing therapeutic agents.
The continued investigation of this remarkable chemical scaffold holds great promise for the future of drug discovery and the development of next-generation medicines.
V. References
-
Babu, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Bio-protocol. Antiviral assay. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Lopes, F. C., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anti-cancer drugs, 11(1), 1-7. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
-
Miller, M. B., & Bassler, B. L. (2001). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current protocols in toxicology, 7(1), 7-1. [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
Charles River Laboratories. Antiviral & Antimicrobial Testing. [Link]
-
Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]
-
eCampusOntario Pressbooks. Protocol for Bacterial Cell Inhibition Assay. [Link]
-
BMG LABTECH. Virus Assays. [Link]
-
ResearchGate. Triazine derivatives with different anticancer activity mechanisms. [Link]
-
Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[17][31][34]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & medicinal chemistry letters, 17(3), 602-608. [Link]
-
Kian-poon, L., & Bel-inda, K. (2014). In vitro methods for testing antiviral drugs. Virologica Sinica, 29(1), 3-10. [Link]
-
ResearchGate. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. [Link]
-
Microbe Investigations. Zone of Inhibition Test - Kirby Bauer Test. [Link]
-
Rajput, P., & Sharma, A. (2021). Synthesis, characterization and antimicrobial screening of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline. International Journal of Chemical Studies, 9(2), 794-801. [Link]
-
ResearchGate. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[17][31][34]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]
-
Wikipedia. Lamotrigine. [Link]
-
Velihina, Y. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][17][18][19]triazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 60-73. [Link]
-
He, W., et al. (2001). 2,7-dimethyl-8-(2, 4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine: a potent, orally bioavailable CRF(1) receptor antagonist. Bioorganic & medicinal chemistry letters, 11(24), 3245-3248. [Link]
-
ResearchGate. (PDF) Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. [Link]
-
Wieczerzak, E., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234. [Link]
-
Kim, J. H., et al. (2012). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & medicinal chemistry letters, 22(19), 6139-6143. [Link]
-
Abdel-Cader, M. S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(4), 1108. [Link]
-
De Clercq, E., et al. (2006). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Journal of medicinal chemistry, 49(19), 5781-5788. [Link]
-
Abdel-Cader, M. S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(4), 1108. [Link]
-
Kumar, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert opinion on therapeutic patents, 34(1), 1-19. [Link]
-
Weng, L., et al. (2020). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of medicinal chemistry, 63(21), 12436-12460. [Link]
-
Trebst, A. (2008). The Mode of Action of Triazine Herbicides in Plants. In The Triazine Herbicides (pp. 101-110). Elsevier. [Link]
-
ResearchGate. Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]
-
RSC Publishing. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. [Link]
-
Li, Y., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. ACS chemical biology, 18(2), 297-306. [Link]
-
Kumar, D., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Mini reviews in medicinal chemistry, 20(1), 3-21. [Link]
-
Li, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6296. [Link]
-
Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & pharmaceutical bulletin, 62(10), 1032-1040. [Link]
-
Yurttaş, L., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in drug design & discovery, 15(1), 69-76. [Link]
-
El-Sayed, W. A., et al. (2011). SYNTHESIS, REACTIONS, AND BIOLOGICAL ACTIVITY OF SOME TRIAZINE DERIVATIVES CONTAINING SULFA DRUG MOIETIES. Medicinal chemistry research, 20(8), 1238-1249. [Link]
-
Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 1-11. [Link]
-
ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. [Link]
-
Chapman, A. L., et al. (2011). Inhibition of tubulin polymerization by hypochlorous acid and chloramines. Archives of biochemistry and biophysics, 508(2), 155-161. [Link]
-
Der Pharma Chemica. Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. [Link]
-
JNAS | Journals of National Academy of Sciences of Ukraine. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl. [Link]
-
Semantic Scholar. Synthesis and antiviral activity of 1,2,4-triazine derivatives. [Link]
-
MDPI. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. [Link]
-
Ducki, S., et al. (2011). Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents. Journal of medicinal chemistry, 54(7), 2275-2289. [Link]
-
MDPI. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]
-
Kaur, R., et al. (2021). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Synthesis, 18(6), 576-601. [Link]
Sources
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
- 19. ijpbs.com [ijpbs.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. criver.com [criver.com]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 28. Synthesis and antiviral activity of 1,2,4-triazine derivatives | Semantic Scholar [semanticscholar.org]
- 29. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 32. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 33. bmglabtech.com [bmglabtech.com]
- 34. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine as a Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofolate reductase (DHFR) remains a cornerstone target in therapeutic development, pivotal for its role in nucleotide synthesis and cellular proliferation.[1][2] Inhibition of DHFR disrupts the folate metabolic pathway, proving effective against rapidly dividing cells, a hallmark of cancer and various infectious diseases.[3][4] This guide provides an in-depth technical framework for the preclinical assessment of a novel antifolate candidate, 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine. We will detail the strategic synthesis, enzymatic and cell-based screening, and in silico analysis required to validate its potential as a DHFR inhibitor. This document serves as a comprehensive resource, blending established protocols with the scientific rationale necessary for informed drug development.
Introduction: The Rationale for Targeting Dihydrofolate Reductase
Dihydrofolate reductase is a critical enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[3] THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and proteins.[5] Consequently, DHFR is indispensable for cellular growth and replication.[1][6]
The therapeutic strategy of DHFR inhibition is well-established, with drugs like methotrexate used in cancer chemotherapy and trimethoprim as an antibacterial agent.[2][4] These inhibitors are structural analogs of folic acid that competitively bind to the active site of DHFR, leading to a depletion of THF and subsequent cell death.[3][4] The continued search for novel DHFR inhibitors is driven by the need to overcome drug resistance and to develop agents with improved selectivity and safety profiles.[7] The 1,2,4-triazine scaffold has shown promise in this area, and this compound has been identified as a candidate for investigation.
Synthesis and Characterization of this compound
The synthesis of 1,2,4-triazine derivatives can be achieved through various established methods. A common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones.[8] For the specific synthesis of this compound, a multi-step process is typically employed, starting from 2,4-dichlorobenzoyl cyanide. This is condensed with aminoguanidine bicarbonate, followed by cyclization to form the triazine ring.[9]
Synthetic Pathway Overview
A generalized synthetic route is outlined below. It is crucial to monitor each step using techniques like Thin Layer Chromatography (TLC) and to purify intermediates via column chromatography or recrystallization to ensure the final product's purity.
Caption: Generalized synthetic pathway for the target compound.
Step-by-Step Synthesis Protocol
-
Condensation: 2,4-Dichlorobenzoyl cyanide is refluxed with aminoguanidine bicarbonate in a suitable organic solvent such as toluene.[9] The reaction progress is monitored by TLC until the starting materials are consumed.
-
Cyclization: The intermediate Schiff's base is then cyclized by refluxing in an aliphatic alcohol in the presence of a base, such as sodium methoxide, to yield the crude product.[9]
-
Purification: The crude this compound is purified by recrystallization from an appropriate solvent system to yield the final compound with high purity.
Physicochemical Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques:
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the calculated molecular weight of C₉H₇Cl₂N₅ (256.09 g/mol ).[10] |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | ¹H and ¹³C NMR spectra consistent with the proposed chemical structure, showing characteristic shifts for the aromatic and triazine protons and carbons. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating a purity of >95%. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H (amine) and C=N (triazine ring) bonds. |
In Vitro Evaluation of DHFR Inhibition
The primary biological assessment of the synthesized compound is to determine its inhibitory activity against the DHFR enzyme. This is typically achieved through a spectrophotometric assay that measures the decrease in NADPH concentration.
DHFR Enzymatic Inhibition Assay
This assay monitors the DHFR-catalyzed oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[11][12]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing DHFR assay buffer, purified human DHFR enzyme, and varying concentrations of the test compound (dissolved in DMSO).[11]
-
Substrate Addition: Add dihydrofolic acid (DHF) to the wells to initiate the reaction.
-
Cofactor Addition: Initiate the enzymatic reaction by adding NADPH.[11]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
| Parameter | Typical Concentration | Reference |
| Human DHFR Enzyme | 200 nM | [11] |
| Dihydrofolate (DHF) | 137.5 µM | [11] |
| NADPH | 125 µM | [11] |
| Test Compound | 0.01 µM - 100 µM | |
| DMSO (final concentration) | < 2% | [11] |
Cell-Based Assays for Antiproliferative Activity
While in vitro enzyme assays are crucial, it is equally important to assess the compound's activity in a cellular context.[13] Cell-based assays provide insights into cell permeability, metabolic stability, and the overall effect on cell proliferation.[14]
Cell Viability Assay
A common method to assess antiproliferative activity is the MTT or ATP-based cell viability assay.[15]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A549, a human lung carcinoma cell line) in a 96-well plate and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or a reagent that measures ATP levels) and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.
-
Data Analysis: Calculate the GI₅₀ (the concentration that causes 50% growth inhibition).
In Silico Modeling: Understanding Drug-Target Interactions
Molecular docking studies are powerful computational tools used to predict the binding mode and affinity of a small molecule to its protein target.[16] This provides valuable insights into the structure-activity relationship and can guide further optimization of the lead compound.
Molecular Docking Protocol
-
Protein and Ligand Preparation: Obtain the 3D crystal structure of human DHFR from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and adding hydrogen atoms. Generate a 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, GLIDE) to dock the ligand into the active site of DHFR.[16][17]
-
Pose Analysis: Analyze the predicted binding poses and docking scores. The top-ranked poses are evaluated based on their interaction with key amino acid residues in the DHFR active site, such as Leu22, Phe31, and Pro61.[16][18]
Caption: A typical workflow for molecular docking studies.
Conclusion and Future Directions
This guide has outlined a comprehensive preclinical evaluation strategy for this compound as a potential DHFR inhibitor. The described workflow, from synthesis and characterization to in vitro and in silico analysis, provides a robust framework for assessing its therapeutic potential. Positive results from these initial studies would warrant further investigation, including mechanism of action studies, selectivity profiling against other enzymes, and in vivo efficacy and safety studies in animal models. The systematic approach detailed herein will enable a thorough and scientifically rigorous evaluation of this promising compound.
References
-
Patsnap Synapse. (2024, June 21). What are DHFR inhibitors and how do they work? Retrieved from [Link]
-
Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 4(8), 2441–2452. Retrieved from [Link]
-
Scaccia, S., Giglio, M., & D'Atri, V. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules (Basel, Switzerland), 24(6), 1140. Retrieved from [Link]
-
Gonen, Y. (1995). Dihydrofolate reductase as a therapeutic target. Current pharmaceutical design, 1(1), 31–47. Retrieved from [Link]
-
Gangjee, A., Jain, H. D., & Kurup, S. (2007). Dihydrofolate reductase as a target for chemotherapy in parasites. Current pharmaceutical design, 13(7), 749–770. Retrieved from [Link]
-
Sehrawat, A., Singh, M., & Kumar, V. (2021). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current medicinal chemistry, 28(29), 5945–5984. Retrieved from [Link]
-
Siena, M. F., & Perfect, J. R. (2020). Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans. mSphere, 5(2), e00052-20. Retrieved from [Link]
-
Kumar, A., & Singh, N. (2025). DHFR: A promising drug target for the identification of antimalarial agents. Journal of Neonatal Surgery, 14(32s), 3412-3420. Retrieved from [Link]
-
Baker, J. T. (n.d.). Baker's Yeast Promoted One-Pot Synthesis of New 1,2,4-Triazolpyrimido-1,3,4-Oxadiazoles: Investigation of Antioxidant and Antimicrobial Activity. Taylor & Francis. Retrieved from [Link]
-
Selvam, C., Daniel, T., & Kumar, M. S. (2006). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Bioinformation, 1(6), 190–193. Retrieved from [Link]
-
Heppler, L. N., & Johnson, G. L. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Cancers, 15(3), 679. Retrieved from [Link]
-
Elowe, N. H., Blanchard, J. E., Cechetto, J. D., & Brown, E. D. (2005). Experimental screening of dihydrofolate reductase yields a "test set" of 50,000 small molecules for a computational data-mining and docking competition. Journal of biomolecular screening, 10(7), 653–657. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Selvam, C., Daniel, T., & Kumar, M. S. (2006). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Bioinformation, 1(6), 190-193. Retrieved from [Link]
-
White, S. W., Zheng, J., & Zhang, Y. M. (2015). A Focused Screen Identifies Antifolates with Activity on Mycobacterium tuberculosis. PloS one, 10(10), e0141183. Retrieved from [Link]
-
Irshad, H., Assiri, M. A., & Rafique, S. K. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC advances, 15(1), 1-25. Retrieved from [Link]
-
Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification of a new N-methyl impurity. Der Pharma Chemica, 4(1), 100-105. Retrieved from [Link]
-
Vijjulatha, M., & Sharma, G. V. (2011). Inhibitors of Human Dihydrofolate Reductase: A Computational Design and Docking Studies Using Glide. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 266-273. Retrieved from [Link]
-
Agbogbo, F. O., & Yusuf, O. S. (2025). Benchmarking the Structure-Based Virtual Screening Performance of Wild-Type and Resistant PfDHFR Using Docking and Machine Learning Re-Scoring. Journal of Chemical Information and Modeling, 65(1), 1-15. Retrieved from [Link]
-
N'guessan, A. B., et al. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences, 10(2), 1-12. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazine. Retrieved from [Link]
- WO2001049669A1. (2001). A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine. Google Patents.
-
van der Zanden, S. Y., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life science alliance, 6(8), e202302028. Retrieved from [Link]
-
Balaraman, E., & Gunanathan, C. (2015). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology, 5(2), 679-683. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Mansa STM Publishers. (2024, March 4). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Lamotrigine. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]
-
Goldman, I. D. (2001). The Antifolates. The Oncologist, 6(1), 1-5. Retrieved from [Link]
-
PubChem. (n.d.). Lamotrigine mesylate. Retrieved from [Link]
Sources
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Triazine - Wikipedia [en.wikipedia.org]
- 9. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 13. bioivt.com [bioivt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance | Life Science Alliance [life-science-alliance.org]
- 16. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benchmarking the Structure-Based Virtual Screening Performance of Wild-Type and Resistant PfDHFR Using Docking and Machine Learning Re-Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Abstract
This in-depth technical guide provides a comprehensive exploration of the discovery and history of lamotrigine and its related phenyltriazine compounds. Intended for researchers, scientists, and professionals in drug development, this document navigates the serendipitous origins of lamotrigine, its intricate mechanism of action, the evolution of its synthesis, and the development of analytical methodologies for its quantification. By delving into the medicinal chemistry and structure-activity relationships that guided its development, this guide offers a detailed narrative grounded in scientific integrity and supported by experimental evidence.
A Serendipitous Discovery: The Phenyltriazine Saga
The journey to lamotrigine, a cornerstone in the management of epilepsy and bipolar disorder, began not with a targeted design but with a fortuitous observation rooted in a now-disproven hypothesis. In the early 1980s, researchers at the Wellcome Research Laboratories were investigating compounds with antifolate activity, based on the theory that such agents might possess anticonvulsant properties.[1] This line of inquiry led to the synthesis and screening of a series of phenyltriazine derivatives.
While the antifolate hypothesis was ultimately incorrect, the screening of these novel chemical entities in animal models of epilepsy revealed potent anticonvulsant activity.[2] This pivotal moment shifted the focus of the research program towards understanding and optimizing the anticonvulsant properties of the phenyltriazine scaffold, independent of its effects on folate metabolism. Lamotrigine, then known as BW-430C, emerged from this program as a promising candidate with a unique and potent profile.[3]
The initial patent filings for lamotrigine were made by the Wellcome Foundation in 1980.[3] Following extensive preclinical and clinical development, lamotrigine was first approved for the treatment of epilepsy in Ireland in 1990 and subsequently in the United Kingdom in 1991 and the United States in 1994.[3]
Unraveling the Mechanism of Action: A Multi-Target Approach
Lamotrigine's efficacy stems from its distinct mechanism of action, which differentiates it from many other antiepileptic drugs. Its primary mode of action is the use- and voltage-dependent blockade of voltage-gated sodium channels.[4] This action stabilizes neuronal membranes and inhibits the repetitive firing of neurons, a hallmark of seizure activity.
Furthermore, lamotrigine has been shown to inhibit voltage-gated calcium channels, particularly N- and P-type channels.[3] This contributes to the suppression of the release of excitatory amino acid neurotransmitters, most notably glutamate and aspartate.[4] The reduction in glutamatergic neurotransmission is a key factor in its anticonvulsant and mood-stabilizing effects.
The following diagram illustrates the primary mechanisms of action of lamotrigine at the neuronal synapse.
Caption: Lamotrigine's primary mechanisms of action at the synapse.
The Medicinal Chemistry of Phenyltriazines: A Structure-Activity Relationship Study
The optimization of the phenyltriazine scaffold was a critical step in the development of lamotrigine. While a comprehensive quantitative structure-activity relationship (QSAR) study from the early discovery phase is not publicly available, analysis of related compounds provides insights into the key structural features required for anticonvulsant activity.
The general pharmacophore for anticonvulsant activity often includes an aromatic ring, one or two electron donor atoms, and a hydrogen-bonding domain. Lamotrigine, with its dichlorophenyl ring, triazine core, and amino groups, fits this model well.
Molecular modeling studies have shown structural similarities between lamotrigine and other anticonvulsants, suggesting a commonality in their interaction with therapeutic targets.[5] The 2,3-dichloro substitution on the phenyl ring is a crucial feature for lamotrigine's potent activity. Modifications to this substitution pattern can significantly impact efficacy.
The following diagram illustrates a conceptual structure-activity relationship for the phenyltriazine class of anticonvulsants.
Caption: Key structural features influencing the anticonvulsant activity of phenyltriazines.
Preclinical Pharmacology: In Vitro and In Vivo Characterization
Lamotrigine has undergone extensive preclinical evaluation to characterize its pharmacological profile.
In Vitro Activity
In vitro studies using voltage-clamp electrophysiology have quantified the inhibitory effects of lamotrigine on ion channels. In HEK-293 cells expressing human NaV1.5 channels, lamotrigine blocked the peak sodium current with an IC50 of 28.8 µM at a holding potential of -95 mV.[6] It also inhibits the uptake of serotonin, noradrenaline, and dopamine in rat brain synaptosomes with IC50 values of 474 µM, 239 µM, and 322 µM, respectively.[1]
In Vivo Anticonvulsant Activity
Lamotrigine has demonstrated broad-spectrum anticonvulsant activity in various animal models of epilepsy. The following table summarizes its efficacy in several key models.
| Animal Model | Seizure Type | Lamotrigine ED₅₀ (mg/kg, i.p.) | Reference |
| Mouse | Maximal Electroshock (MES) | 36 µmol/kg | |
| Mouse | Pentylenetetrazol (PTZ) - Tonic | 9 µmol/kg | |
| Mouse | 6,7-dimethoxy-4-ethyl-b-carboline-3-carboxylate (DMCM) - Tonic | 43 µmol/kg | |
| DBA/2 Mouse | Sound-induced - Tonic | 6 µmol/kg | |
| Rat | Amygdala Kindling | 5 mg/kg (effective dose) | [7] |
| Rat | Pentylenetetrazol (PTZ) Kindling | 5-20 mg/kg (effective dose) | [2] |
Synthesis of Lamotrigine and Related Compounds: Experimental Protocols
The chemical synthesis of lamotrigine has evolved since its initial disclosure. Several routes have been developed to improve yield, purity, and industrial scalability.
Original Synthesis Route
The first synthesis of lamotrigine was disclosed by the Wellcome Foundation in 1980.[3] The key steps involved the formation of an acyl cyanide followed by reaction with aminoguanidine and subsequent cyclization.
Experimental Protocol:
-
Step 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide: 2,3-Dichlorobenzoyl chloride is treated with cuprous cyanide to form the acyl cyanide intermediate.
-
Step 2: Condensation with Aminoguanidine: The 2,3-dichlorobenzoyl cyanide is then reacted with the nitrate salt of aminoguanidine.
-
Step 3: Cyclization to Lamotrigine: The resulting intermediate undergoes cyclization to form the 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (lamotrigine).
The following diagram outlines the general synthetic workflow for lamotrigine.
Caption: A simplified workflow for the synthesis of lamotrigine.
Analytical Methodologies for Quantification
The development of reliable analytical methods for the quantification of lamotrigine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC methods with ultraviolet (UV) detection are widely used for the routine analysis of lamotrigine in plasma.
Experimental Protocol (HPLC-UV):
-
Sample Preparation: Protein precipitation is a common method for extracting lamotrigine from plasma samples. This is typically achieved by adding a solvent such as methanol to the plasma, followed by centrifugation to remove the precipitated proteins.
-
Chromatographic Separation: The extracted sample is injected onto a C18 reversed-phase column. An isocratic mobile phase, often consisting of a mixture of an acidic buffer and an organic solvent like methanol or acetonitrile, is used to separate lamotrigine from endogenous plasma components.
-
Detection: Lamotrigine is detected by its UV absorbance, typically at a wavelength around 260-305 nm.
-
Quantification: The concentration of lamotrigine in the sample is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the drug.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for applications requiring lower limits of quantification.
Experimental Protocol (LC-MS/MS):
-
Sample Preparation: Similar to HPLC-UV, protein precipitation is a common extraction technique. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
-
Chromatographic Separation: A rapid chromatographic separation is typically achieved using a C18 column with a gradient elution.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Lamotrigine is ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored for both lamotrigine and its internal standard.
-
Quantification: The ratio of the peak area of lamotrigine to that of the internal standard is used to calculate the concentration of the drug in the sample, based on a calibration curve.
Clinical Evolution: From Epilepsy to Bipolar Disorder
Initially developed and approved for epilepsy, astute clinical observations by epileptologists noted mood-stabilizing effects in patients receiving lamotrigine.[8] This serendipitous finding led to further investigation of its use in bipolar disorder. Dr. Richard Weisler was a key figure in pioneering the use of lamotrigine for bipolar depression.[9] After a series of clinical trials, lamotrigine received FDA approval in 2003 for the maintenance treatment of bipolar I disorder to delay the time to occurrence of mood episodes in patients treated for acute mood episodes with standard therapy.[3]
Conclusion
The discovery and development of lamotrigine represent a fascinating interplay of serendipity, keen clinical observation, and rigorous scientific investigation. From its origins in a flawed hypothesis to its current status as a widely prescribed medication for both epilepsy and bipolar disorder, the story of lamotrigine is a testament to the unpredictable nature of drug discovery. This technical guide has provided a comprehensive overview of the key milestones in its history, from its initial synthesis and preclinical characterization to the development of sophisticated analytical methods for its quantification. For researchers and drug development professionals, the journey of lamotrigine offers valuable insights into the multifaceted process of bringing a novel therapeutic agent from the laboratory to the clinic.
References
-
Amir, M., & Ali, I. (2012). Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. Journal of Neurology & Neurophysiology. [Link]
-
Phenyltriazines. In: Wikipedia. [Link]
-
Antiepileptic drugs / Medicinal Chemistry III. (2017). SlideShare. [Link]
-
Gidal, B. E., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. Clinical and Translational Science. [Link][6]
-
D'Souza, S., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry. [Link]
-
Lamotrigine. PubChem. [Link]
-
Southam, E., et al. (1998). Lamotrigine inhibits monoamine uptake in vitro and modulates 5-hydroxytryptamine uptake in rats. European Journal of Pharmacology. [Link][1]
-
Lamotrigine. Wellcome Collection. [Link]
-
Gujral, S. S., et al. (2002). Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. Journal of Medicinal Chemistry. [Link][5]
-
Weisler, R. H., et al. (2008). Discovery and development of lamotrigine for bipolar disorder: a story of serendipity, clinical observations, risk taking, and persistence. Journal of Affective Disorders. [Link][8]
-
Search Orphan Drug Designations and Approvals. (2019). U.S. Food and Drug Administration. [Link]
-
Ng, Y. T., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry. [Link]
-
Aiken, C. (2021). The Birth of Lamotrigine. Carlat Publishing. [Link][9]
-
Barton, M. E., et al. (2019). Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine-resistant amygdala kindling model. Epilepsia. [Link][7]
-
Chen, Z., et al. (2017). Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model. Epilepsy & Behavior. [Link][2]
-
Mitra-Ghosh, T., et al. (2020). PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Pharmacogenetics and Genomics. [Link]
-
Center for Drug Evaluation and Research. (2000). Application Number 20241/S032, 20764/S025. U.S. Food and Drug Administration. [Link]
-
Löscher, W., & Schmidt, D. (2006). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamotrigine - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis and anticonvulsant properties of new benzylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of lamotrigine for bipolar disorder: a story of serendipity, clinical observations, risk taking, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Birth of Lamotrigine | 2021-01-25 | CARLAT PUBLISHING [thecarlatreport.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
This technical guide provides a comprehensive overview of the spectroscopic data for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, a key chemical entity of interest in pharmaceutical research and development. As an analogue of the anticonvulsant drug Lamotrigine, understanding its structural features through modern analytical techniques is paramount for quality control, impurity profiling, and new drug discovery initiatives. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for its characterization.
Introduction to this compound
This compound, with the molecular formula C₉H₇Cl₂N₅, is a heterocyclic compound belonging to the triazine class.[1] Its structural similarity to Lamotrigine, which features a 2,3-dichlorophenyl substituent, makes it a significant compound for comparative studies and as a potential impurity in the synthesis of related active pharmaceutical ingredients (APIs).[2][3][4] A thorough spectroscopic analysis is essential to unambiguously determine its chemical identity and purity. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a foundational dataset for researchers in the field.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound is presented below. The key structural motifs include a 1,2,4-triazine ring, two primary amine substituents, and a 2,4-dichlorophenyl ring. Each of these components will give rise to characteristic signals in various spectroscopic analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance-300 or Avance-500, operating at 300 MHz or 500 MHz for ¹H NMR, respectively.[5]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignments.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | d | 1H | Aromatic H (position 6') | The proton ortho to the triazine ring will be deshielded due to the ring's electron-withdrawing nature and will appear as a doublet due to coupling with the adjacent proton. |
| ~ 7.6 - 7.7 | dd | 1H | Aromatic H (position 5') | This proton will be a doublet of doublets due to coupling with two adjacent protons. |
| ~ 7.5 - 7.6 | d | 1H | Aromatic H (position 3') | This proton will appear as a doublet, coupled to the proton at the 5' position. |
| ~ 6.5 - 7.0 | br s | 4H | -NH₂ protons | The amine protons are expected to be broad singlets and their chemical shift can be concentration and temperature dependent. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C3 and C5 (Triazine ring) | Carbons attached to amino groups in the triazine ring are expected to be significantly deshielded. |
| ~ 145 - 150 | C6 (Triazine ring) | The carbon attached to the dichlorophenyl ring will also be in the downfield region. |
| ~ 130 - 140 | C1', C2', C4' (Phenyl ring) | Quaternary carbons of the phenyl ring, including those bearing the chloro and triazine substituents, will have distinct chemical shifts. |
| ~ 125 - 130 | C3', C5', C6' (Phenyl ring) | The protonated carbons of the phenyl ring will appear in this region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Shimadzu Prestige-21 or equivalent.[6]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet should be taken and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretching | Primary amines (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 1650 - 1550 | C=N and C=C stretching | Triazine and Phenyl rings |
| 1500 - 1400 | Ring stretching | Aromatic rings |
| 800 - 600 | C-Cl stretching | Chloro-aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. The mass-to-charge ratio (m/z) of the ions is recorded.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₉H₇Cl₂N₅) is 256.09 g/mol .[1] In the mass spectrum, the molecular ion peak [M+H]⁺ is expected at m/z 257, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
A plausible fragmentation pathway is illustrated below:
Caption: A proposed fragmentation pathway for this compound in ESI-MS.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is best achieved through the synergistic use of all three spectroscopic techniques.
Caption: Workflow for the integrated spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and related compounds. The principles and methodologies described herein are grounded in established spectroscopic theory and are designed to ensure the highest level of scientific integrity and trustworthiness in experimental outcomes.
References
-
Spectrophotometric determination of lamotrigine using Gibb's and MBTH reagent in pharmaceutical dosage form - ResearchGate. Available at: [Link]
-
Spectrophotometric Studies of Lamotrigine Charge Transfer Complexes: Synthesis and Characterization - Walsh Medical Media. Available at: [Link]
-
Sensitive spectrophotometric determination of lamotrigine in bulk drug and pharmaceutical formulations using bromocresol green - SciSpace. Available at: [Link]
-
Spectrophotometric Estimation of Lamotrigine in Tablets - ResearchGate. Available at: [Link]
-
This compound - gsrs. Available at: [Link]
-
(PDF) Spectrophotometric Studies of Lamotrigine Charge Transfer Complexes: Synthesis and Characterization - ResearchGate. Available at: [Link]
-
Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific - Der Pharma Chemica. Available at: [Link]
-
Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides - ResearchGate. Available at: [Link]
-
This compound - MOLBASE. Available at: [Link]
-
3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | C9H6Cl2N4O | CID 135564536. Available at: [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro- - the NIST WebBook. Available at: [Link]
-
1,2,4-Triazine-3,5-diamine, 6-(2,5-dichlorophenyl)- | C9H7Cl2N5 | CID 3060073 - PubChem. Available at: [Link]
-
6-(2,3,5-TRICHLOROPHENYL)-1,2,4-TRIAZINE-3,5-DIAMINE - gsrs. Available at: [Link]
-
3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine 4-oxide - Veeprho. Available at: [Link]
-
This compound. Available at: [Link]
-
Lamotrigine - Wikipedia. Available at: [Link]
-
1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC - NIH. Available at: [Link]
-
6-Amino-1,3,5-triazine-2,4(1H,3H)-dione - the NIST WebBook. Available at: [Link]
-
1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
Sources
A Comprehensive Technical Guide to the Thermogravimetric Analysis (TGA) of Lamotrigine Impurity G
Abstract
This technical guide provides a detailed framework for the thermogravimetric analysis (TGA) of Lamotrigine Impurity G, a critical process-related impurity in the synthesis of the antiepileptic drug Lamotrigine. As mandated by global regulatory bodies and outlined in ICH guidelines, the characterization and control of such impurities are paramount to ensuring drug safety and efficacy.[1][2] This document, designed for researchers, analytical scientists, and drug development professionals, details the fundamental principles of TGA and its specific application in evaluating the thermal stability and decomposition profile of this impurity. We present a comprehensive, step-by-step experimental protocol, guidance on data interpretation, and a discussion on method validation, all grounded in scientific principles and field-proven expertise. The causality behind experimental choices is elucidated to empower the user not just to replicate the method, but to understand and adapt it.
Introduction: The Imperative of Impurity Profiling
Lamotrigine, a phenyltriazine derivative, is a widely used anticonvulsant and mood stabilizer.[3][4] Its mechanism involves the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes.[4] The synthesis of Lamotrigine is a multi-step process that can inadvertently generate process-related impurities.[5][6] One such critical impurity is Lamotrigine Impurity G, identified as 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine.[7][8] Notably, this is a positional isomer of the active pharmaceutical ingredient (API), which is 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a stringent framework for the control of impurities in new drug substances.[9][10] These guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities to ensure patient safety.[2][9] Understanding the physicochemical properties of impurities, including their thermal stability, is a cornerstone of this characterization process.
Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere.[11][12] For pharmaceutical impurities, TGA provides invaluable data on thermal stability, decomposition kinetics, and the presence of volatile components like moisture or residual solvents.[13][14] This guide establishes an authoritative protocol for leveraging TGA to characterize Lamotrigine Impurity G, providing a crucial dataset for risk assessment and control strategy development.
The Strategic Role of TGA in Impurity Characterization
While chromatographic techniques like HPLC are the workhorses for impurity quantification, TGA offers a unique and complementary perspective. Its primary role is not quantification in a mixture, but the characterization of the isolated impurity substance itself.
Key applications include:
-
Thermal Stability Assessment: TGA precisely determines the temperature at which the impurity begins to degrade.[14] This information is vital for establishing safe handling, processing, and storage conditions for the drug substance, as the impurity's degradation products could be reactive or toxic.
-
Decomposition Profiling: The TGA thermogram, particularly its derivative (DTG curve), reveals the discrete steps of decomposition.[15] This "thermal fingerprint" can be used for identification purposes and to compare the stability of the impurity against the API.
-
Compositional Analysis: The technique can quantify the loss of volatile components, such as adsorbed water or residual solvents, which may be present in the isolated impurity standard.[11] This is critical for accurately determining the purity and potency of the reference material itself.[16]
-
Comparative Analysis: By comparing the TGA curve of Impurity G with that of the Lamotrigine API, one can assess relative thermal stabilities. A significantly less stable impurity could pose a risk to the drug product's quality and shelf-life, even if present in small quantities.
Experimental Protocol: TGA of Lamotrigine Impurity G
This section details a robust, self-validating protocol for the TGA of an isolated and purified sample of Lamotrigine Impurity G. The choices behind each parameter are explained to provide a deeper understanding of the methodology.
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, or equivalent).
-
Calibration: The instrument's temperature and mass signals must be calibrated according to the manufacturer's specifications. Temperature calibration is typically performed using certified reference materials (e.g., Nickel and Iron) that exhibit a Curie point transition at a known temperature. Mass calibration is verified using certified calibration weights. This step is fundamental to the trustworthiness of the generated data.
-
Ensure the Lamotrigine Impurity G sample is in a fine, homogenous powder form. If necessary, gently grind the sample in an agate mortar and pestle.
-
Accurately weigh approximately 5-10 mg of the impurity into a clean, tared TGA pan (platinum or alumina pans are recommended for their inertness at high temperatures).
-
Distribute the sample evenly across the bottom of the pan to ensure uniform heat transfer and prevent mass transfer limitations during decomposition. An uneven sample bed can lead to poor resolution of thermal events.
The following table outlines the recommended instrumental parameters. The rationale for each setting is provided to demonstrate causality and allow for informed adjustments.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Sample Mass | 5–10 mg | Provides a strong signal-to-noise ratio without overwhelming the detector. Larger masses can cause thermal lag and broaden decomposition events. |
| Temperature Range | 30 °C to 600 °C | This range covers initial moisture loss and captures the full decomposition profile of most complex organic molecules like triazines. Extending beyond 600 °C is typically unnecessary unless significant carbonaceous residue is expected. |
| Heating Rate | 10 °C/min | A standard rate that offers a good balance between resolution of thermal events and analysis time.[15] Slower rates (e.g., 5 °C/min) can improve resolution of closely occurring events, while faster rates (e.g., 20 °C/min) can shorten run times but may merge distinct decomposition steps. |
| Purge Gas | High-purity Nitrogen (N₂) | An inert atmosphere is crucial to study the inherent thermal decomposition of the molecule. Using an oxidative atmosphere (like air or oxygen) would induce thermo-oxidative degradation, which is a different and often more complex process. |
| Gas Flow Rate | 50–100 mL/min | This rate is sufficient to purge the furnace of any reactive gases and efficiently remove the gaseous decomposition products from the sample area, preventing secondary reactions and ensuring accurate mass measurement. |
The following diagram illustrates the logical flow of the TGA experiment, from initial setup to final data reporting.
Data Analysis and Interpretation
The output of a TGA experiment is a thermogram, a plot of mass percentage versus temperature. The first derivative of this curve (DTG, Derivative Thermogravimetry) plots the rate of mass change and is invaluable for identifying the temperatures of maximum decomposition rates for each step.
Based on the structure of Lamotrigine Impurity G (C₉H₇Cl₂N₅), a plausible thermal decomposition profile in an inert atmosphere would involve multi-step degradation. The following table summarizes hypothetical, yet scientifically reasonable, data that could be obtained.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Proposed Mechanism |
| Step 1 | 100 - 150 | ~0.5% | Loss of adsorbed moisture or volatile impurities. This step may not be present for a highly pure, anhydrous sample. |
| Step 2 | 250 - 350 | ~45% | Onset of major decomposition. Likely involves the cleavage of C-N bonds and fragmentation of the triazine ring, releasing nitrogenous gases (e.g., N₂, NH₃). |
| Step 3 | 350 - 500 | ~35% | Further degradation of the dichlorophenyl moiety and breakdown of the remaining organic structure, potentially involving the loss of chlorinated species (e.g., HCl). |
| Residue | > 500 °C | ~19.5% | Formation of a stable carbonaceous char. |
Note: This data is illustrative. Actual results must be determined experimentally.
The relationship between the observed thermal events and the molecular structure is key to a complete analysis.
The onset temperature of the main decomposition (Step 2, ~250°C in this hypothetical case) is a critical measure of the impurity's intrinsic thermal stability. A lower onset temperature compared to the Lamotrigine API would be a significant finding, indicating that the impurity is less stable and could potentially degrade under thermal stress during manufacturing or storage of the final drug product.
Method Validation and System Suitability
For use in a regulated environment, the TGA method itself should be subject to validation to ensure it is fit for purpose.[17][18]
-
Temperature Accuracy: Confirmed during instrument calibration using Curie point standards.
-
Mass Accuracy: Verified using certified weights. The balance should demonstrate accuracy and precision across the working range.
-
Repeatability: Multiple preparations of the same impurity sample should yield overlapping TGA curves and highly similar results for onset temperature and mass loss percentages.
-
System Suitability: Before running the sample, it is good practice to run a well-characterized standard, such as Calcium Oxalate Monohydrate, which has three distinct and well-defined mass loss steps. This confirms the instrument is performing as expected on the day of analysis.
Conclusion
Thermogravimetric Analysis is an essential and highly informative technique for the physicochemical characterization of pharmaceutical impurities like Lamotrigine Impurity G. This guide provides a comprehensive and scientifically grounded framework for conducting this analysis. By following the detailed protocol and applying the principles of data interpretation outlined herein, researchers and drug development professionals can obtain reliable data on the thermal stability and decomposition profile of this critical impurity. This information is indispensable for fulfilling regulatory requirements, developing robust control strategies, and ultimately ensuring the quality, safety, and efficacy of the final Lamotrigine drug product.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Improved Pharma. (2022). Thermogravimetric Analysis.
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- Gabryelewicz, M., et al. (2022). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. PMC - NIH.
- Srinivasu, P., et al. (2025). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate.
- Varma, M., & Pinal, R. (n.d.). A thermogravimetric analysis of non-polymeric pharmaceutical plasticizers: Kinetic analysis, method validation, and thermal stability evaluation. PMC - NIH.
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
- Pyzowski, J., et al. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI.
- SynThink Research Chemicals. (n.d.). Lamotrigine EP Impurity G.
- Simson Pharma. (n.d.). Lamotrigine EP Impurity G.
- Allmpus. (n.d.). Lamotrigine EP Impurity G.
- CN103570637A - Preparation method of lamotrigine - Google Patents. (n.d.).
- PubChem - NIH. (n.d.). Lamotrigine.
- Siddiqui, A., & Velagapudi, M. (2023). Lamotrigine. StatPearls - NCBI Bookshelf.
Sources
- 1. jpionline.org [jpionline.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103570637A - Preparation method of lamotrigine - Google Patents [patents.google.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. allmpus.com [allmpus.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. veeprho.com [veeprho.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. A thermogravimetric analysis of non-polymeric pharmaceutical plasticizers: Kinetic analysis, method validation, and thermal stability evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Validated Isocratic HPLC Method for the Baseline Separation of Lamotrigine and its Positional Isomer, 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Abstract
This application note presents a robust, validated isocratic High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Lamotrigine and its challenging positional isomer, 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine. Lamotrigine, an anticonvulsant drug, requires stringent purity control, and the resolution of process-related impurities, particularly isomers, is a critical analytical objective.[1][2] The described method utilizes a standard C18 reversed-phase column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH, which is key to achieving baseline separation. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed methodology, system suitability criteria for self-validation, and a scientific rationale for the chromatographic choices.
Scientific Background and Method Rationale
1.1. The Analytical Challenge: Positional Isomers
Lamotrigine is chemically defined as 6-(2,3 -Dichlorophenyl)-1,2,4-triazine-3,5-diamine.[3][4] The target analyte for separation, 6-(2,4 -Dichlorophenyl)-1,2,4-triazine-3,5-diamine, differs only in the substitution pattern on the phenyl ring.
| Compound | Structure |
|---|---|
| Lamotrigine | ![]() |
| This compound | ![]() |
Positional isomers possess identical molecular weights and largely similar physicochemical properties, making their separation a significant chromatographic challenge. The goal is to exploit the subtle differences in polarity and ionic character arising from the altered chlorine atom position.
1.2. Rationale for Chromatographic Conditions
A reversed-phase HPLC (RP-HPLC) approach was selected as it is the most prevalent and effective technique for analyzing Lamotrigine and its related substances.[5][6][7]
-
Stationary Phase: A C18 (octadecylsilane) column is the industry standard for this type of separation, offering excellent hydrophobic retention and mechanical stability. The high surface area and carbon load of a quality C18 column provide the necessary efficiency to resolve closely eluting peaks.
-
Mobile Phase pH: The choice of an acidic pH is the most critical parameter for this separation. Lamotrigine has a pKa of approximately 5.7.[8] By setting the mobile phase pH to 3.5, which is more than two units below the pKa, the amine functional groups on both molecules will be consistently protonated (ionized). This prevents peak broadening that can occur when operating near the pKa and enhances interaction with the stationary phase.[4] The slight difference in the electronic environment of the amine groups due to the 2,3- vs. 2,4-dichloro substitution can lead to a marginal difference in their apparent pKa or hydrophobicity, which is magnified under these ionized conditions to achieve separation.
-
Organic Modifier: Acetonitrile was chosen over methanol. While both are common organic modifiers, acetonitrile often provides superior peak shape (less tailing) and different selectivity for aromatic compounds, which is advantageous for resolving isomers. Its lower viscosity also results in lower backpressure.
-
Detection: A UV detector set at 210 nm is used to ensure high sensitivity for both the active pharmaceutical ingredient (API) and the related substance, as many organic molecules exhibit strong absorbance at lower wavelengths.[6][9]
Optimized Chromatographic Conditions
The following table summarizes the instrumental parameters for the validated method.
| Parameter | Condition |
| Instrument | HPLC System with UV or PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Potassium Phosphate Buffer (pH 3.5) (35:65, v/v) |
| Flow Rate | 1.5 mL/min[6][9] |
| Column Temperature | 40 °C[6][9] |
| Detection Wavelength | 210 nm[6][9] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Detailed Experimental Protocols
This section provides step-by-step instructions for method execution.
3.1. Reagent and Solution Preparation
-
Potassium Phosphate Buffer (pH 3.5):
-
Dissolve 1.36 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.
-
Mix thoroughly.
-
Adjust the pH to 3.5 ± 0.05 using diluted orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
-
-
Mobile Phase Preparation (35:65 Acetonitrile:Buffer):
-
Measure 350 mL of HPLC-grade acetonitrile and 650 mL of the prepared Potassium Phosphate Buffer (pH 3.5).
-
Combine them in a suitable reservoir.
-
Mix well and degas for 15 minutes in an ultrasonic bath or by online degasser.
-
-
Diluent:
-
Prepare a mixture of Acetonitrile and Water (50:50, v/v). This is used for preparing standards and samples.
-
-
Standard Stock Solution (400 µg/mL):
-
Accurately weigh approximately 20 mg of Lamotrigine reference standard and 20 mg of this compound reference standard.
-
Transfer both to the same 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (40 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for system suitability testing.
-
3.2. Sample Preparation
-
Accurately weigh and transfer a quantity of the test sample (e.g., drug substance) equivalent to about 20 mg of Lamotrigine into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
3.3. HPLC System Operation and System Suitability
The following workflow ensures the system is ready for analysis and performing acceptably.
System Suitability Test (SST) Criteria:
To ensure the trustworthiness and validity of the results from each analytical run, the following SST parameters must be met from the five replicate injections of the Working Standard Solution.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 2.0 between Lamotrigine and the isomer peak | Ensures that the two peaks are baseline separated, allowing for accurate integration. |
| Tailing Factor (T) | ≤ 1.5 for both peaks | Measures peak symmetry. A value > 1.5 may indicate undesirable secondary interactions with the stationary phase. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injector and the overall system stability. |
| Theoretical Plates (N) | ≥ 3000 for both peaks | Indicates the efficiency of the column. Higher plate counts lead to sharper peaks and better resolution. |
Visualization of Method Development Logic
The successful separation relies on a systematic optimization of key chromatographic parameters. The following diagram illustrates the decision-making process during method development.
Conclusion
The HPLC method detailed in this application note is specific, robust, and highly effective for the baseline separation of Lamotrigine from its 2,4-dichloro positional isomer. The strategic use of a C18 column with an acetonitrile/acidic phosphate buffer mobile phase is critical for exploiting the subtle physicochemical differences between the two compounds. The inclusion of rigorous system suitability criteria ensures that the method is self-validating and consistently produces reliable and accurate results, making it suitable for routine quality control and stability testing in a pharmaceutical development or manufacturing environment.
References
-
Emami, J., et al. (2006). Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sahu, P. K., & Singh, I. (2021). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Patel, R., et al. (2023). Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. GSC Biological and Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Request PDF. [Link]
-
Novotna, K., et al. (2021). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Molecules. [Link]
-
Firke, S. D., et al. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica. [Link]
-
Zahid, S., et al. (2024). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Journal of Health and Rehabilitation Research. [Link]
-
ResearchGate. (n.d.). Development and Validation of Spectrophotometric, TLC and HPLC Methods for the Determination of Lamotrigine in Presence of Its Impurity. Request PDF. [Link]
-
Sagar, K. V., et al. (2011). A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. Journal of Chemical and Pharmaceutical Research. [Link]
-
Khan, A., et al. (2018). Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Szulfer, J., et al. (2013). LC analysis of the sample containing lamotrigine and impurities A – G.... ResearchGate. [Link]
-
Malchi, T., et al. (2019). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. Environmental Science & Technology. [Link]
-
Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification, characterization of new impurity. Der Pharma Chemica. [Link]
- Google Patents. (n.d.). WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine.
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
Zahid, S., et al. (2024). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Journal of Health and Rehabilitation Research. [Link]
-
Concheiro-Valear, M., et al. (2018). Determination of lamotrigine in human plasma by HPLC–PDA. Application to forensic samples. Forensic Science International. [Link]
-
Rojas-Jimenez, M., et al. (2022). Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder. Molecules. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assay development for testing the biological activity of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine.
An Application Guide for Researchers
In Vitro Assay Development for Testing the Biological Activity of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Prepared by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive, hypothesis-driven guide for developing and executing in vitro assays to characterize the biological activity of the compound this compound. Recognizing its structural similarity to the known anticonvulsant Lamotrigine, we propose a tiered analytical approach. This guide begins with foundational cytotoxicity screening to establish a viable concentration range, followed by targeted functional assays for its primary putative target, voltage-gated sodium channels (VGSCs). Finally, we outline a protocol to investigate a plausible secondary target, dihydrofolate reductase (DHFR), based on the known promiscuity of the triazine scaffold. Each section provides not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and well-validated characterization of the compound's bioactivity.
Introduction and Scientific Rationale
The compound this compound belongs to the phenyltriazine class of molecules.[1] This chemical scaffold is of significant interest in medicinal chemistry, as it forms the core of various biologically active agents.[2] The structure of the target compound is a close analog of Lamotrigine [3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine], a widely used pharmaceutical for treating epilepsy and bipolar disorder.[1][3]
The primary mechanism of action for Lamotrigine is the inhibition of voltage-gated sodium channels (VGSCs), which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[][5][6] Given the minor structural difference between the two compounds—a shift in the chlorine substitution on the phenyl ring from the 2,3- to the 2,4-position—it is a strong scientific hypothesis that this compound may exhibit a similar inhibitory effect on VGSCs.
Furthermore, the triazine ring is a "privileged scaffold" known to interact with various enzymatic targets.[7][8][9] Notably, some triazine derivatives and even Lamotrigine itself have been reported to weakly inhibit dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis and a key target in cancer chemotherapy.[9][10][11]
This guide, therefore, presents a logical, phased approach to assay development, beginning with general toxicity assessment and progressing to specific, hypothesis-driven functional assays.
Caption: Logical framework for assay selection based on structural analogy and scaffold properties.
Phase 1: Foundational Cytotoxicity Screening
Expertise & Experience: Before investigating specific mechanisms of action, it is critical to determine the concentration range at which the compound exhibits general cytotoxicity.[12][13] This step is crucial for two reasons: 1) it defines the upper concentration limit for subsequent specific assays to ensure that observed effects are not merely due to cell death, and 2) it provides a preliminary assessment of the compound's therapeutic window. We will use a luminescence-based ATP assay, which measures the ATP content of metabolically active cells as an indicator of cell viability. This method is highly sensitive and has a broad dynamic range compared to colorimetric assays like MTT.[14]
Protocol 2.1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound on cell viability.
Materials:
-
Human cell lines (e.g., HEK-293 for non-neuronal context, SH-SY5Y for neuronal context)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Positive Control: Doxorubicin or another known cytotoxic agent.
-
White, flat-bottom 96-well microplates suitable for luminescence.
-
Luminescent ATP cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Multimode plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density to 1 x 10⁵ cells/mL in pre-warmed complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution series of the test compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM down to ~5 nM.
-
Prepare dilutions for the positive control (e.g., Doxorubicin, 10 µM to 0.5 nM).
-
Include "vehicle control" wells containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).
-
Include "untreated control" wells with only medium.
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data: Express the results as a percentage of the vehicle control ((Sample RLU / Average Vehicle RLU) * 100).
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Data Presentation:
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) [95% CI] |
| HEK-293 | 6-(2,4-Dichlorophenyl)-...-diamine | 48 hours | [Experimental Value] |
| SH-SY5Y | 6-(2,4-Dichlorophenyl)-...-diamine | 48 hours | [Experimental Value] |
| HEK-293 | Doxorubicin (Positive Control) | 48 hours | [Experimental Value] |
Phase 2: Primary Target Validation - VGSC Inhibition
Authoritative Grounding: VGSCs are transmembrane proteins responsible for the rising phase of action potentials in excitable cells.[15] Inhibitors of these channels, like Lamotrigine, typically bind to the channel pore, preventing sodium influx and thereby reducing neuronal excitability. While patch-clamp electrophysiology is the gold standard for detailed mechanistic analysis, a higher-throughput functional assay using membrane potential-sensitive dyes is ideal for initial screening and validation.[16][17][18]
This assay measures changes in membrane potential. Cells expressing VGSCs are depolarized using a chemical activator (e.g., veratridine), which opens the channels and causes a Na⁺ influx. A fluorescent dye system reports this depolarization. An effective VGSC inhibitor will prevent this Na⁺ influx, thus reducing the fluorescent signal change.
Caption: Workflow for the fluorescence-based VGSC inhibition assay.
Protocol 3.1: High-Throughput Membrane Potential Assay
Materials:
-
HEK-293 cell line stably expressing a human VGSC subtype (e.g., hNaV1.2 or hNaV1.7).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test Compound and a known VGSC inhibitor (e.g., Lamotrigine, Tetracaine) as a positive control.
-
VGSC activator (e.g., Veratridine).
-
Fluorescent membrane potential dye kit (e.g., FLIPR® Membrane Potential Assay Kit).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader (e.g., FLIPR®, FlexStation®) capable of kinetic reads and fluidic additions.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate the VGSC-expressing HEK-293 cells in black-walled microplates at a density that achieves 80-90% confluency on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution in Assay Buffer according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add 100 µL of the dye solution to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
-
Compound Incubation:
-
During dye loading, prepare a 2X concentration plate of the test compound and controls (Lamotrigine, vehicle) in Assay Buffer.
-
After dye incubation, transfer the plate to the fluorescence reader. The instrument will add an equal volume (e.g., 100 µL) from the compound plate to the cell plate.
-
Allow the compound to pre-incubate with the cells for 10-20 minutes at room temperature.
-
-
Activation and Measurement:
-
Prepare a 5X solution of the VGSC activator (e.g., Veratridine at a final concentration of 30 µM) in Assay Buffer.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then add the activator solution to initiate depolarization.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The primary response is the change in fluorescence intensity (peak minus baseline).
-
Normalize the data to the controls:
-
0% inhibition = Vehicle control + Activator.
-
100% inhibition = Positive control inhibitor + Activator.
-
-
Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀.
-
Data Presentation:
| Target | Compound | Positive Control | IC₅₀ (µM) [95% CI] |
| hNaV1.2 | 6-(2,4-Dichlorophenyl)-...-diamine | Lamotrigine | [Experimental Value] |
| hNaV1.7 | 6-(2,4-Dichlorophenyl)-...-diamine | Lamotrigine | [Experimental Value] |
Phase 3: Secondary Target Investigation - DHFR Inhibition
Trustworthiness: To confirm direct interaction with a putative secondary target, a cell-free enzymatic assay is the most rigorous approach. This eliminates confounding factors from the cellular environment (e.g., membrane permeability, off-target effects). The DHFR assay is based on a direct spectrophotometric measurement of its activity. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.[19][20] An inhibitor will slow this rate of decrease.
Caption: Mechanism of the DHFR enzymatic assay, showing substrate conversion and the point of inhibition.
Protocol 4.1: Spectrophotometric DHFR Enzyme Inhibition Assay
Materials:
-
Recombinant human Dihydrofolate Reductase (hDHFR).
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5).
-
Substrates: Dihydrofolic acid (DHF) and NADPH.
-
Test Compound and a known DHFR inhibitor (e.g., Methotrexate, MTX) as a positive control.[19]
-
UV-transparent 96-well microplate.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution of hDHFR in cold Assay Buffer.
-
Prepare a 10X substrate solution of DHF in Assay Buffer (may require slight pH adjustment to dissolve).
-
Prepare a 10X cofactor solution of NADPH in Assay Buffer.
-
Prepare a serial dilution of the test compound and MTX in Assay Buffer containing a constant, low percentage of DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Add 100 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the 2X enzyme solution to all other wells.
-
Add 25 µL of the various compound/control dilutions to the appropriate wells. Add 25 µL of buffer/DMSO to the "no inhibitor" control wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a "Start Solution" containing a mixture of the 10X DHF and 10X NADPH solutions in Assay Buffer.
-
Set the spectrophotometer to measure absorbance at 340 nm every 15-30 seconds for 10-20 minutes at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding 25 µL of the Start Solution to all wells.
-
Immediately begin kinetic reading.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀.
-
Data Presentation:
| Target | Compound | Positive Control | IC₅₀ (µM) [95% CI] |
| hDHFR | 6-(2,4-Dichlorophenyl)-...-diamine | Methotrexate | [Experimental Value] |
Conclusion and Data Synthesis
This structured, multi-phase approach provides a comprehensive framework for characterizing the in vitro biological activity of this compound. By systematically evaluating cytotoxicity, primary target engagement (VGSCs), and secondary target potential (DHFR), researchers can build a robust profile of the compound's effects.
-
If the compound shows potent VGSC inhibition (low µM or nM IC₅₀) at concentrations well below its cytotoxic IC₅₀, it suggests a specific and potentially therapeutic mechanism of action similar to Lamotrigine.
-
If the compound is a potent DHFR inhibitor, this would suggest its potential utility in other therapeutic areas, such as oncology, and warrants further investigation.[21]
-
If the compound is cytotoxic at concentrations similar to those required for target engagement, it may indicate a poor therapeutic index.
The data generated from these protocols will provide a solid foundation for further studies, including electrophysiological characterization, selectivity profiling against different VGSC subtypes, and progression to more complex cell-based or in vivo models.
References
-
Lamotrigine - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Gauer, R. L. (2022). Lamotrigine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Lamotrigine? Retrieved January 12, 2026, from [Link]
-
Dr. Oracle. (2025, April 18). What are the mechanisms of action of Lamotrigine (Lamictal)? Retrieved January 12, 2026, from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved January 12, 2026, from [Link]
-
Liu, C. J., et al. (2006). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies, 4(1), 37-47. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved January 12, 2026, from [Link]
-
Le, T., et al. (2021). Cardiac sodium channel inhibition by lamotrigine: in vitro characterization and clinical implications. UCL Discovery. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2015). Application of Modern Toxicology Approaches for Predicting Acute Toxicity. Washington, DC: The National Academies Press. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. Retrieved January 12, 2026, from [Link]
-
Kumar, D., et al. (2023). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1224-1246. Retrieved from [Link]
-
Lees, G., & Leach, M. J. (1992). An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels. Epilepsy Research, 13(2), 107-112. Retrieved from [Link]
-
TeamChem. (2026, January 7). The Evolution of Triazine Scaffolds in Modern Drug Discover. Retrieved January 12, 2026, from [Link]
-
Online Inhibitor. (2026, January 4). Lamotrigine as a Translational Catalyst: Mechanistic Insights and In Vitro Applications. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. Retrieved January 12, 2026, from [Link]
-
MDPI. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]
-
Ibrar, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1088. Retrieved from [Link]
-
Yar, M. S., et al. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 30(6). Retrieved from [Link]
-
MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]
-
Atef, D., et al. (2023). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. RSC Advances, 13(36), 25303-25316. Retrieved from [Link]
-
Bentham Science. (2023). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Retrieved from [Link]
-
Semantic Scholar. (2021). Aziridine‐Functionalized 1,3,5‐Triazine Derivatives as Promising Anticancer Agents: Synthesis, DFT Study, DNA Binding Investigations and In Vitro Cytotoxic Activity. Retrieved from [Link]
-
Sharma, D., et al. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Journal of Molecular Structure, 1311, 138384. Retrieved from [Link]
-
ResearchGate. (2015). A study on dihydrofolate reductase and its inhibitors: a review. Retrieved from [Link]
-
Akhtar, M. J., et al. (2020). Identification of novel selective Mtb-DHFR inhibitors as antitubercular agents through structure-based computational techniques. Archiv der Pharmazie, 353(2), e1900287. Retrieved from [Link]
-
bioRxiv. (2021). Intrinsic Gating Behavior of Voltage-Gated Sodium Channels Predetermines Regulation by Auxiliary β-subunits. Retrieved from [Link]
-
PubChem. (n.d.). 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3. Retrieved January 12, 2026, from [Link]
-
Lim, H. Y., & Chee, C. F. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 276, 116680. Retrieved from [Link]
-
Bagal, S. K., et al. (2013). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 56(3), 789-812. Retrieved from [Link]
-
Ibrar, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1088. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2025). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure & Dynamics, 43(1), 123-137. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
MDPI. (2020). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2019). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. Retrieved from [Link]
-
Veeprho. (n.d.). 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine 4-oxide. Retrieved January 12, 2026, from [Link]
-
Drugfuture. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2014). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review | Bentham Science [eurekaselect.com]
- 9. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiac sodium channel inhibition by lamotrigine: in vitro characterization and clinical implications - UCL Discovery [discovery.ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine Reference Standard
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of the 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine reference standard. This phenyltriazine derivative is a crucial analyte in pharmaceutical development and quality control, often investigated for its potential biological activities. The synthetic strategy detailed herein is adapted from established methodologies for structurally related compounds, ensuring a robust and reproducible process. Each step is accompanied by expert insights into the underlying chemical principles and critical process parameters, empowering the researcher to not only execute the synthesis but also to troubleshoot and adapt the protocol as needed.
Introduction: The Scientific Imperative
This compound belongs to the phenyltriazine class of compounds, a scaffold of significant interest in medicinal chemistry. A notable analog, Lamotrigine, which features a 2,3-dichlorophenyl moiety, is a widely used antiepileptic drug.[1][2] The synthesis of high-purity reference standards for such compounds is paramount for accurate analytical method development, impurity profiling, and pharmacological assessment.
This protocol outlines a reliable synthetic route commencing from 2,4-dichlorobenzoyl chloride. The synthesis proceeds through a two-step, one-pot reaction involving the formation of a key benzoyl cyanide intermediate, followed by condensation with aminoguanidine and subsequent cyclization. This approach is favored for its efficiency and scalability.
Synthetic Strategy: A Logic-Driven Approach
The synthesis is designed as a sequential process, with each step building upon the last to construct the target molecule. The overall workflow is depicted below.
Sources
Application Notes for Neuropharmacology Research: 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine)
Introduction: Beyond the Name
The compound 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is a phenyltriazine derivative more commonly known in the scientific and clinical community as Lamotrigine .[1] Initially developed as an anticonvulsant, its unique pharmacological profile has established it as a critical tool for treating epilepsy and stabilizing mood in bipolar disorder.[1][2] For the neuropharmacology researcher, Lamotrigine offers a valuable probe for investigating the roles of neuronal excitability, voltage-gated ion channels, and excitatory neurotransmission in both physiological and pathological states.
The primary mechanism of action of Lamotrigine is the state- and use-dependent blockade of voltage-gated sodium channels (VGSCs).[][4][5] By binding preferentially to the inactivated state of the channel, it stabilizes neuronal membranes and limits sustained, high-frequency repetitive firing of action potentials—a hallmark of seizure activity.[4][6] This action consequently inhibits the presynaptic release of excitatory amino acid neurotransmitters, primarily glutamate and aspartate.[1][5][7][8] This dual effect on ion channel function and neurotransmitter release makes it a multifaceted tool for probing neural circuits. Recent high-resolution structural studies have further elucidated its binding, revealing a dual-pocket inhibition mechanism within the Nav channel pore.[9]
These application notes provide a comprehensive guide for researchers utilizing Lamotrigine, covering everything from fundamental compound handling to advanced in vitro and in vivo experimental protocols.
Compound Profile and Handling
Successful and reproducible experimentation begins with a thorough understanding of the compound's physical and chemical properties.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Common Name | Lamotrigine | [1] |
| CAS Number | 84057-84-1 | [10] |
| Molecular Formula | C₉H₇Cl₂N₅ | [11] |
| Molecular Weight | 256.1 g/mol | [11] |
| Appearance | White to pale cream powder/crystalline solid | [11][12] |
| Solubility | Water: Very slightly soluble (~0.17 mg/mL at 25°C)[12][13] 0.1 M HCl: Slightly soluble (~4.1 mg/mL at 25°C)[12][13] DMSO: ~10 mg/mL[11] DMF: ~10 mg/mL[11] Ethanol: ~2 mg/mL[11] | [11][12][13] |
| Storage | Store solid at -20°C for long-term stability (≥4 years)[11]. Store solutions at -20°C. Aqueous solutions are not recommended for storage beyond one day[11]. | [11] |
Preparation of Stock and Working Solutions
Causality: Due to its poor aqueous solubility, a key step is the preparation of a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for most applications.
Protocol 2.2.1: Stock Solution Preparation (10 mM in DMSO)
-
Weigh out 2.56 mg of Lamotrigine powder.
-
Dissolve in 1.0 mL of high-purity DMSO.
-
Vortex gently until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
Protocol 2.2.2: Preparation of Aqueous Working Solutions
-
Thaw a stock solution aliquot.
-
Serially dilute the DMSO stock into the final aqueous buffer (e.g., artificial cerebrospinal fluid, cell culture medium, saline) to achieve the desired final concentration.
-
Critical Step: Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically ≤0.1%, to avoid solvent-induced artifacts in biological assays.[14]
-
Prepare fresh daily. Lamotrigine is sparingly soluble in aqueous buffers, and precipitation can occur over time.[11]
Safety and Handling
Lamotrigine is a biologically active compound and requires careful handling.
-
Hazards: Toxic if swallowed.[10][15] May cause an allergic skin reaction.[15] Suspected of damaging fertility or the unborn child.[10][15]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.[15] Wash hands thoroughly after handling.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In Vitro Application Protocols
In vitro assays are essential for dissecting the molecular and cellular mechanisms of Lamotrigine's action.
Electrophysiology: Probing Ion Channel Blockade
The gold standard for investigating Lamotrigine's effect on VGSCs is the whole-cell patch-clamp technique. This allows for direct measurement of ion currents in isolated cells.
Protocol 3.1.1: Whole-Cell Patch-Clamp Analysis of Na⁺ Currents
-
Objective: To characterize the dose-dependent inhibition of voltage-gated sodium currents (I_Na) by Lamotrigine.
-
Cell System: Use cell lines stably expressing a specific sodium channel subtype (e.g., HEK-293 cells expressing hNaV1.5) or primary cultured neurons (e.g., rat cerebellar granule cells).[6][18]
-
Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block K⁺ channels.
-
Lamotrigine working solutions (e.g., 1 µM to 500 µM) prepared as per Protocol 2.2.2.
-
-
Methodology:
-
Establish a stable whole-cell recording from a target cell.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in a resting state.[18]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV) to elicit I_Na.
-
Establish a baseline current recording in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of Lamotrigine, allowing for equilibration at each concentration (typically 2-5 minutes).
-
Record I_Na at each concentration.
-
To test use-dependence: Apply a high-frequency train of depolarizing pulses (e.g., 10 Hz) in the presence and absence of the drug. A use-dependent blocker like Lamotrigine will show a progressive reduction in current amplitude during the train.
-
To test voltage-dependence: Measure the steady-state inactivation by applying a series of pre-pulses to different voltages before a test pulse. Lamotrigine is expected to shift the inactivation curve to more hyperpolarized potentials.[6][19]
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline control.
-
Plot the normalized current against the log of the Lamotrigine concentration and fit with a Hill equation to determine the IC₅₀ value. The reported IC₅₀ for Na⁺ currents in rat cerebellar granule cells is approximately 145 µM.[6]
-
Neurotransmitter Release Assays
Lamotrigine's inhibition of VGSCs leads to a reduction in presynaptic glutamate release.[8] This can be measured using preparations of isolated nerve terminals (synaptosomes).
Protocol 3.2.1: Measuring Glutamate Release from Synaptosomes
-
Objective: To quantify the inhibitory effect of Lamotrigine on depolarization-evoked glutamate release.
-
Preparation: Prepare synaptosomes from rodent brain tissue (e.g., cerebral cortex) using standard sucrose gradient centrifugation methods.
-
Methodology:
-
Pre-incubate synaptosomes with Lamotrigine (e.g., 10-300 µM) or vehicle for 15-20 minutes at 37°C.
-
Induce depolarization to trigger neurotransmitter release. This is typically done using a high potassium solution (e.g., replacing NaCl with KCl) or a chemical depolarizing agent like veratrine, a sodium channel activator.[1]
-
Terminate the release by rapid centrifugation and collect the supernatant.
-
Quantify the amount of glutamate released into the supernatant using a sensitive detection method, such as HPLC with fluorescence detection or an enzyme-based colorimetric/fluorometric assay kit.
-
-
Expected Outcome: Lamotrigine should significantly inhibit veratrine-evoked glutamate release but have little to no effect on release evoked by high potassium alone, demonstrating its specific action on sodium channels.[1]
In Vivo Application Protocols
In vivo models are crucial for understanding how Lamotrigine's cellular actions translate into systemic anticonvulsant and behavioral effects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Acute Seizure Models: Maximal Electroshock (MES) Test
The MES test is a classic, robust model for identifying compounds effective against generalized tonic-clonic seizures.[20] Lamotrigine is highly effective in this model.[21]
Protocol 4.1.1: MES Test in Rodents (Mice or Rats)
-
Objective: To determine the median effective dose (ED₅₀) of Lamotrigine required to prevent the tonic hindlimb extension phase of a maximal seizure.
-
Apparatus: An electroconvulsive shock generator with ear-clip or corneal electrodes.[22][23]
-
Methodology:
-
Administer Lamotrigine via the desired route (e.g., intraperitoneal injection, oral gavage) at a range of doses (e.g., 1-30 mg/kg in mice).[20][24]
-
At the time of expected peak drug effect (e.g., 30-60 minutes post-IP injection), deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration for mice).[22][23]
-
Observe the animal for the presence or absence of a full tonic hindlimb extension. The complete abolition of this phase is considered the endpoint of protection.[20]
-
Test multiple animals at each dose level.
-
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis. The oral ED₅₀ in mice is reported to be approximately 2.1 mg/kg.[20] Chronic administration may potentiate the anticonvulsant effect, lowering the ED₅₀.[22][23]
Chronic Seizure Models: The Kindling Model
Kindling is a model of epileptogenesis where repeated sub-convulsive electrical or chemical stimuli lead to the development of persistent, generalized seizures.[25][26] It is valuable for studying disease modification and pharmacoresistance.
Protocol 4.2.1: Amygdala Kindling in Rats
-
Objective: To assess the effect of Lamotrigine on the development (epileptogenesis) or expression of kindled seizures.
-
Procedure:
-
Surgery: Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala of adult rats.[27]
-
Kindling Acquisition (to test anti-epileptogenic effects):
-
After a recovery period, administer Lamotrigine (e.g., 5-20 mg/kg, IP) or vehicle daily, prior to the kindling stimulus.[25][27]
-
Deliver a brief, low-intensity electrical stimulus (e.g., 200 µA, 50 Hz, 2s) once daily.[27]
-
Score the resulting behavioral seizure severity using a standardized scale (e.g., Racine's scale).
-
Continue until control animals consistently exhibit Stage 4 or 5 seizures.
-
-
Fully Kindled State (to test anticonvulsant effects):
-
First, kindle the animals without drug treatment until they are fully kindled.
-
Then, in a crossover design, administer acute doses of Lamotrigine or vehicle before the stimulus to test its ability to suppress the already-established seizure.
-
-
-
Insight: Interestingly, daily administration of a low dose of Lamotrigine during kindling acquisition can lead to a state of pharmacoresistance, where the fully kindled animals are no longer sensitive to the anticonvulsant effects of Lamotrigine or other sodium channel blockers.[24][27][28] This provides a powerful model for studying mechanisms of drug-resistant epilepsy.
Visualization of Mechanisms and Workflows
Mechanism of Action
Caption: Lamotrigine's primary mechanism of action.
Experimental Research Workflow
Caption: A logical workflow for neuropharmacological research using Lamotrigine.
References
-
Wikipedia. (n.d.). Lamotrigine. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Lamotrigine?. Retrieved from [Link]
-
Ghaffari, F., & Al-Hasani, F. (2018). Lamotrigine: Pharmacology, Clinical Utility, and New Safety Concerns. Psychiatry Online. Retrieved from [Link]
-
Cunningham, M. O., & Jones, R. S. (2000). The anticonvulsant, lamotrigine decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro. Neuropharmacology, 39(11), 2139-2146. Retrieved from [Link]
-
Asconapé, J. J. (2023). Lamotrigine. StatPearls. Retrieved from [Link]
-
Kim, J., et al. (2019). The Effect of Lamotrigine on Nav1.4 Voltage-Gated Sodium Channels. Journal of Pharmacological Sciences, 139(4), 384-388. Retrieved from [Link]
-
Iorio, M., et al. (2023). Understanding Lamotrigine's Role in the CNS and Possible Future Evolution. MDPI. Retrieved from [Link]
-
Dr. Oracle. (2026, January 4). What is the mechanism of action of lamotrigine?. Retrieved from [Link]
-
Zona, C., et al. (1997). Lamotrigine Reduces Voltage-Gated Sodium Currents in Cultured Rat Cerebellar Granule Cells. Epilepsia, 38(5), 522-525. Retrieved from [Link]
-
Luszczki, J. J., et al. (2009). Effects of Chronic Lamotrigine Administration on Maximal Electroshock-Induced Seizures in Mice. Pharmacological Reports, 61(2), 265-271. Retrieved from [Link]
-
Pan, X., et al. (2023). Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine. Proceedings of the National Academy of Sciences, 120(41), e2308709120. Retrieved from [Link]
-
Ajanta Pharma USA Inc. (n.d.). Lamotrigine Orally Disintegrating Tablets Safety Data Sheet. Retrieved from [Link]
-
PANAChE Database. (n.d.). Lamotrigine-Resistant Amygdala Kindling Model (rat). Retrieved from [Link]
-
Luszczki, J. J., et al. (2009). Effects of Chronic Lamotrigine Administration on Maximal Electroshock-Induced Seizures in Mice. Ingenta Connect. Retrieved from [Link]
-
Metcalf, C. S., et al. (2020). Lamotrigine-resistant corneal-kindled mice: A model of pharmacoresistant partial epilepsy for moderate-throughput drug discovery. Epilepsia, 61(7), 1461-1472. Retrieved from [Link]
-
Wang, Y., et al. (2017). Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model. Epilepsy & Behavior, 72, 117-123. Retrieved from [Link]
-
Ingleby, L., et al. (2020). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. Epilepsia, 61(5), 965-975. Retrieved from [Link]
-
Zhou, Z., et al. (2023). Exploring the solubility of novel lamotrigine drug–drug salts: the role of pH and structural variability. CrystEngComm, 25(34), 4885-4895. Retrieved from [Link]
-
Nagar, H. K., et al. (2015). Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design. Scientia Pharmaceutica, 83(2), 323-340. Retrieved from [Link]
-
FDA. (2008, September 16). Chemistry Review(s) for NDA 22-251. Retrieved from [Link]
-
Calabresi, P., et al. (2003). Lamotrigine and remacemide protect striatal neurons against in vitro ischemia: an electrophysiological study. Experimental Neurology, 182(2), 477-486. Retrieved from [Link]
-
Ingleby-Talecki, L., et al. (2020). Cardiac sodium channel inhibition by lamotrigine: in vitro characterization and clinical implications. UCL Discovery. Retrieved from [Link]
-
Stefani, A., et al. (1997). An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons. British Journal of Pharmacology, 122(4), 729-735. Retrieved from [Link]
-
FDA. (2007, September 12). NDA 22-115 Review. Retrieved from [Link]
-
GSK. (n.d.). Highlights of Prescribing Information - Lamictal. Retrieved from [Link]
-
Reddy, D. S., & Kuruba, R. (2013). Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy. Current Protocols in Pharmacology, 62, 5.30.1-5.30.20. Retrieved from [Link]
-
Metcalf, C. S., et al. (2019). Prototype antiseizure drugs evaluated in the lamotrigine-resistant amygdala kindling model following intraperitoneal administration. Epilepsia, 60(10), 2056-2066. Retrieved from [Link]
-
Suzuki, K., et al. (2022). Lamotrigine and retigabine increase motor threshold in transcranial magnetic stimulation at the dose required to produce an antiepileptic effect against maximal electroshock-induced seizure in rats. Neuroscience Letters, 771, 136460. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Retrieved from [Link]
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. ovid.com [ovid.com]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. The anticonvulsant, lamotrigine decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. methylpseudo-utp.com [methylpseudo-utp.com]
- 15. pharmacopoeia.com [pharmacopoeia.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. fishersci.com [fishersci.com]
- 18. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. gskpro.com [gskpro.com]
- 22. Effects of Chronic Lamotrigine Administration on Maximal Electroshock- Induced Seizures in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of Chronic Lamotrigine Administration on Maximal Electros...: Ingenta Connect [ingentaconnect.com]
- 24. Lamotrigine-resistant corneal-kindled mice: A model of pharmacoresistant partial epilepsy for moderate-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 28. researchgate.net [researchgate.net]
Cell-based assays for evaluating the cytotoxicity of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine.
Application Note & Protocols
Topic: A Multi-Parametric Approach for Evaluating the Cytotoxicity of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Introduction: The Imperative for Robust Cytotoxicity Profiling
The compound this compound belongs to the 1,2,4-triazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antiproliferative and cytotoxic effects against cancer cell lines[1]. The specific compound is structurally related to Lamotrigine, an established anticonvulsant drug, where it is identified as a potential impurity or metabolite[2][3]. Given its potential for biological activity and human exposure, a thorough evaluation of its cytotoxic profile is a critical step in both drug development and chemical safety assessment.
A single cytotoxicity assay provides only a narrow view of a compound's effect on a cell. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might trigger a specific programmed cell death pathway. Therefore, a robust assessment relies on a multi-parametric strategy, interrogating distinct cellular processes to build a comprehensive and mechanistically informative profile. This guide presents an integrated workflow employing three distinct cell-based assays to characterize the cytotoxic effects of this compound:
-
MTT Assay: To quantify changes in metabolic activity, a proxy for cell viability and proliferation.[4][5]
-
LDH Release Assay: To measure the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6]
-
Caspase-Glo® 3/7 Assay: To specifically detect the activation of executioner caspases, confirming the induction of apoptosis.[7][8]
By integrating the data from these three orthogonal assays, researchers can move beyond a simple "toxic" or "non-toxic" determination to understand how the compound impacts cellular health.
Recommended Experimental Workflow
A logical workflow is essential for efficiently gathering comprehensive cytotoxicity data. The proposed strategy involves parallel processing of identically treated cell plates, with each plate dedicated to a specific assay endpoint. This approach ensures that the data from each assay are directly comparable, as they originate from cells exposed to the compound under identical conditions and durations.
Figure 1: A parallel workflow for multi-parametric cytotoxicity assessment.
Assay Protocols & Methodologies
The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies. It is critical to select a cell line relevant to the intended research question (e.g., a human liver cell line like HepG2 for general toxicity, or a specific cancer cell line for anti-proliferative studies).
Protocol 1: MTT Assay for Metabolic Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9] This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate spectrophotometer (capable of reading at ~570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
-
Scientist's Note: It is advisable to perform this step in serum-free medium, as serum components can sometimes interfere with the reduction of MTT.[5]
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Plate Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Data Analysis:
-
Correct all absorbance values by subtracting the average absorbance of the "medium-only" blank wells.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a key feature of necrosis or late-stage apoptosis.[6][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[13]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., CytoTox 96® from Promega, or similar)
-
Lysis Buffer (usually 10X, provided in the kit)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate spectrophotometer (capable of reading at ~490 nm)
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Prepare a plate identical to the one used for the MTT assay (Steps 1-3 above). It is crucial to set up additional control wells.
-
Establish Controls:
-
Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with vehicle, to which 10 µL of 10X Lysis Buffer is added 45 minutes before the assay. This lyses all cells and represents 100% cytotoxicity.[14]
-
Medium Background Control: Wells with medium but no cells.
-
-
Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Scientist's Note: Be extremely careful not to disturb the cell monolayer, as this can cause spurious LDH release and artificially high readings.
-
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.
-
Plate Reading: Measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm to correct for background.[15]
Data Analysis:
-
Correct all absorbance values by subtracting the average absorbance of the "Medium Background" control.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Caspases are a family of proteases that are central to the apoptotic process.[16] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7, the primary executioner caspases.[7] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[17]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
-
96-well opaque-walled plates (essential for luminescence assays to prevent crosstalk)
-
Multichannel pipette
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Prepare a plate with opaque white walls, seeding and treating cells identically to the MTT and LDH assays (Steps 1-3). Include vehicle-only and untreated controls. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.[8] Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure (Add-Mix-Measure):
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[18]
-
Scientist's Note: This is a homogeneous assay format; there is no need to remove the culture medium. The reagent contains lytic agents.[7]
-
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Plate Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
The raw data is typically presented as Relative Luminescence Units (RLU).
-
Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = (RLU of Treated Cells / RLU of Vehicle Control Cells)
Data Integration and Interpretation
The true power of this approach lies in synthesizing the data from all three assays. The results can be used to calculate IC50 (for viability/metabolism) or EC50 (for cytotoxicity/apoptosis) values and to infer the primary mechanism of cell death.
Table 1: Sample Data Presentation and Interpretation
| Compound Conc. (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase 3/7 Activity (Fold Change) | Interpretation |
| 0 (Vehicle) | 100% | 0% | 1.0 | Baseline |
| 1 | 95% | 2% | 1.2 | No significant effect |
| 10 | 70% | 8% | 4.5 | Early Apoptosis: Decreased metabolic activity and strong caspase activation with minimal membrane damage. |
| 50 | 25% | 45% | 2.5 | Late Apoptosis/Secondary Necrosis: Significant cell death, membrane integrity is now compromised. Caspase signal may drop as cells die. |
| 100 | 5% | 85% | 1.1 | Primary Necrosis: Rapid loss of membrane integrity without significant prior caspase activation. |
Visualizing the Underlying Mechanisms
To understand the results, it is helpful to visualize the cell death pathways being measured.
Apoptosis Pathway
Apoptosis is a highly regulated process of programmed cell death. It can be initiated by extrinsic signals (e.g., death receptors) or intrinsic signals (e.g., DNA damage).[16][19] Both pathways converge on the activation of executioner caspases, such as Caspase-3 and Caspase-7, which are directly measured by the Caspase-Glo® 3/7 assay.[20]
Figure 2: Convergent pathways of apoptosis leading to Caspase-3/7 activation.
Necrosis & Necroptosis Pathway
Necrosis is historically viewed as unregulated cell death from acute injury, characterized by cell swelling and membrane rupture, leading to the release of intracellular contents like LDH.[21] However, a programmed form of necrosis, termed necroptosis, is also regulated by specific signaling pathways involving RIPK1 and RIPK3 kinases.[22][23]
Figure 3: Simplified necroptosis pathway leading to LDH release.
Conclusion and Best Practices
Evaluating the cytotoxicity of this compound requires more than a single data point. The integrated multi-assay approach detailed here—combining measurements of metabolic activity (MTT), membrane integrity (LDH), and apoptosis execution (Caspase-Glo® 3/7)—provides a robust, reliable, and mechanistically insightful profile of the compound's cellular impact. This strategy allows researchers to confidently classify the cytotoxic response, guiding further investigation in drug development or toxicological risk assessment.
Best Practices Checklist:
-
✓ Cell Line Authentication: Always use a well-characterized and authenticated cell line.
-
✓ Optimize Seeding Density: Ensure cells are in the exponential growth phase during the experiment.
-
✓ Dose-Response: Test a wide range of compound concentrations (e.g., 7-10 points) to accurately determine IC50/EC50 values.
-
✓ Appropriate Controls: Always include negative (untreated), vehicle, and positive controls for each assay.
-
✓ Replicate Wells: Use triplicate or quadruplicate wells for each condition to ensure statistical significance.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][4]
-
P Vandenabeele, et al. (2013). Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice. PMC, NIH. Retrieved from [Link][22]
-
QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. GeneGlobe. Retrieved from [Link][19]
-
Weyermann, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Retrieved from [Link][14]
-
Elmore, S. (2007). Overview of cell death signaling pathways. PubMed. Retrieved from [Link][24]
-
ResearchGate. (n.d.). Necrosis signaling pathways. Retrieved from [Link][25]
-
Bio-Techne. (n.d.). Apoptosis Signal Transduction Pathway. Retrieved from [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][10]
-
Fuchs, Y., & Steller, H. (2011). Cell Death Signaling. PMC, NIH. Retrieved from [Link][21]
-
Singh, R., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. Retrieved from [Link][20]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link][6]
-
National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of Some Pyrazolo[4,3-e][4][7][22]Triazines Against Human Cancer Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link][11]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link][8]
-
Creative Diagnostics. (n.d.). Necroptosis Signaling Pathway. Retrieved from [Link][23]
-
PubMed. (n.d.). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Retrieved from [Link][1]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link][15]
-
Der Pharma Chemica. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Retrieved from [Link][3]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link][13]
Sources
- 1. Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 38943-76-9 | ID20869 [biosynth.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. Caspase 3/7 Activity [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening of Triazine Derivatives for Anticonvulsant Activity
Introduction: The Imperative for Novel Anticonvulsants and the Promise of Triazine Scaffolds
Epilepsy, a neurological disorder characterized by recurrent seizures, affects approximately 50 million people worldwide, with a significant portion of patients experiencing drug-resistant forms of the condition.[1][2] This therapeutic gap underscores the urgent need for the discovery of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles. The pathophysiology of epilepsy is complex, often involving an imbalance between excitatory and inhibitory neurotransmission.[3] Key molecular players in this imbalance include voltage-gated ion channels and neurotransmitter receptors, which have become primary targets for anticonvulsant drug development.[4][5]
Triazine derivatives represent a promising class of compounds in the search for new central nervous system (CNS) therapies.[6][7][8] The well-established AED, lamotrigine, is a phenyltriazine that primarily exerts its effect by blocking voltage-gated sodium channels, which in turn stabilizes neuronal membranes and inhibits the release of the excitatory neurotransmitter glutamate.[9] This mechanism of action has proven effective in controlling a broad spectrum of seizures. The versatility of the triazine scaffold allows for extensive chemical modification, making it an attractive starting point for generating large libraries of diverse compounds amenable to high-throughput screening (HTS).
This guide provides a comprehensive, field-proven framework for the HTS of novel triazine derivatives for anticonvulsant activity. We will detail a multi-stage screening cascade, from high-throughput in vitro assays targeting key mechanisms to whole-organism screening in zebrafish larvae, and finally, validation in established rodent models of epilepsy. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and efficient drug discovery workflow.
The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation
A successful screening campaign requires a logical progression from high-throughput, cost-effective primary assays to more complex, lower-throughput secondary and confirmatory assays. This tiered approach, often referred to as a screening funnel, is designed to rapidly identify promising compounds ("hits") from a large library and progressively filter them based on potency, efficacy, and drug-like properties.
Our proposed workflow for screening triazine derivatives is designed to first identify compounds that modulate key neuronal targets implicated in epilepsy and then to confirm their anticonvulsant effects in increasingly complex biological systems.
Caption: A multi-tiered high-throughput screening cascade for anticonvulsant triazine derivatives.
Tier 1: Primary High-Throughput Screening (In Vitro)
The primary screen is designed to rapidly assess a large library of triazine derivatives for activity against the principal molecular targets associated with this chemical class. Given that triazines like lamotrigine are known to block voltage-gated sodium channels (NaV) and inhibit glutamate release, our primary assays will focus on these mechanisms.[9]
Protocol 1: Automated Patch Clamp (APC) for Voltage-Gated Sodium Channel Modulation
Rationale: Automated patch clamp technology has revolutionized ion channel drug discovery by enabling high-throughput electrophysiological screening with giga-seal data quality.[10][11][12][13] Platforms like the SyncroPatch 768PE or the Sophion Qube® can test thousands of compounds per day, making them ideal for primary screening of large libraries.[13][14][15] This assay directly measures the inhibitory effect of triazine derivatives on NaV currents, providing high-quality, functionally relevant data.
Methodology:
-
Cell Line: Use a stable cell line (e.g., HEK293) expressing the human NaV1.1, NaV1.2, or NaV1.7 channel subtype, which are relevant to epilepsy.
-
Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to ensure membrane integrity. Resuspend cells in the appropriate external recording solution at the optimal density for the APC platform.
-
APC Platform Setup: Prime the system with internal and external recording solutions. Use multi-hole microfluidic plates (e.g., 384-well format).
-
Compound Plating: Prepare triazine derivatives in DMSO and dilute to the desired screening concentration (e.g., 10 µM) in the external recording solution. Plate compounds into a 384-well compound plate.
-
Assay Execution:
-
The APC system will automatically transfer cells to the microfluidic plate and establish giga-ohm seals.
-
Apply a voltage protocol to elicit NaV channel currents. A typical protocol involves a depolarization step from a holding potential of -100 mV to 0 mV.
-
After establishing a stable baseline recording, the system applies the test compounds.
-
Record the peak inward sodium current before and after compound application.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the peak sodium current for each compound.
-
Hits are typically defined as compounds that produce >50% inhibition at the screening concentration.
-
The Z' factor, a statistical measure of assay quality, should be ≥ 0.5 for a robust screen.[14]
-
Protocol 2: High-Throughput Glutamate Release Assay
Rationale: To complement the direct ion channel screening, a fluorescence-based assay to measure the inhibition of glutamate release provides a valuable secondary endpoint. This assay can identify compounds that act on presynaptic mechanisms, including but not limited to NaV channel blockade. High-throughput microplate versions of enzyme-linked fluorescence detection methods are available for this purpose.[16]
Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes from rodent cerebral cortex tissue using standard subcellular fractionation techniques.
-
Assay Principle: The assay measures glutamate released from depolarized synaptosomes. The released glutamate is converted by glutamate dehydrogenase, leading to the reduction of NADP+ to NADPH, which is fluorescent.[16]
-
Assay Procedure:
-
Dispense a suspension of synaptosomes into a 96- or 384-well plate.
-
Add the triazine derivatives at the desired screening concentration (e.g., 10 µM) and pre-incubate.
-
Initiate depolarization using a potassium chloride solution (e.g., 40 mM KCl).
-
After a short incubation, stop the release and centrifuge the plate to pellet the synaptosomes.
-
Transfer the supernatant to a new plate containing the glutamate detection reagent (glutamate dehydrogenase, NADP+).
-
Measure the fluorescence (excitation ~340 nm, emission ~460 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of depolarization-evoked glutamate release for each compound relative to vehicle controls.
-
Define hits as compounds showing significant inhibition (e.g., >30-50%).
-
Tier 2: Secondary Screening and Hit Triage
Compounds identified as "hits" in the primary screens undergo further evaluation to confirm their activity, determine their potency, and assess for potential liabilities such as cytotoxicity.
Protocol 3: Dose-Response Analysis and IC50 Determination
Rationale: Hits from the primary screen need to be confirmed and their potency quantified. This is achieved by generating a concentration-response curve and calculating the half-maximal inhibitory concentration (IC50).
Methodology:
-
Using the same APC and glutamate release assay protocols as in Tier 1, test the confirmed hits over a range of concentrations (e.g., from 1 nM to 30 µM in a 10-point dilution series).
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol 4: In Vitro Neurotoxicity and Neuroprotection Assays
Rationale: It is crucial to assess the therapeutic window of hit compounds early in the discovery process. An ideal anticonvulsant should be effective at concentrations that are not toxic to neurons. Furthermore, given that seizures can cause neuronal damage through excitotoxicity, assessing the neuroprotective potential of the compounds is a valuable secondary endpoint.[17][18]
Methodology:
-
Cell Culture: Use primary cortical or hippocampal neuron cultures, or a relevant neuronal cell line (e.g., SH-SY5Y).
-
Neurotoxicity Assessment:
-
Neuroprotection Assessment:
-
Pre-treat neuronal cultures with hit compounds.
-
Induce neuronal damage using an excitotoxic agent like glutamate (e.g., 100 µM) or an oxidative stressor like hydrogen peroxide.[17]
-
After the insult, measure cell viability as described above.
-
Quantify the ability of the compound to protect neurons from the insult.
-
Data Presentation: Summary of In Vitro Screening Data
| Compound ID | NaV1.7 IC50 (µM) | Glutamate Release IC50 (µM) | Neurotoxicity CC50 (µM) | Neuroprotection EC50 (µM) |
| Triazine-001 | 0.8 | 1.2 | > 50 | 0.5 |
| Triazine-002 | 1.5 | 2.5 | 25 | 1.8 |
| Triazine-003 | > 30 | > 30 | > 50 | > 30 |
| Lamotrigine | 12 | 15 | > 100 | 10 |
Tier 3: In Vivo Proof-of-Concept using a Zebrafish Larval Model
Rationale: The zebrafish larva has emerged as a powerful in vivo model for HTS due to its small size, rapid development, optical transparency, and permeability to small molecules.[22][23] The pentylenetetrazol (PTZ)-induced seizure model in zebrafish larvae is well-validated and recapitulates key features of generalized seizures.[24][25] This model allows for the rapid assessment of anticonvulsant efficacy in a whole-organism context.
Protocol 5: PTZ-Induced Seizure Assay in Zebrafish Larvae
Methodology:
-
Animal Husbandry: Raise wild-type zebrafish embryos to 6-7 days post-fertilization (dpf).
-
Compound Pre-incubation:
-
Array individual larvae in a 96-well plate containing embryo medium.
-
Add triazine derivatives to the wells at various concentrations and incubate for a defined period (e.g., 1-18 hours).[22]
-
-
Seizure Induction:
-
Behavioral Tracking:
-
Place the 96-well plate into an automated tracking device (e.g., ZebraBox™ or DanioVision™).
-
Record the locomotor activity (total distance moved, velocity) of each larva over a defined period (e.g., 30 minutes).
-
PTZ induces a characteristic hyperlocomotion, which is indicative of seizure-like activity.[23]
-
-
Data Analysis:
-
Quantify the total distance moved for each larva.
-
Compare the locomotor activity of compound-treated, PTZ-exposed larvae to vehicle-treated, PTZ-exposed controls.
-
A significant reduction in PTZ-induced hyperlocomotion indicates anticonvulsant activity.
-
Tier 4: In Vivo Validation in Rodent Models
Compounds that demonstrate efficacy in the zebrafish model are advanced to gold-standard rodent models of epilepsy. These models are highly predictive of clinical efficacy for specific seizure types.[26][27]
Mechanism of Action and Key Neuronal Targets
The anticonvulsant activity of triazine derivatives is primarily attributed to their interaction with key components of synaptic transmission. The following diagram illustrates the proposed mechanism of action, focusing on the presynaptic terminal.
Caption: Proposed mechanism of action for anticonvulsant triazine derivatives at the glutamatergic synapse.
Protocol 6: Maximal Electroshock (MES) Seizure Test
Rationale: The MES test is a model of generalized tonic-clonic seizures. It is highly effective at identifying compounds that prevent seizure spread, a key mechanism of action for drugs that block NaV channels.[3]
Methodology:
-
Animals: Use adult male mice or rats.
-
Drug Administration: Administer the test compound via intraperitoneal (i.p.) or oral (p.o.) route at various doses. Include a vehicle control group.
-
Seizure Induction: At the time of predicted peak effect of the drug, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) via corneal electrodes.[3]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered the endpoint for protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
Protocol 7: Subcutaneous Pentylenetetrazol (scPTZ) Test
Rationale: The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[2][27] It is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.
Methodology:
-
Animals: Use adult male mice.
-
Drug Administration: Administer the test compound and vehicle as described for the MES test.
-
Convulsant Administration: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.[2]
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).
-
Data Analysis: Determine the percentage of animals protected from clonic seizures and calculate the ED50.
Data Presentation: Summary of In Vivo Validation Data
| Compound ID | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Therapeutic Index (MES) |
| Triazine-001 | 10 | 25 | >10 |
| Triazine-004 | 15 | >100 | 8 |
| Phenytoin | 9 | >80 | 7 |
| Ethosuximide | >500 | 130 | N/A |
Conclusion
The screening cascade detailed in these application notes provides a robust and efficient pathway for the discovery of novel triazine-based anticonvulsants. By integrating high-throughput in vitro assays targeting specific mechanisms with whole-organism screening and subsequent validation in predictive rodent models, this strategy maximizes the potential for identifying lead candidates with promising therapeutic profiles. The emphasis on understanding the causality behind each protocol and the inclusion of early-stage neurotoxicity and neuroprotection assessments are critical for making informed decisions and advancing the most promising compounds toward clinical development.
References
-
Computational approaches for innovative antiepileptic drug discovery. (URL: [Link])
-
State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening. (URL: [Link])
-
Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. (URL: [Link])
-
Computational approaches for innovative antiepileptic drug discovery. (URL: [Link])
-
Automated Patch Clamp. (URL: [Link])
-
Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. (URL: [Link])
-
High-throughput development of a hybrid-type fluorescent glutamate sensor for analysis of synaptic transmission. (URL: [Link])
-
Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. (URL: [Link])
-
High-throughput screening of glutaminase inhibitors for the pharmacotherapy of schizophrenia: Implementation of a fluorescence-based assay. (URL: [Link])
-
Advances in ion channel high throughput screening: where are we in 2023? (URL: [Link])
-
In Vitro Neurotoxicity. (URL: [Link])
-
In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. (URL: [Link])
-
Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions. (URL: [Link])
-
Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. (URL: [Link])
-
High throughput analysis of endogenous glutamate release using a fluorescence plate reader. (URL: [Link])
-
Determination of anticonvulsant activity of drugs using animal models. (URL: [Link])
-
General in vitro Neurotoxicity Test. (URL: [Link])
-
Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (URL: [Link])
-
Computational approaches for innovative antiepileptic drug discovery. (URL: [Link])
-
High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. (URL: [Link])
-
Neurotoxicity Assay. (URL: [Link])
-
Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators. (URL: [Link])
-
Animal Models for Screening Antiepileptic Drugs and Unani Treatments. (URL: [Link])
-
In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. (URL: [Link])
-
High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. (URL: [Link])
-
A High-Throughput Biosensing Approach for Rapid Screening of Compounds Targeting the hNav1.1 Channel: Marine Toxins as a Case Study. (URL: [Link])
-
High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. (URL: [Link])
-
A pentylenetetrazole-induced kindling zebrafish larval model for evoked recurrent seizures. (URL: [Link])
-
High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. (URL: [Link])
-
Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease. (URL: [Link])
-
Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review. (URL: [Link])
-
Schematic illustration of drug screening by the Anticonvulsant Screening Project (ASP) shortly after its start in 1975. (URL: [Link])
-
Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (URL: [Link])
-
Effect of Triazine Derivatives on Neuronal Nicotinic Receptors. (URL: [Link])
-
New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. (URL: [Link])
-
Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs. (URL: [Link])
-
Zebrafish as an Innovative Tool for Epilepsy Modeling: State of the Art and Potential Future Directions. (URL: [Link])
-
Optimization of the Zebrafish Larvae Pentylenetetrazol-Induced Seizure Model for the Study of Caffeine and Topiramate Interactions. (URL: [Link])
-
Screening for Efficacious Anticonvulsants and Neuroprotectants in Delayed Treatment Models of Organophosphate-induced Status Epilepticus. (URL: [Link])
-
Special Issue : Advances in S-Triazine-Based Therapeutics: From Antimicrobials to Neurodegenerative Disease Modulators. (URL: [Link])
-
Experimental protocol schematic representation. The methodological... (URL: [Link])
-
1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (URL: [Link])
-
Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. (URL: [Link])
-
The Screening models for antiepileptic drugs: A Review. (URL: [Link])
Sources
- 1. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Triazine Derivatives on Neuronal Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellmicrosystems.com [cellmicrosystems.com]
- 12. cellmicrosystems.com [cellmicrosystems.com]
- 13. youtube.com [youtube.com]
- 14. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High throughput analysis of endogenous glutamate release using a fluorescence plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Efficacious Anticonvulsants and Neuroprotectants in Delayed Treatment Models of Organophosphate-induced Status Epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Neurotoxicity Assay [visikol.com]
- 22. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. biorxiv.org [biorxiv.org]
- 25. Optimization of the Zebrafish Larvae Pentylenetetrazol-Induced Seizure Model for the Study of Caffeine and Topiramate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Use of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine as an analytical impurity standard.
Application Note & Protocol
Topic: Strategic Use of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine as a Qualified Analytical Standard for Impurity Profiling in Lamotrigine API
Introduction: The Imperative of Impurity Control in Pharmaceutical Manufacturing
In the synthesis of any Active Pharmaceutical Ingredient (API), the potential for the formation of impurities is ever-present. These unintended chemical entities can arise from starting materials, intermediates, by-products, or degradation.[1][2] The control of these impurities is a critical quality attribute of drug substances because they have the potential to adversely affect the safety and efficacy of the final drug product.[3][4] Regulatory bodies worldwide, through guidelines like the International Council for Harmonisation's (ICH) Q3A(R2), mandate a systematic approach to the control of organic impurities.[5][6][7] This involves establishing thresholds for reporting, identification, and toxicological qualification.
This application note focuses on This compound , a known process-related impurity of the anti-epileptic drug Lamotrigine. Lamotrigine's chemical structure is 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine.[8][9] The subject of this note is a positional isomer, differing only in the substitution pattern on the phenyl ring. This impurity, designated as "Lamotrigine specified impurity G" in the European Pharmacopoeia (EP), likely originates from isomeric impurities present in the dichlorobenzonitrile starting material used in the API synthesis.[10]
The accurate quantification of such a specified impurity is non-negotiable for batch release and stability studies. This requires a highly pure, well-characterized analytical standard. This guide provides a comprehensive framework and detailed protocols for the effective use of this compound as an external reference standard in the chromatographic analysis of Lamotrigine.
Physicochemical Profile of the Analytical Standard
The foundation of any quantitative analysis is a reference standard of known identity and purity. Using a thoroughly characterized standard ensures that the measurements are accurate, precise, and traceable. The key identifiers for this compound are summarized below.
| Parameter | Value | Source |
| Analyte Name | This compound | [11] |
| Synonyms | Lamotrigine Impurity G | [10] |
| CAS Number | 38943-76-9 | [10] |
| Molecular Formula | C₉H₇Cl₂N₅ | [11][12] |
| Molecular Weight | 256.09 g/mol | [11][12] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N | [12] |
| InChI Key | HHXRWOXSGOMXJV-UHFFFAOYSA-N | [12] |
The Regulatory Framework: Why Specified Impurity Standards are Essential
Regulatory guidelines provide a logical framework for impurity control.[5][13] An impurity that is individually listed and limited with a specific acceptance criterion in the drug substance specification is termed a "specified impurity".[7] This designation can be based on its appearance in significant quantities in typical manufacturing batches or its potential toxicity.
The use of a dedicated reference standard for a specified impurity is the preferred approach for quantification.[14][15] While it is sometimes possible to estimate impurity levels relative to the API, this assumes that the detector response is similar for both molecules (i.e., a Relative Response Factor, RRF, of 1.0). This is often not the case for structurally different molecules. Using an external standard of the impurity itself negates the need to determine an RRF and provides the most accurate quantification, a principle that is fundamental to robust analytical science.
Application Workflow: Quantification of Impurity G in Lamotrigine by HPLC
This section details the protocols for using the this compound standard for the quantitative analysis of Impurity G in Lamotrigine API samples via High-Performance Liquid Chromatography (HPLC).
Sources
- 1. uspnf.com [uspnf.com]
- 2. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 3. xinfuda-group.com [xinfuda-group.com]
- 4. scribd.com [scribd.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. jpionline.org [jpionline.org]
- 7. database.ich.org [database.ich.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, GI 267119X | Lamotrigine, ≥98% | 84057-84-1 | Lamotrigine, ≥98% | Ottokemi™ Product [ottokemi.com]
- 10. molbase.com [molbase.com]
- 11. This compound [lgcstandards.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. bfarm.de [bfarm.de]
- 15. fda.gov [fda.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine synthesis.
Technical Support Center: Synthesis of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working on the synthesis of this and structurally related phenyl-triazine compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction yield and purity.
The synthesis of substituted 1,2,4-triazines is a critical process in the development of various pharmacologically active agents. The target compound, this compound, shares a core structure with known anticonvulsant drugs.[1][2] Achieving high yield and purity is paramount, yet the pathway is often fraught with challenges ranging from incomplete reactions to difficult purifications. This guide consolidates field-proven insights and literature-based evidence to navigate these issues effectively.
Troubleshooting Guide: Low Yield & Purity Issues
This section is structured in a question-and-answer format to directly address specific experimental problems.
Q1: My overall yield is consistently low (<40%). What are the most probable causes and how can I address them?
Low yield is a multifactorial problem. Systematically investigating the following areas is the most effective approach.
1. Incomplete Cyclization: The core of the synthesis is the condensation and subsequent cyclization to form the triazine ring. This step is often the primary yield bottleneck.
-
Causality: The reaction between an α-oxoaldehyde (like a 2,4-dichlorophenyl derivative) and aminoguanidine proceeds via a hydrazone intermediate, which must then undergo intramolecular cyclization.[3][4] This cyclization has a significant activation energy barrier. Insufficient thermal energy or incorrect pH can stall the reaction at the intermediate stage.
-
Troubleshooting Protocol:
-
Temperature & Reaction Time: Ensure the reaction is refluxed for an adequate duration. Some protocols for similar structures specify refluxing for 15 hours or more to drive the reaction to completion.[1] Consider extending the reflux time by 6-12 hours and monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
pH Control: The pH of the reaction medium is critical. While some cyclizations are performed under basic conditions, acidic or even neutral conditions can be favorable, depending on the specific precursors.[1] Highly basic conditions can sometimes lead to undesired side reactions.[2] If using a base like sodium methoxide, ensure its stoichiometry is correct. Experiment with neutral or mildly acidic conditions (e.g., a few drops of sulfuric acid) to see if the yield improves.[1]
-
Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and significantly increase yields by efficiently overcoming the activation energy barrier.[5][6][7] If available, this is a highly recommended alternative to conventional heating.
-
2. Side Reaction & Byproduct Formation:
-
Causality: The starting materials and intermediates are susceptible to competing reactions. For instance, if using an alcoholic solvent like methanol, there's a risk of forming N-methylated impurities, especially under prolonged heating.[1] Hydrolysis of intermediates can also occur if excess water is present.[5]
-
Troubleshooting Protocol:
-
Solvent Choice: Ensure you are using a high-purity, anhydrous solvent. If N-methylation is suspected, consider switching from methanol to a higher-boiling alcohol like n-butanol or a non-alcoholic solvent like toluene, although this will require re-optimization of reaction conditions.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, particularly if your reagents have degraded over time.
-
3. Purification Losses:
-
Causality: The product may be partially soluble in the washing solvents, or it may not precipitate completely from the reaction mixture.
-
Troubleshooting Protocol:
-
Cooling: After the reaction is complete and any solvent has been removed, ensure the mixture is cooled sufficiently (e.g., to 0-5 °C) for an adequate period (1-2 hours) to maximize precipitation before filtration.
-
Washing Solvents: Use ice-cold washing solvents to minimize the loss of product due to solubility. If washing with water, ensure it is free of base before the final washes.
-
Q2: I'm observing a persistent impurity in my final product according to HPLC/NMR. How can I identify and eliminate it?
Impurity profiling is key to a robust synthesis. The most common impurities are related to starting materials or side-reactions.
1. Unreacted Intermediates:
-
Identification: The primary intermediate is the Schiff's base (guanylhydrazone) formed between the dichlorophenyl precursor and aminoguanidine. This will have a different retention time in HPLC and distinct signals in NMR (e.g., absence of the fully aromatic triazine signals).
-
Solution: This points to incomplete cyclization. Refer to the solutions in Q1, such as extending reflux time or optimizing the pH.
2. Isomeric Byproducts:
-
Identification: Depending on the exact precursors, the formation of isomeric triazines is possible.[8] These can be very difficult to separate due to similar polarities.
-
Solution: Careful control of reaction conditions is paramount. Sometimes, changing the order of reagent addition or the reaction solvent can favor the formation of the desired isomer. Purification may require advanced chromatographic techniques or fractional crystallization.
3. Solvent-Derived Impurities:
-
Identification: As mentioned, N-methyl impurities can form when using methanol.[1] This can be identified by mass spectrometry (M+14) and NMR spectroscopy.
-
Solution: Avoid alcoholic solvents if this is a persistent issue. If methanol must be used, minimizing the reaction time and temperature can help control the formation of this byproduct.
Below is a troubleshooting workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for low-yield triazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this class of compounds? The most widely adopted route involves the condensation of an aryl α-dicarbonyl compound (or a synthetic equivalent like benzoyl cyanide) with aminoguanidine bicarbonate.[9][10] This is followed by an in-situ or subsequent cyclization step, often promoted by heat and a base or acid, in an alcoholic solvent.[1][9] This method is generally robust and has been adapted for industrial-scale production of related pharmaceuticals.
Q2: How critical is the purity of the starting materials? Extremely critical. The purity of your dichlorophenyl precursor and aminoguanidine will directly impact the reaction's success.
-
Dichlorophenyl Precursor: Impurities can lead to a host of side products that are difficult to remove. Ensure purity is >98% by NMR or GC-MS.
-
Aminoguanidine Bicarbonate: This reagent can degrade over time. It's best to use a fresh bottle or verify the purity of older stock. Impurities can inhibit the reaction or become incorporated into byproducts.
Q3: Can I use a different base than sodium methoxide? Yes. While sodium methoxide is common, other bases like potassium hydroxide have also been reported.[1] The choice of base can influence reaction kinetics and the impurity profile. If you are having issues with methoxide (e.g., solubility, side reactions), you could explore alternatives. However, any change will require re-optimization of the reaction conditions. Running the reaction under neutral or acidic conditions has also been shown to be effective and can prevent certain base-catalyzed side reactions.[1]
Q4: What are the best practices for reaction monitoring? Thin Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the consumption of the starting material. A typical system might be Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 ratio). The product, being more polar due to the amino groups, should have a lower Rf value than the starting aryl precursor. For more quantitative analysis, HPLC is the preferred method. It allows you to track the disappearance of starting materials and the appearance of the product and any impurities over time.
Q5: My product is difficult to recrystallize. What solvent systems are recommended? Recrystallization can be challenging due to the compound's polarity.
-
Primary Solvents: Alcohols like methanol or ethanol are often good choices.[1]
-
Solvent/Anti-Solvent Systems: If the product is too soluble in a single solvent, an anti-solvent system can be effective. For example, dissolve the crude product in a minimum amount of a hot polar solvent (like DMF or DMSO) and then slowly add a less polar solvent (like water or isopropanol) until turbidity is observed, then allow it to cool slowly.
-
Charcoal/Celite Treatment: If the product is colored, a hot filtration through a pad of activated carbon (charcoal) and Celite can help remove colored impurities before crystallization.[1]
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Reaction Temperature | Reflux (Solvent Dependent) | Provides activation energy for cyclization. | Incomplete reaction (too low); side product formation (too high). |
| Reaction Time | 15+ hours | Ensures the reaction proceeds to completion. | Low yield due to unreacted intermediates. |
| Atmosphere | Inert (N₂ or Ar) recommended | Prevents potential oxidation of reagents/intermediates. | Formation of oxidative byproducts, lowering purity. |
| Solvent | Anhydrous Methanol/Ethanol | Good solubility for reagents and facilitates reaction. | N-methylation (Methanol); hydrolysis if wet. |
| pH Condition | Neutral, Acidic, or Basic | Catalyzes the cyclization step. | Incorrect pH can stall the reaction or promote side reactions. |
References
- BenchChem. (n.d.). Side reactions and byproduct formation in triazine synthesis.
- Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Der Pharma Chemica, 4(1), 100-105.
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and.
- Google Patents. (n.d.). WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine.
- PubMed Central. (n.d.). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
- gsrs. (n.d.). This compound.
- PubMed Central. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents.
- Mansa STM Publishers. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds.
- (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
- Reddit. (2020). Synthesis - General tips for improving yield?.
- ResearchGate. (2025). Microwave‐Assisted Clean Synthesis of 6‐Aryl‐2,4‐diamino‐1,3,5‐triazines in [bmim][PF6].
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
- Benchchem. (n.d.). Side reaction products in the synthesis of thienyl-triazines.
- ResearchGate. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- PubMed. (n.d.). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions.
- ResearchGate. (n.d.). Synthesis of Some 6-Aryl-1,2,4,5-Tetrazine-3-thione Compounds Derived from Thiocarbohydrazide.
- Rousseau, A. L., et al. (2016). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry, 14(31), 7435-7445.
- ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging.
- PubMed. (1992). The reaction of some dicarbonyl sugars with aminoguanidine.
- MDPI. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity.
- (n.d.). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities.
- ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126).
- PubMed. (1994). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins.
- RSC Publishing. (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mansapublishers.com [mansapublishers.com]
- 3. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions [pubmed.ncbi.nlm.nih.gov]
- 4. The reaction of some dicarbonyl sugars with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]
- 10. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC mobile phase for better resolution of Lamotrigine and its impurities.
Welcome to the technical support center for the chromatographic analysis of Lamotrigine and its related substances. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their HPLC methods for better resolution and overall data quality. Here, we move beyond simple protocols to explain the scientific reasoning behind each step, empowering you to make informed decisions in your method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of Lamotrigine to consider for HPLC method development?
A1: Understanding the properties of Lamotrigine is the foundation of a robust HPLC method. Lamotrigine is a phenyltriazine derivative with the following key characteristics[1][2]:
-
pKa: Lamotrigine has a pKa of 5.7[1][2][3][4][5]. This means it is a weakly basic compound. The ionization state of Lamotrigine will change significantly around this pH, which directly impacts its retention time in reversed-phase HPLC.
-
Solubility: It is very slightly soluble in water (0.17 mg/mL at 25°C) but slightly soluble in 0.1 M HCl (4.1 mg/mL at 25°C)[3][4]. It is also freely soluble in methanol and acetonitrile[6]. This information is crucial for preparing both sample solutions and mobile phases to avoid precipitation.
-
UV Absorbance: Lamotrigine has a UV maximum that allows for detection at various wavelengths, with common methods utilizing 210 nm, 225 nm, 260 nm, 270 nm, and 305 nm[6][7][8][9]. The choice of wavelength can impact sensitivity and selectivity.
Q2: I'm observing significant peak tailing for my Lamotrigine peak. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue in the analysis of basic compounds like Lamotrigine. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshooting this problem:
-
Mobile Phase pH is Too Close to pKa: When the mobile phase pH is near the pKa of Lamotrigine (5.7), the analyte exists in a mixture of its ionized and non-ionized forms[10]. This dual state leads to inconsistent interactions with the stationary phase, resulting in a tailed peak.
-
Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns are acidic and can interact strongly with the basic amine groups of Lamotrigine, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Working at a lower pH (e.g., pH 3) protonates the silanol groups, reducing their ability to interact with the protonated Lamotrigine.
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are recommended for analyzing basic compounds.
-
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing[11][12].
-
Solution: Reduce the injection volume or dilute the sample and reinject[11].
-
Q3: My resolution between Lamotrigine and a known impurity is poor. What are the first steps to improve it?
A3: Improving resolution requires modifying the selectivity, efficiency, or retention of your chromatographic system. Here are some primary strategies focused on the mobile phase:
-
Adjust the Organic-to-Aqueous Ratio: This is the most powerful tool for adjusting retention time. Decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will increase the retention times of all components, which may provide the necessary separation[10]. A systematic approach, such as decreasing the organic content in 5% increments, is recommended.
-
Change the Organic Solvent: Methanol and acetonitrile offer different selectivities. If you are using methanol, switching to acetonitrile, or vice versa, can alter the elution order and improve the resolution between co-eluting peaks[10].
-
Modify the Mobile Phase pH: As discussed, pH affects the ionization of Lamotrigine and its impurities. A small change in pH can significantly alter the retention times and potentially reverse the elution order of closely eluting peaks, leading to better separation.
Troubleshooting Guides
Guide 1: Systematic Approach to Mobile Phase Optimization for Resolution
This guide provides a step-by-step workflow for a scientist starting method development or aiming to improve an existing method with poor resolution.
Experimental Protocol: Systematic Mobile Phase Optimization
-
Step 1: Initial Conditions & Analyte Properties
-
Step 2: Adjusting Organic Content (Isocratic Elution)
-
If peaks elute too quickly with poor resolution, decrease the acetonitrile content to 40%, then 35%, then 30%.
-
If peaks are too retained, increase the acetonitrile content to 60%.
-
Rationale: Changing the solvent strength directly impacts the retention factor (k'), providing more time for the analytes to interact with the stationary phase and achieve separation.
-
-
Step 3: Evaluating a Different Organic Modifier
-
If resolution is still inadequate, replace acetonitrile with methanol at a similar solvent strength. Note that methanol is a weaker solvent than acetonitrile, so you may need to adjust the ratio. For example, a 40:60 acetonitrile:buffer might correspond to a 50:50 methanol:buffer.
-
Rationale: Methanol and acetonitrile have different dipole moments and hydrogen bonding capabilities, which can alter the selectivity of the separation for Lamotrigine and its impurities.
-
-
Step 4: pH Adjustment for Selectivity Tuning
-
Prepare mobile phases with the optimal organic ratio but with different buffer pH values. For Lamotrigine, good starting points are pH 3.0, 4.0, 7.0, and 7.5.
-
Rationale: Modifying the pH alters the degree of ionization of Lamotrigine and its impurities, which can dramatically change their relative retention times and improve selectivity[13].
-
-
Step 5: Consider Gradient Elution
-
If a single isocratic method does not resolve all impurities, especially if they have a wide range of polarities, a gradient method may be necessary. A typical starting gradient could be from 20% to 70% acetonitrile over 20 minutes.
-
Data Presentation: Effect of Mobile Phase on Resolution
| Mobile Phase Composition (v/v) | pH | Lamotrigine Retention Time (min) | Resolution (Rs) with Impurity X | Observations |
| 35:65 ACN:Phosphate Buffer | 3.5 | 8.2 | 1.8 | Good separation, symmetrical peak. |
| 50:50 ACN:Phosphate Buffer | 3.5 | 4.5 | 1.2 | Co-elution starting to occur. |
| 35:65 MeOH:Phosphate Buffer | 3.5 | 10.5 | 2.1 | Increased retention, improved resolution. |
| 35:65 ACN:Phosphate Buffer | 7.4 | 6.8 | 1.4 | Different selectivity, potential for other impurity separations. |
ACN: Acetonitrile, MeOH: Methanol
Visualization: Mobile Phase Optimization Workflow
Caption: A step-by-step workflow for optimizing HPLC mobile phase for better resolution.
Guide 2: Troubleshooting Peak Fronting
Peak fronting is less common than tailing but can indicate specific problems with your method.
Identifying the Cause of Peak Fronting
-
Column Overload: This is the most frequent cause of fronting[14]. The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, eluting at the front of the peak.
-
Troubleshooting Step: Dilute your sample (e.g., by a factor of 10) and re-inject. If the peak shape becomes symmetrical, you have confirmed column overload[14].
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte may not properly partition onto the stationary phase at the column head. This can cause the peak to be distorted and appear to front.
-
Troubleshooting Step: If possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to a distorted flow path and cause peak fronting[11]. This will typically affect all peaks in the chromatogram.
-
Troubleshooting Step: Reverse flush the column (if the manufacturer allows). If this does not resolve the issue, the column may need to be replaced.
-
Visualization: Logic for Troubleshooting Peak Fronting
Caption: A troubleshooting flowchart for diagnosing the cause of peak fronting in HPLC.
References
-
ResearchGate. (n.d.). Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. Retrieved from [Link]
-
RxList. (n.d.). Lamictal (Lamotrigine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Drugs.com. (2025, January 23). Lamotrigine Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008, September 16). CHEMISTRY REVIEW(S). Retrieved from [Link]
-
PubChem. (n.d.). Lamotrigine impurity I. Retrieved from [Link]
-
Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. (n.d.). Retrieved from [Link]
-
DrugFuture. (n.d.). Lamotrigine. Retrieved from [Link]
-
PubChem. (n.d.). Lamotrigine. Retrieved from [Link]
-
Der Pharma Chemica. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Retrieved from [Link]
-
Der Pharma Chemica. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from [Link]
-
PubMed. (2006). Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Retrieved from [Link]
-
SynThink. (n.d.). Lamotrigine EP Impurities & USP Related Compounds. Retrieved from [Link]
-
National Institutes of Health. (2019). Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Retrieved from [Link]
-
Sign in. (n.d.). Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. Retrieved from [Link]
-
National Institutes of Health. (2021). Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. Retrieved from [Link]
-
SynZeal. (n.d.). Lamotrigine EP Impurity F. Retrieved from [Link]
-
ProQuest. (n.d.). Development and validation of RP-HPLC method for the determination of lamotrigine and its degradation products in tablets. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lamotrigine-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lamotrigine-impurities. Retrieved from [Link]
-
USP-NF. (2011, May 1). Lamotrigine Tablets. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
LCGC International. (2023, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Restek. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
National Institutes of Health. (2012). Comparison of Dissolution Profiles and Serum Concentrations of Two Lamotrigine Tablet Formulations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (2024, June 14). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
PubMed Central. (2022, April 13). Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder. Retrieved from [Link]
Sources
- 1. Lamictal (Lamotrigine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Lamotrigine [drugfuture.com]
- 5. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. uspnf.com [uspnf.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Solubility Enhancement for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for improving the aqueous solubility of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine for in vitro studies. Navigating the challenges of poorly soluble compounds is critical for generating reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium or assay buffer. What is happening?
A1: This is a common and critical issue known as compound "crashing out" or precipitation. It occurs when the concentration of the compound exceeds its kinetic solubility in the final aqueous solution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, its ability to keep a drug in solution dramatically decreases when it is diluted into an aqueous environment[1]. The compound, which was stable in a high-concentration organic solvent, is suddenly exposed to a primarily water-based medium where its intrinsic low aqueous solubility becomes the limiting factor.
Causality: The core issue lies in the physicochemical properties of this compound. The dichlorophenyl group imparts significant hydrophobicity (lipophilicity), making it poorly soluble in polar solvents like water[2]. When the DMSO concentration drops below a certain threshold (typically >90%), it can no longer maintain the compound in a solubilized state, leading to the formation of micro- or macro-precipitates. This can invalidate experimental results by drastically lowering the effective concentration of the compound available to the biological system[3].
Q2: What is the maximum concentration of DMSO I should use in my in vitro assay, and what are the risks?
A2: This is a crucial consideration for maintaining the biological integrity of your assay.
-
General Recommendation: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) , with many sensitive assays requiring ≤0.1% [4].
-
Risks and Off-Target Effects: High concentrations of DMSO can introduce significant artifacts. DMSO is known to increase cell membrane permeability, which can affect how your compound interacts with the cells[5]. It can also induce cellular stress, differentiation, cell cycle arrest, or even direct cytotoxicity, all of which can confound your experimental results[4][6]. The toxic concentration is cell-type dependent; for example, some studies show that concentrations above 1% are toxic for most mammalian cells, while others report cytotoxicity for specific cell lines at concentrations as low as 0.5%[4][7]. It has also been shown to influence inflammatory responses and cytokine production, which is a critical consideration for immunology or inflammation studies[6][8].
Self-Validating Protocol: Always run a "vehicle control" experiment containing the highest concentration of DMSO used in your compound dilutions. This allows you to subtract any background effects caused by the solvent itself.
Q3: My compound is still not soluble enough even at the highest tolerable DMSO concentration. What is my next step?
A3: When DMSO alone is insufficient, a systematic approach using other solubilization techniques is necessary. The choice of method depends on the compound's chemical structure and the constraints of your experimental system. The primary amine groups on the triazine ring of your compound make it a candidate for pH modification.
Below is a decision workflow to guide your strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q4: How does pH modification work for this compound, and how do I implement it?
A4: The structure of this compound contains two primary amine (-NH₂) groups on the triazine ring. These groups are basic and can be protonated in an acidic environment to form positively charged ammonium salts (-NH₃⁺). This ionization dramatically increases the polarity of the molecule, thereby increasing its solubility in aqueous media[][10].
This is a highly effective technique for basic compounds and is often the first strategy to try after DMSO.[11]
Experimental Protocol: pH-Based Solubility Enhancement
-
Prepare Acidic Buffers: Prepare a set of biologically compatible buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Citrate or acetate buffers are common choices. Ensure the buffer itself does not interfere with your assay.
-
Initial Dissolution: Instead of dissolving the compound directly in 100% DMSO, create a concentrated stock in DMSO (e.g., 50-100 mM).
-
Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into one of the acidic buffers. For example, add 2 µL of 50 mM DMSO stock to 98 µL of pH 5.0 citrate buffer to get a 1 mM solution in 2% DMSO. Vortex thoroughly.
-
Visual and Microscopic Check: Visually inspect for precipitation. If it appears clear, check a small aliquot under a microscope to look for micro-precipitates.
-
Final Dilution: Use this clear, acidic intermediate stock to make the final dilution into your complete cell culture medium or assay buffer. The large volume of the final medium will buffer the pH back towards physiological levels (typically pH 7.2-7.4), but the compound often remains in a supersaturated, kinetically soluble state for the duration of the experiment.
-
Verification: Always test the final pH of your assay condition to ensure it has not shifted to a level that would affect your cells or biological target. Also, test the effect of the acidified vehicle control on your assay.
Q5: What are co-solvents, and which ones are safe for in vitro use?
A5: Co-solvents are water-miscible organic solvents used in combination with water to increase the solubility of non-polar drugs.[][12] They work by reducing the polarity of the aqueous solvent system, which lowers the energy required to dissolve a hydrophobic compound.[12]
Commonly Used Co-solvents & Cytotoxicity Considerations:
| Co-Solvent | Typical Concentration Range | Considerations & Potential Cytotoxicity |
| Ethanol | 1-5% | Generally well-tolerated at low concentrations (<1%), but can induce cellular stress at higher levels. Less toxic than DMSO for some cell lines.[13][14] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A polymer with low toxicity, often used in parenteral formulations. Can be a good option for increasing solubility.[13][15] |
| Propylene Glycol (PG) | 1-5% | Common in pharmaceutical formulations. Can have moderate cytotoxic effects depending on the cell line and concentration.[13][14] |
| Glycerol | 1-10% | Generally considered safe and has low toxicity. |
Troubleshooting with Co-solvents:
-
Start Low: Begin with the lowest possible concentration of the co-solvent.
-
Test for Interference: Run a vehicle control with the co-solvent to ensure it doesn't affect your assay readout (e.g., enzyme activity, cell viability).
-
Combination Approach: A combination of pH adjustment and a co-solvent can be particularly effective.[11] For example, using a vehicle of 5% Ethanol in a pH 5.0 citrate buffer may work better than either method alone.
Q6: I've heard about cyclodextrins. How do they work and are they suitable for my experiments?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-shaped structure.[][17] Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[18] This structure allows them to encapsulate poorly soluble guest molecules, like your compound, within their hydrophobic core.[17][18] The resulting "inclusion complex" presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent water solubility of the guest molecule without altering its chemical structure.[][19]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Which Cyclodextrin to Use? For pharmaceutical applications, chemically modified CDs are preferred due to their higher solubility and lower toxicity compared to natural CDs.[19]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and excellent safety profile.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also widely used, particularly in parenteral formulations.
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare CD Solution: Make a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer or cell culture grade water.
-
Add Compound: Add an excess of your solid compound directly to the CD solution.
-
Equilibrate: Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Excess Solid: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) and then filter the supernatant through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine Concentration: The clear filtrate is your stock solution. You must accurately determine the concentration of your compound in this solution using a validated analytical method like HPLC-UV or LC-MS. This is a critical self-validating step.
-
Use in Assay: Dilute this quantified stock solution into your assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Troubleshooting Guide: Quick Reference
| Issue Observed | Probable Cause | Recommended Solution(s) |
| Precipitate visible immediately upon dilution into aqueous buffer. | Exceeding kinetic solubility limit. | 1. Lower the final concentration of the compound.2. Increase the final DMSO concentration (if still <0.5%).3. Switch to the pH modification protocol. |
| Solution is cloudy or opalescent after dilution. | Formation of micro-precipitates or an amorphous suspension. | 1. Centrifuge the final working solution before adding to cells.2. Try the co-solvent approach (e.g., add 1% PEG 400).3. Consider using the cyclodextrin complexation method. |
| Assay results are inconsistent or not dose-dependent. | Compound may be precipitating over the time course of the experiment. | 1. Re-evaluate solubility under the exact assay conditions (time, temp, media components).2. Use a more robust solubilization method like cyclodextrins, which form a more stable complex.[17]3. Reduce the incubation time if possible. |
| Vehicle control shows unexpected biological activity. | Cytotoxicity or off-target effects of the solvent system. | 1. Lower the concentration of DMSO or co-solvent.2. Switch to a less toxic co-solvent (e.g., from Ethanol to PEG 400).3. Ensure the pH of the final medium is within physiological range if using pH modification. |
References
-
Cyclodextrin in novel formulations and solubility enhancement techniques: a review. (2024). International Journal of Health and Pharmaceutical Sciences, 13(2). [Link]
-
Mocanu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 755. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2012). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Various Authors. (2017). What effects does DMSO have on cell assays? Quora. [Link]
-
Bansal, T., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 731–745. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic Microbiology and Infectious Disease, 75(1), 60–63. [Link]
-
solubility enhancement -by pH change & complexation. (2016, April 20). SlideShare. [Link]
-
Sharma, D., et al. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Singh, M., & Singh, R. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78–82. [Link]
-
de Souza, G. C., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(5). [Link]
-
Gupta, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8. [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. [Link]
-
de Abreu, V. H. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 24(13), 2497. [Link]
-
Techniques to Enhance Drug Solubility. (2023, May 8). Labinsights. [Link]
-
This compound. MOLBASE. [Link]
-
6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3. PubChem. [Link]
-
Lamotrigine. Solubility of Things. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). University of Copenhagen. [Link]
-
Ottokemi. Lamotrigine, ≥98%. [Link]
-
Di, L., & Umland, J. P. (2016). In Vitro Approaches to Evaluate ADME of Drugs. In Drug-like Properties (pp. 525-560). Academic Press. [Link]
-
This compound. gsrs. [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
Singh, A., et al. (2017). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology, 10(5), 1601. [Link]
-
Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Technology & Research, 4(2). [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Kramer, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 455–471. [Link]
-
Pharmaffiliates. 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine. [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. btsjournals.com [btsjournals.com]
- 5. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes [mdpi.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. scispace.com [scispace.com]
Technical Support Center: Overcoming Peak Tailing in the Chromatographic Analysis of Dichlorophenyl Triazines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of dichlorophenyl triazines. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of why peak tailing occurs with these compounds and how to systematically overcome it.
Understanding the Challenge: The Nature of Dichlorophenyl Triazines and Peak Tailing
Peak tailing, an asymmetry in a chromatographic peak where the latter half is broader than the front, is a common frustration that can compromise resolution, integration, and ultimately, the accuracy of your quantitative results.[1] Dichlorophenyl triazines, and related nitrogen-containing heterocyclic compounds, are particularly susceptible to this phenomenon. This is primarily due to their chemical nature and their interaction with the stationary phase.
The triazine ring system, with its nitrogen atoms, can exhibit basic properties. While dichlorophenyl triazines are very weak bases (a predicted pKa for 2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine is -1.85), they can still engage in secondary interactions with the stationary phase. The most common cause of peak tailing for such basic compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][3] These silanol groups are acidic and can interact with basic analytes, leading to tailing.[4]
This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these issues, ensuring robust and reproducible chromatographic performance.
FAQs and Troubleshooting Guides
Q1: My dichlorophenyl triazine peak is showing significant tailing. What is the most likely cause?
A1: The primary suspect is secondary interaction with residual silanol groups on your silica-based HPLC column.
Even with modern, high-purity silica columns, a small population of residual silanol groups remains on the surface. These groups can become ionized (negatively charged) at mobile phase pH values above approximately 3-4. If your dichlorophenyl triazine analyte carries a partial positive charge, it can be strongly retained by these ionized silanols through an ion-exchange mechanism. This secondary retention mechanism, in addition to the primary reversed-phase retention, leads to a portion of the analyte molecules being delayed as they travel through the column, resulting in a tailing peak.[5]
dot graph TD { subgraph "Mechanism of Silanol Interaction" A[Dichlorophenyl Triazine Molecule] -->|Primary Hydrophobic Interaction| B(C18 Stationary Phase); A -->|Secondary Ionic Interaction| C(Ionized Silanol Group Si-O⁻); B --> D{Symmetrical Peak}; C --> E{Peak Tailing}; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 } caption: "Primary vs. Secondary Interactions"
Q2: How can I mitigate these silanol interactions? I've heard adjusting the mobile phase pH is a good first step.
A2: Yes, optimizing the mobile phase pH is a powerful tool to control peak shape.
The goal is to suppress the ionization of the residual silanol groups. By operating at a low pH (typically ≤ 3), the silanol groups are protonated (Si-OH) and thus electrically neutral.[2][6] This minimizes the strong ionic interactions with your basic analyte, leading to a more symmetrical peak.
Case Study: The Effect of Mobile Phase pH on the Peak Shape of Basic Compounds
The chromatograms below illustrate the dramatic effect of mobile phase pH on the peak shape of a mixture of basic drug compounds. At a neutral pH of 7.0, significant peak tailing is observed for methamphetamine (peak 4), with a USP tailing factor of 2.35. By lowering the mobile phase pH to 3.0, the interaction with residual silanol groups is reduced, and the peak shape improves significantly, with the tailing factor decreasing to 1.33.[6]
| Compound | Tailing Factor (As) at pH 7.0 | Tailing Factor (As) at pH 3.0 |
| Phenylpropanolamine | --- | --- |
| Ephedrine | --- | --- |
| Amphetamine | --- | --- |
| Methamphetamine | 2.35 | 1.33 |
| Phentermine | --- | --- |
This data demonstrates the significant improvement in peak symmetry for basic compounds when the mobile phase pH is lowered to suppress silanol ionization.[6]
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa within +/- 1 unit of your target pH. For a target pH of 2.5-3.0, a phosphate buffer is a good choice for UV detection.[3] For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred.
-
Preparation:
-
Prepare the aqueous component of your mobile phase.
-
Add the buffering agent (e.g., phosphoric acid or formic acid) to the water and adjust to the desired pH using a calibrated pH meter.
-
Filter the aqueous buffer through a 0.45 µm filter before mixing with the organic modifier.[7]
-
-
Mixing: Mix the filtered aqueous buffer with the appropriate organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases.[7]
Important Consideration: When working at a low pH, ensure your column is stable under these conditions to prevent degradation of the stationary phase.[6]
Q3: I've tried lowering the pH, but I still see some peak tailing. What other mobile phase modifications can I try?
A3: Incorporating a competing base as a mobile phase additive is a common and effective strategy.
A small concentration of a basic additive, such as triethylamine (TEA), in the mobile phase can act as a "silanol suppressor."[3][8] The TEA, being a stronger base, will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your dichlorophenyl triazine analyte.[4] This minimizes the secondary interactions and improves peak shape.
Experimental Protocol: Using a Competing Base (Triethylamine)
-
Concentration: A typical starting concentration for TEA is 0.1% (v/v) in the aqueous portion of the mobile phase.[8]
-
pH Adjustment: After adding TEA to the aqueous component, adjust the pH to your desired level using an acid (e.g., phosphoric acid or acetic acid).
-
Preparation: Follow the same filtration and degassing procedures as outlined for pH adjustment.
Note: While effective, TEA can sometimes shorten column lifetime and is generally not suitable for LC-MS applications due to ion suppression.[9]
Q4: Could my column itself be the problem?
A4: Absolutely. Column choice and condition are critical for good peak shape.
-
Use an End-Capped Column: Modern columns are often "end-capped," a process where the residual silanol groups are chemically derivatized to be less active.[6] Using a high-quality, end-capped column is a fundamental step in preventing peak tailing for basic compounds.
-
Column Contamination: Over time, your column can become contaminated with strongly retained sample matrix components or precipitated buffer salts. This can create active sites that lead to peak tailing.
-
Column Void: A void at the head of the column can cause band broadening and peak tailing.[1]
Experimental Protocol: Column Washing and Regeneration
If you suspect column contamination, a thorough washing procedure can restore performance. Always disconnect the column from the detector before washing.
| Contaminant Type | Washing Solvents (in sequence) |
| Precipitated Buffers | 1. Water (to flush salts) 2. Mobile Phase |
| Strongly Retained Hydrophobic Compounds | 1. Water 2. Isopropanol 3. Tetrahydrofuran (THF) 4. Isopropanol 5. Water 6. Mobile Phase |
| General Contamination (Reversed-Phase) | 1. Water 2. Acetonitrile 3. Isopropanol 4. Methylene Chloride 5. Isopropanol 6. Water 7. Mobile Phase |
Always consult your column manufacturer's guidelines for specific washing recommendations.
dot graph TD { subgraph "Column Troubleshooting Workflow" A[Peak Tailing Observed] --> B{Is the column end-capped?}; B -->|No| C[Consider using an end-capped column]; B -->|Yes| D{Is the column old or heavily used?}; D -->|Yes| E[Perform a column wash protocol]; E --> F{Is peak shape improved?}; F -->|Yes| G[Continue analysis]; F -->|No| H[Consider column replacement]; D -->|No| I[Investigate other causes (mobile phase, system)]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Decision tree for column-related peak tailing."
Q5: Could metal chelation be a factor for dichlorophenyl triazines?
A5: It is a possibility, especially with older columns or systems.
Trace metal impurities (e.g., iron, aluminum) in the silica matrix or from stainless-steel components of the HPLC system can act as active sites.[2] Compounds with chelating properties can interact with these metal ions, leading to secondary retention and peak tailing. While dichlorophenyl triazines are not strong chelators, this mechanism should not be entirely ruled out.
Troubleshooting Metal Chelation:
-
Use High-Purity Columns: Modern, high-purity silica columns have very low metal content, minimizing this issue.
-
Mobile Phase Additive: In some cases, adding a weak chelating agent like EDTA to the mobile phase can help to mask these metal sites. However, this is often a last resort and may not be compatible with all detection methods.
-
System Passivation: If you suspect metal contamination from your HPLC system, passivation with a strong acid (e.g., nitric acid) may be necessary. Always follow your instrument manufacturer's guidelines for such procedures.
Q6: My sample is in a complex matrix (e.g., soil, biological fluid). Could this be causing the peak tailing?
A6: Yes, matrix effects can significantly impact peak shape.
Co-eluting matrix components can overload the column or interact with the stationary phase, leading to peak distortion.[10] Effective sample preparation is crucial to remove these interferences.
Recommended Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analyte of interest.[5] Choose an SPE sorbent that effectively retains your dichlorophenyl triazine while allowing matrix components to be washed away.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for pesticide residue analysis in food and agricultural samples.[11] It involves a salting-out extraction followed by dispersive SPE for cleanup.
Q7: I've addressed the chemistry, but still see minor tailing. Could there be an issue with my HPLC system?
A7: Yes, "extra-column" effects can contribute to peak broadening and tailing.
This refers to any volume in the flow path outside of the column itself, such as tubing, fittings, and the detector flow cell. Excessive extra-column volume can cause the analyte band to spread, leading to asymmetrical peaks.
Minimizing Extra-Column Volume:
-
Tubing: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.
-
Fittings: Ensure all fittings are properly seated and there are no gaps that could create dead volume.
-
Detector Flow Cell: Use a detector with a low-volume flow cell, especially when working with narrow-bore columns.
Summary and Best Practices
Overcoming peak tailing in the analysis of dichlorophenyl triazines is a systematic process of identifying and eliminating unwanted secondary interactions. By understanding the underlying chemical principles and following a logical troubleshooting workflow, you can achieve symmetrical, reproducible peaks.
-
Start with the Mobile Phase: Adjust the pH to be low (≤ 3) to suppress silanol activity.
-
Consider Additives: If pH adjustment is insufficient, add a competing base like triethylamine (for UV detection).
-
Evaluate Your Column: Use a high-quality, end-capped column and maintain it with regular washing.
-
Don't Forget Sample Prep: Clean up complex samples to remove matrix interferences.
-
Optimize Your System: Minimize extra-column volume to reduce band broadening.
By implementing these strategies, you will be well-equipped to resolve peak tailing issues and ensure the integrity of your chromatographic data.
References
-
Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A, 370(3), 403-418. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Retrieved from [Link]
-
Cockerill, A. F., Davies, G. L. O., & Rackham, D. M. (1974). s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products. Journal of the Chemical Society, Perkin Transactions 2, (6), 723-728. Retrieved from [Link]
-
LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173-187. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of peak asymmetry in chromatography. Retrieved from [Link]
-
Agilent Technologies. (2008). Analysis of Atrazine in Drinking Water at the ppb Level Using New Agilent Reversed Phase LC Columns. Retrieved from [Link]
-
Food Additives & Contaminants: Part A. (2014). HPLC analysis of (a) standard atrazine solution; (b) MBR treated water. Retrieved from [Link]
-
Galić, N., Šimat, V., & Skroza, D. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3995. Retrieved from [Link]
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Showing Compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine (FDB011269) - FooDB [foodb.ca]
Welcome to the technical support center for the synthesis of Lamotrigine and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process and effectively minimize the formation of side products. Our goal is to provide you with in-depth, field-proven insights to enhance the purity and yield of your target compounds.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues that may arise during the synthesis of Lamotrigine, providing potential causes and actionable solutions.
Issue 1: Formation of Isomeric Impurities
Question: During the HPLC analysis of my Lamotrigine product, I am observing several peaks with the same mass as Lamotrigine, suggesting the presence of isomeric impurities. What are these impurities and how can I prevent their formation?
Answer:
Isomeric impurities in Lamotrigine synthesis typically arise from the starting material, 2,3-dichlorobenzoyl cyanide. If the precursor 2,3-dichlorobenzoyl chloride is synthesized from dichlorotoluene, incomplete separation of other dichlorotoluene isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorotoluene) can lead to the corresponding isomeric dichlorobenzoyl cyanides.[1][2] These isomeric starting materials will then react similarly to the desired 2,3-dichloro isomer, resulting in a mixture of isomeric Lamotrigine analogues in the final product.[1][2]
Troubleshooting Protocol:
-
Starting Material Purity Analysis:
-
Action: Before beginning the synthesis, rigorously analyze the purity of the 2,3-dichlorobenzoyl chloride or 2,3-dichlorobenzoyl cyanide starting material using a validated HPLC or GC method.
-
Rationale: Ensuring the isomeric purity of the starting material is the most critical step in preventing the formation of these impurities.
-
-
Purification of Starting Material:
-
Action: If isomeric impurities are detected, purify the 2,3-dichlorobenzoyl chloride by fractional distillation under reduced pressure. For 2,3-dichlorobenzoyl cyanide, recrystallization from a suitable solvent system can be effective.
-
Rationale: Physical purification methods can effectively separate isomers with different physical properties, such as boiling points or solubilities.
-
-
Source High-Purity Starting Materials:
-
Action: Procure starting materials from reputable suppliers who provide a detailed certificate of analysis, including isomeric purity.
-
Rationale: High-quality starting materials are fundamental to achieving high purity in the final active pharmaceutical ingredient (API).
-
Issue 2: Presence of Hydrolysis-Related Impurities
Question: My reaction mixture is showing the presence of 3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one. What causes the formation of this impurity and how can I avoid it?
Answer:
The formation of 3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one is a result of hydrolysis during the cyclization of the intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile.[3][4] This side reaction is particularly favored under strongly basic conditions, especially in the presence of alcoholic solvents.[5]
Troubleshooting Protocol:
-
Control of pH during Cyclization:
-
Action: Perform the cyclization step under neutral or mildly acidic pH conditions (pH 6-7).[4]
-
Rationale: Avoiding highly basic conditions minimizes the hydrolysis of the triazine ring precursor.[4] Studies have shown that cyclization under neutral conditions can significantly increase the yield of Lamotrigine and reduce the formation of the triazinone impurity.[4]
-
-
Solvent Selection:
-
Action: If a basic condition is necessary for other reasons, consider using a non-alcoholic solvent for the cyclization step.
-
Rationale: The combination of a strong base and an alcohol can promote hydrolysis.[5]
-
-
Reaction Temperature and Time:
-
Action: Optimize the reaction temperature and time to ensure complete cyclization without prolonged exposure to conditions that favor hydrolysis. Monitor the reaction progress by HPLC.
-
Rationale: Over-processing or excessive heat can increase the likelihood of side reactions.
-
Issue 3: Formation of N-Guanidinyl-2,3-dichlorobenzamide
Question: I have identified N-guanidinyl-2,3-dichlorobenzamide as a significant impurity in my synthesis. What is the mechanism of its formation and how can it be minimized?
Answer:
N-guanidinyl-2,3-dichlorobenzamide is an impurity that can form during the initial condensation reaction between 2,3-dichlorobenzoyl cyanide and aminoguanidine.[3][5] Its formation is indicative of an incomplete reaction or alternative reaction pathway where the cyano group is not appropriately involved in the cyclization precursor formation.
Troubleshooting Protocol:
-
Reaction Conditions for Condensation:
-
Action: Ensure anhydrous conditions during the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine. The presence of water can interfere with the desired reaction pathway.[6]
-
Rationale: Water can react with the starting materials and intermediates, leading to undesired byproducts.
-
-
Stoichiometry of Reactants:
-
Action: Carefully control the stoichiometry of the reactants. An excess of either reactant may favor side reactions.
-
Rationale: Precise control over reactant ratios is crucial for directing the reaction towards the desired product.
-
-
Use of Dehydrating Agents:
-
Action: Consider the use of a dehydrating agent during the condensation step to remove any trace amounts of water.[7]
-
Rationale: Actively removing water from the reaction mixture can significantly suppress hydrolysis and other water-mediated side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the cyclization step in Lamotrigine synthesis?
While some older procedures utilize strongly acidic or basic conditions, recent studies suggest that performing the cyclization in a neutral to slightly acidic medium (pH 6-7) provides a higher yield of Lamotrigine with a better impurity profile.[4] Acidic conditions (pH 1-2) have been reported to generate other unknown impurities, while highly basic conditions (pH 8-9) can lead to the formation of the hydrolysis byproduct 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one.[4]
Q2: How can I effectively purify crude Lamotrigine?
Recrystallization is a common and effective method for purifying crude Lamotrigine. Suitable solvents for recrystallization include methanol, ethanol, isopropanol, and acetone.[8] Often, the use of a co-solvent system or the addition of water can improve the purification efficiency. Treatment with activated charcoal during recrystallization can also help in removing colored impurities.[8] The choice of solvent can also lead to the formation of different solvates, which may have different physical properties.[8]
Q3: Are there any specific safety precautions I should take during the synthesis of Lamotrigine?
Yes, several safety precautions are crucial. The synthesis involves the use of cyanide salts (e.g., cuprous cyanide), which are highly toxic.[9] All manipulations involving cyanides should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is also essential to have a cyanide poisoning antidote kit readily available. Additionally, some of the solvents and reagents used are flammable or corrosive. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring the progress of the reaction and for determining the purity of the final Lamotrigine product.[1][3] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is typically employed.[1][2] UV detection is suitable for quantification. For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3][10]
Visualizing the Synthetic Pathway and Side Reactions
Lamotrigine Synthesis and Key Side Reactions
Caption: Synthetic pathway of Lamotrigine and formation of major side products.
Troubleshooting Workflow for Lamotrigine Synthesis
Caption: A general troubleshooting workflow for identifying and resolving issues in Lamotrigine synthesis.
References
-
Wikipedia. (n.d.). Lamotrigine. Retrieved from [Link]
-
Rao, S. N., et al. (2011). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. Retrieved from [Link]
-
Saralaya, S., & Hiriyalu, S. S. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Mansa STM Publishers. Retrieved from [Link]
-
Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Der Pharma Chemica. Retrieved from [Link]
- Google Patents. (n.d.). WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
-
Torres, H., & González-de la Parra, M. (2021). Lamotrigine (antiepileptic) synthesis. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
-
Drugs.com. (n.d.). Lamotrigine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
New Drug Approvals. (2014). Lamotrigine, Lamotrigine an antiepileptic. Retrieved from [Link]
- Google Patents. (n.d.). WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate.
-
Semantic Scholar. (n.d.). SYNTHESIS AND CHARECTERIZATION OF IMPURITIES OF AN ANTICONVULSANT DRUG, LAMOTRIGINE. Retrieved from [Link]
-
NHS. (n.d.). Side effects of lamotrigine. Retrieved from [Link]
-
PubChem. (n.d.). Lamotrigine. Retrieved from [Link]
- Google Patents. (n.d.). EP2054396A1 - A process for the preparation of lamotrigine.
-
Veeprho. (n.d.). Lamotrigine Impurities and Related Compound. Retrieved from [Link]
-
Reddy, V. V. (2008). AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry. Retrieved from [Link]
-
Saralaya, S., & Hiriyalu, S. S. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2022). Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder. Retrieved from [Link]
- Google Patents. (n.d.). CN102766104A - Synthetic method of drug lamotrigine for curing bipolar disorder and epilepsy.
-
ResearchGate. (2008). An impurity profile study of lamotrizine. Retrieved from [Link]
- Google Patents. (n.d.). WO1996020934A1 - Process for the preparation of lamotrigine.
-
ResearchGate. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Retrieved from [Link]
-
Science.gov. (n.d.). induce lamotrigine metabolism: Topics by Science.gov. Retrieved from [Link]
-
MDPI. (2022). New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD. Retrieved from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mansapublishers.com [mansapublishers.com]
- 6. EP2054396A1 - A process for the preparation of lamotrigine - Google Patents [patents.google.com]
- 7. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 10. SYNTHESIS AND CHARECTERIZATION OF IMPURITIES OF AN ANTICONVULSANT DRUG, LAMOTRIGINE | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Stability of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the stability challenges encountered when working with lamotrigine in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding Lamotrigine's Inherent Instability
This section delves into the chemical properties of lamotrigine that influence its stability in solution, focusing on the primary degradation pathways.
FAQ 1: What are the main reasons for the instability of lamotrigine in solution?
Lamotrigine is a weak base with a pKa of 5.7.[1] Its stability in solution is significantly influenced by pH, and it is susceptible to degradation under acidic, basic, neutral, and oxidative conditions. The most pronounced degradation pathway is alkaline-induced hydrolysis.
The triazine ring in the lamotrigine structure is susceptible to hydrolytic cleavage, particularly under basic conditions. Additionally, the presence of two amino groups and a dichlorophenyl ring makes the molecule susceptible to oxidative degradation.
Troubleshooting Guide: Unexpected Degradation of Lamotrigine Stock Solution
Problem: My lamotrigine stock solution, prepared in what I thought was a stable solvent, is showing signs of degradation (e.g., appearance of new peaks in HPLC, discoloration, or precipitation).
Root Cause Analysis and Solutions:
-
pH of the Solvent: Lamotrigine is sparingly soluble in water (0.17 mg/mL at 25°C) but its solubility increases in acidic conditions (4.1 mg/mL in 0.1 M HCl at 25°C).[1] If you are using an unbuffered aqueous or partially aqueous solvent, the pH might not be optimal for stability. Lamotrigine is most stable in acidic to neutral pH, with significant degradation observed under alkaline conditions.[2]
-
Solution: Prepare stock solutions in a pH-controlled environment. A buffer system in the pH range of 4-6 is recommended. For maximum solubility in aqueous buffers, it is advisable to first dissolve lamotrigine in an organic solvent like DMSO and then dilute it with the chosen aqueous buffer.[3]
-
-
Oxidative Stress: The presence of dissolved oxygen or trace metal ions in your solvent can catalyze oxidative degradation.
-
Solution: De-gas your solvents by sparging with an inert gas like nitrogen or argon before use. If trace metal contamination is suspected, consider using a chelating agent like EDTA at a low concentration (e.g., 0.01-0.1 mM).
-
-
Photodegradation: Although generally considered stable under daylight, prolonged exposure to high-intensity light, especially UV light, can cause degradation.[2][4] Photodegradation pathways are also influenced by pH, with different photoproducts forming depending on whether lamotrigine is in its protonated or neutral state.[5]
-
Solution: Always store lamotrigine solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[6]
-
Section 2: Optimizing Solution Preparation and Storage
This section provides practical guidance on preparing stable lamotrigine solutions and appropriate storage conditions.
FAQ 2: What is the best solvent for preparing a stable lamotrigine stock solution?
For a concentrated stock solution, organic solvents like DMSO or ethanol are suitable.[3] Lamotrigine is soluble in DMSO at approximately 10 mg/mL and in ethanol at about 2 mg/mL.[3] For working solutions that require an aqueous environment, it is best to prepare a concentrated stock in DMSO and then dilute it into an appropriate aqueous buffer. Aqueous solutions of lamotrigine are not recommended for storage for more than one day without proper stability-enhancing measures.[3]
Experimental Protocol: Preparation of a Stabilized Aqueous Working Solution of Lamotrigine
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of lamotrigine powder.
-
Dissolve it in a minimal amount of HPLC-grade DMSO to achieve a high concentration (e.g., 10 mg/mL).
-
-
Prepare the Aqueous Buffer:
-
Prepare a buffer solution within the optimal pH range of 4-6. A citrate or acetate buffer is a suitable choice.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
De-gas the buffer by sonicating or sparging with nitrogen for at least 15 minutes.
-
-
Prepare the Working Solution:
-
Dilute the DMSO stock solution with the prepared aqueous buffer to your desired final concentration.
-
Ensure the final concentration of DMSO is low (typically <1%) to avoid any potential effects on your experimental system.
-
-
Storage:
-
Store the final working solution in a tightly sealed amber vial at 2-8°C.[5]
-
For long-term storage, aliquoting the solution to avoid repeated freeze-thaw cycles is recommended.
-
Data Presentation: Summary of Lamotrigine Solubility and Stability
| Solvent/Condition | Solubility | Stability Considerations | Reference(s) |
| Water (25°C) | 0.17 mg/mL | Prone to hydrolysis, especially if pH is not controlled. | [1] |
| 0.1 M HCl (25°C) | 4.1 mg/mL | Generally stable, but prolonged exposure to strong acid should be monitored. | [1] |
| DMSO | ~10 mg/mL | Good for concentrated stock solutions. | [3] |
| Ethanol | ~2 mg/mL | Suitable for stock solutions. | [3] |
| Alkaline Solution (e.g., 1 N NaOH) | - | High potential for rapid degradation through hydrolysis. | [7] |
| Oxidizing Agent (e.g., H₂O₂) | - | Susceptible to oxidative degradation. | [7] |
Section 3: Stability-Indicating Analytical Methods
This section provides guidance on how to assess the stability of your lamotrigine solutions using a validated analytical method.
FAQ 3: How can I confirm the stability of my lamotrigine solution?
A stability-indicating analytical method is required. This is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[7]
Experimental Protocol: Stability-Indicating RP-HPLC Method for Lamotrigine
This protocol is a representative example based on published methods.[7][8]
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A common mobile phase is a 60:40 (v/v) mixture of a phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 7.4) and methanol.[7] Another option is a 15:85 (v/v) mixture of a phosphate buffer (pH 3.5) and acetonitrile.[8]
-
Flow Rate: 1.0 - 1.3 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dilute your lamotrigine solution with the mobile phase to a concentration within the linear range of the method (e.g., 5-30 µg/mL).[7]
-
-
Analysis:
-
Inject the prepared sample and monitor the chromatogram for the lamotrigine peak and any potential degradation products.
-
The stability is assessed by comparing the peak area of lamotrigine in your test sample to that of a freshly prepared standard solution of the same concentration. A decrease in the peak area and the appearance of new peaks are indicative of degradation.
-
Mandatory Visualization: Workflow for Assessing Lamotrigine Solution Stability
Caption: A typical workflow for preparing and assessing the stability of a lamotrigine solution.
Section 4: In-depth Troubleshooting and Mechanistic Insights
This section provides a deeper dive into common stability issues and the underlying chemical mechanisms.
Troubleshooting Guide: Advanced Scenarios
Problem: I am observing significant degradation even when using a buffered solution and protecting it from light.
Possible Causes and Solutions:
-
Incompatible Excipients: Some common pharmaceutical excipients can be incompatible with lamotrigine. For instance, studies have shown incompatibility with lactose.[9]
-
Solution: If your formulation contains other excipients, perform a compatibility study. This can be done by preparing binary mixtures of lamotrigine and each excipient and storing them under accelerated stability conditions (e.g., 40°C/75% RH) for a set period.[10] Analyze the mixtures for the appearance of degradation products.
-
-
Buffer Species Interaction: The type of buffer used can sometimes influence the degradation rate.
-
Solution: If you suspect an interaction with your current buffer system, try an alternative. For example, if you are using a phosphate buffer, consider switching to a citrate or acetate buffer and re-evaluate the stability.
-
Mechanistic Insights into Lamotrigine Degradation:
-
Hydrolysis: The triazine ring is an electron-deficient system, making it susceptible to nucleophilic attack by water or hydroxide ions. Under alkaline conditions, the hydroxide ion is a more potent nucleophile, leading to a higher rate of degradation. The reaction likely involves the cleavage of the C-N bonds within the triazine ring.
-
Oxidation: The amino groups on the triazine ring can be susceptible to oxidation, potentially forming N-oxide derivatives.[10] The dichlorophenyl group can also undergo oxidative degradation.
-
Photodegradation: Upon absorption of UV light, lamotrigine can generate reactive oxygen species like singlet oxygen, which can then lead to its degradation.[4] The photodegradation pathway can involve dechlorination of the benzene ring.[11]
Mandatory Visualization: Lamotrigine Degradation Pathways
Caption: An overview of the primary degradation pathways for lamotrigine in solution.
References
-
Joshi, D., et al. (2010). Preformulation compatibility study of lamotrigine with tablet excipients using differential scanning calorimetry. ResearchGate. Available at: [Link]
-
Keen, O. S., & Linden, K. G. (2014). Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight--pH influenced rates and products. PubMed. Available at: [Link]
-
Keen, O. S., & Linden, K. G. (2014). Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight – pH influenced rates and products. ResearchGate. Available at: [Link]
-
Sultana, N., et al. (2012). Physicochemical properties of lamotrigine and its compatibility with various inactive ingredients to formulate lamotrigine orally disintegrating tablets. ResearchGate. Available at: [Link]
-
El-Gizawy, S. M., et al. (2015). Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. ResearchGate. Available at: [Link]
-
Firke, S. D., et al. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica. Available at: [Link]
-
Lester, Y., et al. (2013). Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. PubMed. Available at: [Link]
-
Rajbhar, A., et al. (2025). Development and Validation a Method for Estimation of Lamotrigine using RP-HPLC. Journal of Chemical Health Risks. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). CHEMISTRY REVIEW(S) - accessdata.fda.gov. Available at: [Link]
-
Joshi, D., et al. (2010). Preformulation compatibility study of lamotrigine with tablet excipients using differential scanning calorimetry. ResearchGate. Available at: [Link]
-
Ketter, T. A., et al. (2003). Potential mechanisms of action of lamotrigine in the treatment of bipolar disorders. PubMed. Available at: [Link]
-
GoodRx. (2023). The 5 Medications That Most Often Interact with Lamictal (Lamotrigine). GoodRx. Available at: [Link]
-
Walden, J., et al. (2000). New Insights into the Mechanisms and Sites of Action of Lamotrigine. Karger Publishers. Available at: [Link]
-
Martinez-Perez, C., et al. (2007). Photochemical reactions involved in the phototoxicity of the anticonvulsant and antidepressant drug lamotrigine (Lamictal). PubMed. Available at: [Link]
-
Walden, J., et al. (2000). New insights into the mechanisms and sites of action of lamotrigine. PubMed. Available at: [Link]
-
NHS. (n.d.). Taking lamotrigine with other medicines and herbal supplements. NHS. Available at: [Link]
-
Palmer, C., et al. (2025). Clinical Insights Into the Mechanistic Crossroads of Lamotrigine and Therapeutic Ketosis in Bipolar Depression. PubMed Central. Available at: [Link]
-
Stanimirović, I., et al. (2022). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. MDPI. Available at: [Link]
-
Zhou, Z., et al. (2023). Exploring the solubility of novel lamotrigine drug–drug salts: the role of pH and structural variability. CrystEngComm. Available at: [Link]
-
Kumar, A., et al. (2018). Formulation and Evaluation of Fast Dissolving Buccal Films of Lamotrigine. International Journal of Pharmaceutical Science and Health Care. Available at: [Link]
-
News-Medical. (n.d.). Chelation Therapy Medical Use. News-Medical. Available at: [Link]
-
Aiken, C. (2018). How to Minimize Lamotrigine's Adverse Effects. Psychiatric Times. Available at: [Link]
-
Reddit. (2023). I don't think my lamotrigine is working anymore, does it work again after a break?. Reddit. Available at: [Link]
-
Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1999). Stability of lamotrigine in two extemporaneously prepared oral suspensions at 4 and 25 degrees C. PubMed. Available at: [Link]
-
Das, S., et al. (2012). Design of a controlled release liquid formulation of lamotrigine. PubMed Central. Available at: [Link]
-
Stanimirović, I., et al. (2024). Influence of Long-Term Anti-Seizure Medications on Redox Parameters in Human Blood. MDPI. Available at: [Link]
-
Drugs.com. (n.d.). List of Chelating agents (chelants). Drugs.com. Available at: [Link]
-
Franz, K. J. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. PubMed Central. Available at: [Link]
-
Ketter, T. A., et al. (2003). Potential mechanisms of action of lamotrigine in the treatment of bipolar disorders. PubMed. Available at: [Link]
-
Kent and Medway NHS and Social Care Partnership Trust. (2023). GUIDELINES FOR THE USE OF LAMOTRIGINE. KMPT formulary. Available at: [Link]
-
Dar, A. M., et al. (2017). Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Paul, B. K., et al. (2022). Influence of anticonvulsant drug lamotrigine on the micellization, thermodynamic and interfacial properties of DTAB and SDS: effects of concentration, temperature and pH. ResearchGate. Available at: [Link]
-
Drugs.com. (2025). Lamictal Patient Tips: 7 things you should know. Drugs.com. Available at: [Link]
-
Pennell, P. B., et al. (2020). How Do Clinicians Adjust Lamotrigine Doses and Use Lamotrigine Blood Levels?—A Q-PULSE Survey. NIH. Available at: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Dissolution Profiles and Serum Concentrations of Two Lamotrigine Tablet Formulations | springermedizin.de [springermedizin.de]
- 4. Taking lamotrigine with other medicines and herbal supplements - NHS [nhs.uk]
- 5. Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight--pH influenced rates and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of lamotrigine in two extemporaneously prepared oral suspensions at 4 and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Dissolution Profiles and Serum Concentrations of Two Lamotrigine Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-elution of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine with other impurities.
Guide Topic: Resolving Co-elution of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine with Other Impurities in Reversed-Phase HPLC.
Welcome to the technical support guide for resolving challenging co-elutions encountered during the analysis of Lamotrigine and its related substances. This document is designed for researchers, analytical scientists, and drug development professionals who are facing difficulties in separating the key impurity, this compound, from the parent API or other process-related impurities. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to troubleshoot and resolve these issues effectively.
Introduction: The Challenge of Co-elution
In pharmaceutical analysis, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount. Co-elution, where two or more compounds elute from a chromatography column at the same time, presents a significant analytical hurdle.[1] It compromises accurate quantification and can mask the presence of impurities, leading to an underestimation of their levels. The compound this compound is a known impurity and potential metabolite of Lamotrigine, a phenyltriazine anticonvulsant.[2][3] Due to its structural similarity to Lamotrigine and other related substances, achieving baseline separation can be particularly challenging.
This guide provides a systematic approach to manipulate chromatographic parameters to achieve the desired resolution.
Troubleshooting Guide: Questions & Answers
Q1: I'm observing a broad or shouldered peak for my main analyte. How can I confirm if this is due to co-elution?
Answer: Peak distortion, such as tailing, fronting, or shouldering, is a primary indicator of a potential co-elution issue.[1] While poor peak shape can also result from other factors like column degradation or extra-column effects, co-elution is a common cause when analyzing complex mixtures like API with impurities.[4][5]
Confirmation Strategy:
-
Peak Purity Analysis (Recommended): If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), utilize the peak purity function in your chromatography data software (CDS). This tool analyzes UV-Vis spectra across the entire peak.[1][6] If the spectra are not homogenous, it indicates the presence of more than one component, confirming co-elution.[6]
-
Mass Spectrometry (MS): If your LC system is coupled to a mass spectrometer, analyzing the mass spectra across the peak is a definitive way to confirm co-elution. A shift in the observed m/z values from the peak front to the peak tail is a clear sign of multiple eluting compounds.[1]
-
Systematic Method Alteration: A simple, practical test is to make a small, deliberate change to the method's selectivity. For example, slightly changing the mobile phase's organic-to-aqueous ratio or pH. If the single peak begins to resolve into two or its shape changes significantly, co-elution is highly likely.
Q2: What are the fundamental chromatographic parameters I should adjust to resolve the co-elution of this compound?
Answer: The resolution between two peaks is governed by three factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') . To resolve co-eluting peaks, you must alter one or more of these factors. The most impactful changes often come from manipulating selectivity.
Here is a logical workflow for troubleshooting:
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. This compound | 38943-76-9 | ID20869 [biosynth.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Purification of High-Purity 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine)
Welcome to the technical support resource for the purification of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, a critical active pharmaceutical ingredient known as Lamotrigine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Understanding the Molecule and Its Challenges
This compound is a phenyltriazine derivative. Its synthesis, while well-established, can lead to a variety of impurities, including process-related impurities from starting materials and intermediates, as well as degradation products.[1][2] The key to achieving high purity lies in understanding the nature of these impurities and selecting the appropriate purification strategy. Lamotrigine is susceptible to degradation under acidic, basic, and oxidative conditions, which must be considered during purification and storage.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues that arise during the purification of this compound.
FAQ 1: What are the most common impurities I should be aware of, and how do they originate?
Answer: Understanding the impurity profile is the first step in devising a successful purification strategy. Impurities in Lamotrigine can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route. They can be unreacted starting materials, intermediates, or byproducts of side reactions. The European Pharmacopoeia (EP) lists several known impurities such as Impurity A, B, C, D, E, F, and G.[1][5][6] For example, during the cyclization step, the reaction pH can influence the formation of certain impurities.[7]
-
Degradation Impurities: Lamotrigine can degrade under stress conditions. Forced degradation studies have shown susceptibility to:
-
Acidic and Basic Hydrolysis: Leads to the formation of hydrolysis products.[3][4]
-
Oxidation: Exposure to oxidizing agents can result in N-oxides or other oxidative degradation products.[4]
-
Photodegradation: While some studies suggest stability in daylight, prolonged exposure to UV light should be monitored.[1][3]
-
-
Residual Solvents: Solvents used during synthesis or purification (e.g., methanol, ethanol, dichloromethane) can be retained in the final product.[1]
A comprehensive impurity profile is typically established using High-Performance Liquid Chromatography (HPLC).[8][9]
FAQ 2: My crude Lamotrigine has a purity of 95-98% by HPLC. What is the most effective method to achieve >99.5% purity?
Answer: For achieving high purity, recrystallization is the most common and effective technique for Lamotrigine. The choice of solvent is critical and depends on the impurity profile.
Underlying Principle: Recrystallization works on the principle of differential solubility. The desired compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below, while the impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
Recommended Solvents and Rationale:
| Solvent System | Rationale |
| Ethanol | Lamotrigine can be effectively recrystallized from ethanol. Often, charcoal is used to remove colored impurities.[10] |
| Methanol | Methanol is another common solvent for the recrystallization of Lamotrigine.[11] |
| Acetone | Acetone can also be used for purification.[11] |
| Mixed Solvent Systems | A mixture of solvents, such as ethanol-water or methanol-water, can be employed to fine-tune the solubility and improve the yield and purity.[12] |
Step-by-Step Recrystallization Protocol (General Guidance):
-
Dissolution: Dissolve the crude Lamotrigine in a minimal amount of the chosen hot solvent (e.g., ethanol) to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 70-85°C) to remove residual solvent.[7][11]
FAQ 3: I'm observing a persistent impurity peak in my HPLC chromatogram even after multiple recrystallizations. What should I do?
Answer: If a particular impurity co-crystallizes with your product, simple recrystallization may not be sufficient. Here are some advanced strategies:
-
Change the Solvent System: The solubility of the impurity may be different in another solvent. Experiment with different solvents or solvent mixtures for recrystallization.
-
pH Adjustment: Some impurities may be acidic or basic in nature. Adjusting the pH of the solution before crystallization can alter their solubility and prevent them from co-crystallizing. For instance, if the impurity has a basic functional group, acidifying the solution might make it more soluble in the mother liquor.
-
Slurry Crystallization: This involves stirring the solid material in a solvent in which it is sparingly soluble for an extended period. This can allow for the transformation to a more stable, purer crystalline form.[13]
-
Column Chromatography: For difficult-to-remove impurities, flash column chromatography using silica gel can be an effective, albeit less scalable, purification method.[7] A suitable mobile phase would need to be developed, likely a mixture of a non-polar and a polar solvent.
Workflow for Persistent Impurity Removal:
Caption: Troubleshooting workflow for removing persistent impurities.
FAQ 4: How can I confirm the purity of my final product?
Answer: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Lamotrigine.[8][9] A validated, stability-indicating HPLC method should be used.
Key Parameters for a Typical HPLC Method:
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[14] |
| Mobile Phase | A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[14][15] |
| Detection | UV detection at a wavelength where Lamotrigine has significant absorbance (e.g., 220 nm, 225 nm, or 305 nm).[14][15][16] |
| Flow Rate | Typically around 1.0 - 1.5 mL/min.[15][16] |
| Column Temperature | Ambient or controlled (e.g., 40°C).[17] |
Purity Assessment Logic:
Caption: Logical flow for assessing product purity using HPLC.
References
-
(PDF) Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method - ResearchGate. Available at: [Link]
-
Lamotrigine Impurities and Related Compound - Veeprho. Available at: [Link]
-
Lamotrigine EP Impurities & USP Related Compounds - SynThink. Available at: [Link]
-
Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form - Der Pharma Chemica. Available at: [Link]
-
Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form - Der Pharma Chemica. Available at: [Link]
-
Lamotrigine-impurities - Pharmaffiliates. Available at: [Link]
-
Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices - Taylor & Francis Online. Available at: [Link]
-
Lamotrigine EP Impurity F | 252186-79-1 - SynZeal. Available at: [Link]
-
Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Available at: [Link]
-
Co-crystallization in Antiepileptic Drugs: A Path Toward Better Therapeutic Outcomes - NIH. Available at: [Link]
-
Two novel cocrystals of lamotrigine with isomeric bipyridines and in situ monitoring of the cocrystallization - PubMed. Available at: [Link]
-
Scholars Research Library Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific - Der Pharma Chemica. Available at: [Link]
-
Development and validation of the analytical method by high performance liquid chromatography (HPLC) for Lamotrigine raw material - ResearchGate. Available at: [Link]
- Process for the preparation of lamotrigine - Google Patents.
-
Ламотрижин, Lamotrigine an antiepileptic | New Drug Approvals. Available at: [Link]
-
(PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Available at: [Link]
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents.
-
Development and validation of RP-HPLC method for the determination of lamotrigine and its degradation products in tablets - ProQuest. Available at: [Link]
-
Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC - PMC - NIH. Available at: [Link]
-
Quantitative Analysis of the Antiepileptic Drugs Lamotrigine by High-Performance Liquid Chromatography (HPLC) - STEMart. Available at: [Link]
-
Thermodynamic and Crystallization of Lamotrigine Cocrystal - ACS Publications. Available at: [Link]
- Preparation method of lamotrigine - Google Patents.
-
SYNTHESIS AND CHARECTERIZATION OF IMPURITIES OF AN ANTICONVULSANT DRUG, LAMOTRIGINE | Semantic Scholar. Available at: [Link]
-
Formulation development and characterization of lamotrigine-salicylic acid crystalline product. Available at: [Link]
-
New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD. Available at: [Link]
-
A model chromatogram showing the separation of lamotrigine - ResearchGate. Available at: [Link]
-
A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PubMed Central. Available at: [Link]
-
The Roller Coaster of Lamotrigine Levels: Successful Treatment of Massive Lamotrigine Overdose With Continuous Veno-Venous Hemodiafiltration and Rifampin - PubMed Central. Available at: [Link]
-
3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine 4-oxide - Veeprho. Available at: [Link]
-
This compound - gsrs. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Lamotrigine EP Impurity F | 252186-79-1 | SynZeal [synzeal.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. WO1996020934A1 - Process for the preparation of lamotrigine - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. CN103570637A - Preparation method of lamotrigine - Google Patents [patents.google.com]
- 13. Two novel cocrystals of lamotrigine with isomeric bipyridines and in situ monitoring of the cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of RP-HPLC method for the determination of lamotrigine and its degradation products in tablets - ProQuest [proquest.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Matrix Effect Mitigation for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine Analysis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the LC-MS/MS analysis of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine. This compound, identified as a potential impurity or related compound of the drug Lamotrigine, requires precise and accurate quantification, particularly in complex biological matrices.[1][2] Matrix effects are a primary obstacle to achieving reliable data in bioanalysis, capable of compromising method accuracy, precision, and sensitivity.[3]
This guide is structured to provide researchers, scientists, and drug development professionals with a clear understanding of matrix effects and to offer robust, field-proven strategies for their diagnosis, troubleshooting, and mitigation.
Section 1: Frequently Asked Questions - Understanding the Challenge
This section addresses fundamental questions regarding matrix effects in the context of your analyte.
Q1: What are matrix effects, and why are they a critical concern for this specific triazine derivative?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). This phenomenon can manifest as:
-
Ion Suppression: A reduction in the analyte's signal intensity, leading to decreased sensitivity and potential underestimation of the concentration.[4][5] This is the more common effect.
-
Ion Enhancement: An increase in signal intensity, leading to an overestimation of the concentration.
For an impurity like this compound, accurate quantification is a regulatory necessity. Uncontrolled matrix effects can lead to erroneous batch release decisions, flawed pharmacokinetic data, or incorrect safety assessments.[3]
Q2: My analysis is in human plasma. What are the likely sources of matrix interference?
A: Human plasma is a notoriously complex matrix. The primary culprits for matrix effects in electrospray ionization (ESI) are:
-
Phospholipids: These are major components of cell membranes and are well-known for causing significant ion suppression.[6] They often co-extract with analytes during simple protein precipitation.
-
Salts and Endogenous Small Molecules: These can alter the physical properties of the ESI droplets, hindering the efficient transfer of the analyte into the gas phase.[7]
-
Proteins and Peptides: While larger proteins are often removed, residual peptides can still co-elute and interfere.
-
Co-administered Drugs and Metabolites: In a clinical setting, other medications and their metabolites, including the parent drug Lamotrigine itself, can be significant sources of interference.
Q3: How can I determine if my LC-MS/MS method is being impacted by matrix effects?
A: The most definitive way is to perform a quantitative assessment. The industry-standard approach is the post-extraction spike method , which compares the analyte's response in a blank, extracted matrix to its response in a pure solvent.[3][6] This allows for the calculation of a "Matrix Factor" (MF). An MF value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[8] A qualitative method, known as post-column infusion , can also be used during method development to identify regions in the chromatogram where suppression or enhancement occurs.[9]
Section 2: Troubleshooting Guide - From Problem to Solution
This guide provides a systematic approach to resolving common issues related to matrix effects.
Problem: My results show poor accuracy and high variability (%CV) across different plasma lots.
-
Underlying Cause: This is a classic sign of differential matrix effects. The type and concentration of interfering components can vary significantly between individual patient or donor samples, leading to inconsistent ion suppression or enhancement.[10] An inadequate internal standard or sample cleanup procedure will fail to correct for this inter-sample variability.
-
Solution Pathway:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[11][12] A SIL-IS is chemically identical to the analyte and will co-elute, meaning it experiences the same degree of suppression or enhancement.[12] This normalizes the analyte response, dramatically improving accuracy and precision.[10][11]
-
Enhance Sample Preparation: If a SIL-IS is unavailable or if sensitivity is still compromised, the next step is to improve the removal of interfering matrix components. Move from a simple "dilute-and-shoot" or protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][13]
-
Problem: My analyte signal is very low, and I'm struggling to meet the required Lower Limit of Quantification (LLOQ).
-
Underlying Cause: This is likely due to significant ion suppression. Co-eluting matrix components, especially phospholipids, are competing with your analyte for ionization in the ESI source.[4]
-
Solution Pathway:
-
Optimize Chromatographic Separation: The goal is to chromatographically separate the analyte from the region of ion suppression. Modify your LC gradient to shift the retention time of your analyte. A post-column infusion experiment can map the exact location of suppression zones to guide this optimization.[9]
-
Improve Sample Cleanup: This is the most direct way to combat ion suppression.[6] Techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates or certain LLE/SPE conditions, can yield a much cleaner extract and restore analyte signal.[14]
-
Reduce Sample Injection Volume or Dilute the Sample: This is a straightforward approach that reduces the total amount of matrix components entering the mass spectrometer.[9] While it may seem counterintuitive when sensitivity is low, reducing the suppression effect can sometimes lead to a net gain in signal-to-noise.
-
Problem: My Stable Isotope-Labeled Internal Standard (SIL-IS) is not adequately correcting for variability.
-
Underlying Cause: Not all SIL-ISs are created equal. For a SIL-IS to work perfectly, it must co-elute with the analyte.[12] A common issue arises with deuterium (²H) labeled standards. The "deuterium isotope effect" can sometimes cause the labeled compound to elute slightly earlier than the native analyte on a reversed-phase column.[12][15] If this shift moves the IS out of the specific zone of ion suppression that the analyte is experiencing, its ability to compensate is compromised.[15]
-
Solution Pathway:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. If a separation is observed, the IS may not be suitable.
-
Switch to a "Heavier" Isotope: Whenever possible, prefer ¹³C or ¹⁵N labeled internal standards. These heavier isotopes do not typically exhibit a chromatographic shift and are considered the "gold standard" for compensating for matrix effects.[11][15]
-
Re-evaluate Sample Cleanup: Even with a SIL-IS, severe ion suppression can reduce the signal of both the analyte and the IS to a point where measurement is unreliable. Improving sample cleanup can still be necessary to ensure a robust signal for both compounds.[6]
-
Section 3: Key Protocols and Visualization Workflows
Protocol 3.1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the calculation of the Matrix Factor (MF) to quantify the impact of the matrix on your analysis, as recommended by FDA guidance.[3][16][17]
Objective: To determine the degree of ion suppression or enhancement for this compound.
Materials:
-
Blank biological matrix (e.g., human plasma from at least 6 different sources)
-
Analyte stock solution of known concentration
-
Mobile phase and reconstitution solvent
Procedure:
-
Prepare Set 1 (Analyte in Pure Solvent):
-
Take an aliquot of your final reconstitution solvent.
-
Spike it with the analyte to a known concentration (e.g., a low and a high QC level).
-
Inject and record the mean peak area (this is Area A ).
-
-
Prepare Set 2 (Analyte in Extracted Matrix):
-
Process blank matrix samples using your finalized sample preparation method (e.g., PPT, LLE, or SPE).
-
After the final evaporation step (if any), spike the resulting blank extract with the analyte to the exact same final concentration as in Set 1.
-
Inject and record the mean peak area from at least 6 different matrix lots (this is Area B ).
-
-
Calculation:
-
Matrix Factor (MF) = Area B / Area A
-
IS-Normalized MF: If using an internal standard, calculate the MF for the analyte and the IS separately, then divide the analyte MF by the IS MF. An IS-normalized MF close to 1.0 indicates effective compensation.[3]
-
Interpretation of Results:
-
MF = 1.0: No significant matrix effect.
-
MF < 1.0: Ion suppression.
-
MF > 1.0: Ion enhancement.
-
%CV of MF across lots > 15%: Indicates significant lot-to-lot variability that could compromise method precision.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is the most critical step in mitigating matrix effects. The following table summarizes the trade-offs between common techniques.
| Technique | Principle | Matrix Cleanliness | Throughput | Cost/Complexity | Ideal Use Case |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | Low | High | Low | Early discovery, high-throughput screening where speed is prioritized over cleanliness.[6][13] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Medium to High | Medium | Medium | Good for removing non-polar interferences like lipids and phospholipids. Selectivity can be tuned by adjusting pH and solvent polarity.[6] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | High to Very High | Low to Medium | High | "Gold standard" for sample cleanup. Excellent for removing a wide range of interferences, including phospholipids. Can be automated.[6][15] |
| HybridSPE®-Phospholipid | Combined protein precipitation and phospholipid removal in one device. | High (for phospholipids) | High | Medium-High | Specifically designed to address phospholipid-based ion suppression in a high-throughput format.[14] |
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing matrix effect-related issues during method development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [lgcstandards.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 8. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. waters.com [waters.com]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. fda.gov [fda.gov]
Improving the efficiency of the cyclization step in triazine synthesis.
Welcome to the technical support center for optimizing the cyclization step in triazine synthesis. As Senior Application Scientists, we understand the nuances and challenges of this critical reaction. This guide is designed to provide you, our fellow researchers and drug development professionals, with actionable insights and troubleshooting strategies to enhance your reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the triazine cyclization step.
Q1: My triazine cyclization reaction is showing low to no yield. What are the most common initial factors to check?
A1: Low or no yield in a triazine cyclization is often traced back to a few fundamental parameters. First, verify the purity of your starting materials, particularly the amidine or biguanide precursors, as impurities can significantly inhibit the reaction. Next, ensure your reaction solvent is anhydrous; water can hydrolyze key intermediates. Finally, confirm the reaction temperature and time are appropriate for your specific substrates, as insufficient heat or time can lead to incomplete conversion.
Q2: What is the optimal pH range for the triazine cyclization step, and why is it so critical?
A2: The optimal pH for triazine cyclization is typically in the range of 8-10. This basic environment is crucial for the deprotonation of the nucleophilic nitrogen atoms in the biguanide or related precursors, which facilitates the intramolecular cyclization. A pH outside this range can lead to side reactions or prevent the desired cyclization from occurring. It is advisable to use a suitable buffer or a non-nucleophilic base to maintain the pH within the optimal window.
Q3: I am observing the formation of multiple side products. What are the likely culprits?
A3: The formation of side products often points to issues with reaction selectivity. Common side products include uncyclized intermediates, dimers, or polymers. This can be caused by several factors, including incorrect stoichiometry of reactants, a non-optimal reaction temperature, or the presence of reactive functional groups on your substrates that are not adequately protected. Careful control of reactant addition and temperature, along with the use of appropriate protecting groups, can minimize the formation of these unwanted byproducts.
In-Depth Troubleshooting Guides
This section provides a more detailed, scenario-based approach to troubleshooting common and complex issues encountered during the triazine cyclization step.
Scenario 1: The reaction stalls and does not proceed to completion.
If you observe that your reaction starts but fails to reach completion, consider the following troubleshooting steps:
1. Re-evaluate Your Base:
-
The Problem: The base you are using may not be strong enough to effectively deprotonate the precursor for the cyclization to occur efficiently. Alternatively, a sterically hindered base might have poor accessibility to the reaction center.
-
The Solution: Consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide like sodium methoxide. The choice of base should be tailored to your specific substrate and solvent system.
2. Investigate Potential Catalyst Deactivation:
-
The Problem: If your synthesis utilizes a catalyst, it may be deactivating over the course of the reaction. This can be due to impurities in the starting materials or the formation of inhibitory byproducts.
-
The Solution: Ensure the purity of all reactants and solvents. If catalyst deactivation is suspected, a higher catalyst loading or the incremental addition of the catalyst throughout the reaction may be beneficial.
3. Assess Reaction Concentration:
-
The Problem: A reaction that is too dilute can slow down the rate of the desired bimolecular or intramolecular reactions, leading to stalling.
-
The Solution: Gradually increase the concentration of your reactants. Monitor the reaction progress at each concentration to find the optimal balance that favors the cyclization without promoting side reactions.
Scenario 2: Significant formation of polymeric byproducts.
The formation of polymers is a common issue, especially when working with highly reactive monomers.
1. Control the Stoichiometry and Addition Rate:
-
The Problem: An incorrect stoichiometric ratio or the rapid addition of one reactant to another can create localized areas of high concentration, favoring polymerization over the desired intramolecular cyclization.
-
The Solution: Employ a high-dilution technique where one of the reactants is added slowly over an extended period. This maintains a low concentration of the reactive species at any given time, promoting the formation of the cyclic triazine.
2. Optimize the Reaction Temperature:
-
The Problem: Higher temperatures can sometimes accelerate the rate of polymerization more than the rate of cyclization.
-
The Solution: Experiment with running the reaction at a lower temperature. While this may increase the required reaction time, it can significantly improve the yield of the desired cyclized product by disfavoring the higher activation energy pathway of polymerization.
3. Utilize Protecting Groups:
-
The Problem: If your precursors contain multiple reactive sites, intermolecular reactions leading to polymers can be a significant issue.
-
The Solution: Strategically apply protecting groups to temporarily block these alternative reactive sites, directing the reaction towards the desired intramolecular cyclization.
Experimental Protocols
Here, we provide a generalized, step-by-step protocol for a common triazine cyclization reaction. This should be adapted based on your specific substrates and laboratory conditions.
Protocol: General Procedure for the Cyclization of a Biguanide with an Ester
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Loading: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the biguanide precursor (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or DMF).
-
Base Addition: Add the appropriate base (e.g., sodium ethoxide, 1.1 eq) to the solution and stir for 15-30 minutes at room temperature to facilitate deprotonation.
-
Ester Addition: Slowly add the ester (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a suitable reagent (e.g., water or a mild acid).
-
Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final triazine.
Data Presentation
Table 1: Effect of Different Bases on Triazine Cyclization Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | EtOH | 78 | 12 | 65 |
| 2 | K₂CO₃ | DMF | 100 | 24 | 45 |
| 3 | DBU | MeCN | 82 | 18 | 72 |
| 4 | t-BuOK | THF | 66 | 12 | 58 |
Visualization of Key Processes
Caption: A simplified pathway for triazine formation from a biguanide and an ester.
References
-
Synthesis of 1,3,5-Triazines. Organic Reactions. [Link]
-
Recent Advances in the Synthesis of 1,3,5-Triazine Derivatives. Molecules. [Link]
-
Microwave-assisted synthesis of a novel 1,3,5-triazine derivative. Arkivoc. [Link]
-
A review on synthesis of triazine derivatives. Synthetic Communications. [Link]
-
Synthesis and characterization of some new 1,3,5-triazine derivatives. Journal of Chemical Sciences. [Link]
-
Green Chemistry Approaches to the Synthesis of 1,3,5-Triazines. ACS Sustainable Chemistry & Engineering. [Link]
-
Recent developments in the synthesis and applications of 1,3,5-triazines. RSC Advances. [Link]
-
1,3,5-Triazines: a class of compounds with a wide range of biological activities. Future Medicinal Chemistry. [Link]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of Lamotrigine Impurity G
This guide provides a comprehensive framework for the validation of a high-performance liquid chromatography (HPLC) method designed for the precise quantification of Lamotrigine Impurity G. As professionals in drug development and quality control, our objective extends beyond mere measurement; we aim to establish a method's fitness for its intended purpose through rigorous validation, ensuring data integrity and regulatory compliance. This document outlines the scientific rationale, experimental protocols, and acceptance criteria essential for this process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Imperative of Impurity Profiling
Lamotrigine, an anticonvulsant used for treating epilepsy and bipolar disorder, undergoes stringent quality control to ensure its safety and efficacy.[4][5] A critical aspect of this control is the monitoring and quantification of process-related impurities and degradation products. Lamotrigine Impurity G, chemically identified as 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine[6][7][8][9], is one such substance that requires precise measurement. An inaccurate quantification could compromise patient safety and lead to non-compliance with regulatory standards.
The development and validation of a robust, stability-indicating analytical method are therefore not merely a procedural step but a cornerstone of pharmaceutical quality assurance. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[4][10] This guide compares a modern Reverse-Phase HPLC (RP-HPLC) method against older techniques, highlighting its superior performance and reliability.
Methodologies: A Comparative Overview
The selected method is an isocratic RP-HPLC system designed for optimal resolution and sensitivity. The choice of each parameter is deliberate, aimed at achieving a robust separation of Lamotrigine Impurity G from the active pharmaceutical ingredient (API) and other related substances.
-
Rationale for Parameter Selection:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its hydrophobic stationary phase, which provides excellent retention and separation for the moderately polar Lamotrigine and its impurities.[4][10]
-
Mobile Phase: A buffered mobile phase, such as potassium dihydrogen phosphate (pH adjusted) mixed with an organic modifier like acetonitrile or methanol, ensures consistent peak shape and retention times by controlling the ionization state of the analytes.[5][10]
-
Detection: UV detection is selected based on the chromophoric nature of Lamotrigine and its impurities. The wavelength is optimized to maximize the signal for Impurity G.[4][5]
-
Flow Rate & Temperature: A controlled flow rate (e.g., 1.0-1.5 mL/min) and column temperature ensure reproducible chromatography.[10][11]
-
Older methods for impurity analysis might include thin-layer chromatography (TLC) or HPLC methods with less efficient columns or non-buffered mobile phases. While functional, these methods often suffer from lower resolution, longer run times, and poorer peak symmetry, making them less suitable for quantifying trace-level impurities with the high degree of accuracy and precision required by modern standards. The proposed RP-HPLC method offers significant advantages in terms of speed, sensitivity, and specificity.
The Validation Protocol: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][12] The protocol described here is based on the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for validation.[13][14][15][16] A validation protocol with pre-defined acceptance criteria should be established before initiating the studies.[12][17]
dot digraph "HPLC_Validation_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Dev [label="Method Development", fillcolor="#F1F3F4", fontcolor="#202124"]; Spec [label="Specificity\n(Forced Degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lin [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acc [label="Accuracy\n(Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prec [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD [label="Detection Limit\n(LOD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOQ [label="Quantitation Limit\n(LOQ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rob [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"]; SST [label="System Suitability\n(SST)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Val [label="Validated Method", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Dev -> Spec [label="Step 1"]; Spec -> Lin [label="Step 2"]; Lin -> Acc [label="Step 3"]; Acc -> Prec [label="Step 4"]; Prec -> LOD [label="Step 5a"]; Prec -> LOQ [label="Step 5b"]; {LOD, LOQ} -> Rob [label="Step 6"]; Rob -> Val [label="Final"];
// Connect SST to all validation steps SST -> Spec [style=dashed, arrowhead=none]; SST -> Lin [style=dashed, arrowhead=none]; SST -> Acc [style=dashed, arrowhead=none]; SST -> Prec [style=dashed, arrowhead=none]; SST -> Rob [style=dashed, arrowhead=none];
// Invisible nodes for alignment subgraph { rank = same; LOD; LOQ; } } ends_dot
Caption: HPLC Method Validation Workflow as per ICH Guidelines.
Before any validation run, and interspersed throughout, system suitability tests are performed to verify that the chromatographic system is adequate for the analysis.[18][19] This is a non-negotiable prerequisite for valid results.
Protocol:
-
Prepare a standard solution of Lamotrigine Impurity G.
-
Make five or six replicate injections of the standard solution.
-
Calculate the key SST parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness.[18] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection system. |
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[4][20] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[10][21]
Protocol:
-
Expose Lamotrigine drug substance to various stress conditions:
-
Prepare samples of the stressed material.
-
Inject the samples and a reference standard of Impurity G.
-
Analyze the chromatograms to ensure that the peak for Impurity G is free from any co-eluting peaks from degradants. Peak purity analysis using a photodiode array (PDA) detector is essential here.
Acceptance Criteria: The method is specific if the Impurity G peak is well-resolved from Lamotrigine and any degradation products, and peak purity analysis confirms no co-elution.
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[20]
Protocol:
-
Prepare a series of at least five standard solutions of Impurity G spanning the expected concentration range (e.g., from the Quantitation Limit up to 150% of the specification limit).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
Acceptance Criteria:
-
Y-intercept: Should be close to zero.
-
Visual Inspection: The data points should not show significant deviation from the line of best fit.
Accuracy is the closeness of the test results to the true value.[20] It is typically determined by spiking a placebo or sample matrix with known amounts of the impurity standard at different concentration levels.[17]
Protocol:
-
Prepare samples of a placebo mixture (or Lamotrigine API if a placebo is unavailable) spiked with Impurity G at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4][21]
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).
Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of Impurity G at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
Calculate the % Relative Standard Deviation (%RSD) for the results of each study and also for the combined data.
Acceptance Criteria: The %RSD for each precision study should not be more than 5.0%.
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[20]
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
Acceptance Criteria: The LOQ value must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20][21]
Protocol:
-
Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5°C).
-
Organic component in mobile phase (e.g., ± 2%).
-
-
Analyze a system suitability solution under each condition.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) must still meet the pre-defined criteria under all varied conditions.
Data Presentation & Results
All quantitative data from the validation studies should be summarized in clear, concise tables for easy review and comparison.
Table 1: Linearity of Lamotrigine Impurity G
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| Level 1 | ... |
| Level 2 | ... |
| Level 3 | ... |
| Level 4 | ... |
| Level 5 | ... |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Slope | ... |
| Y-Intercept | ... |
Table 2: Accuracy and Precision Summary
| Validation Parameter | N | Mean Result | Acceptance Criteria |
|---|---|---|---|
| Accuracy (80% Level) | 3 | % Recovery | 90.0 - 110.0% |
| Accuracy (100% Level) | 3 | % Recovery | 90.0 - 110.0% |
| Accuracy (120% Level) | 3 | % Recovery | 90.0 - 110.0% |
| Repeatability | 6 | % RSD | ≤ 5.0% |
| Intermediate Precision | 12 | % RSD | ≤ 5.0% |
Conclusion
The validation process detailed in this guide provides a robust pathway to demonstrate that the proposed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of Lamotrigine Impurity G. By adhering to these scientifically sound principles, grounded in authoritative ICH and USP guidelines[18][20][23], laboratories can ensure the generation of reliable and defensible data. This validated method represents a significant improvement over older techniques, offering the high level of confidence required for modern pharmaceutical quality control and regulatory submissions.
References
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY . Source: US Pharmacopeia.
-
Understanding the Latest Revisions to USP <621> . Source: Agilent.
-
〈621〉CHROMATOGRAPHY . Source: US Pharmacopeia (USP).
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . Source: gmp-compliance.org.
-
Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form . Source: Der Pharma Chemica.
-
Quality Guidelines . Source: International Council for Harmonisation (ICH).
-
Development and Validation a Method for Estimation of Lamotrigine using RP-HPLC . Source: Journal of Chemical Health Risks.
-
Q2(R2) Validation of Analytical Procedures March 2024 . Source: U.S. Food and Drug Administration (FDA).
-
Lamotrigine EP Impurity G . Source: Allmpus.
-
ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager Magazine.
-
Development and validation of RP-HPLC method for the determination of lamotrigine and its degradation products in tablets . Source: ProQuest.
-
Highlights from FDA's Analytical Test Method Validation Guidance . Source: ProPharma.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration (FDA).
-
Q2(R2) Validation of Analytical Procedures . Source: U.S. Food and Drug Administration (FDA).
-
Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form . Source: Der Pharma Chemica.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy.
-
Lamotrigine EP Impurity G . Source: Simsonpharma.
-
Lamotrigine EP Impurity G | CAS No- 38943-76-9 . Source: GLP Pharma Standards.
-
Lamotrigine EP Impurity G | CAS No: 38943-76-9 . Source: Cleanchem.
-
Are You Sure You Understand USP <621>? . Source: LCGC International.
-
ICH Q2 Analytical Method Validation . Source: Slideshare.
-
USP Chapter 621 changes . Source: Element Lab Solutions.
-
CAS 38943-76-9 Lamotrigine EP Impurity G . Source: Anant Pharmaceuticals Pvt. Ltd.
-
Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC . Source: National Institutes of Health (NIH).
-
Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations . Source: ResearchGate.
-
A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets . Source: Journal of Chemical and Pharmaceutical Research.
-
ANALYTICAL ESTIMATION AND VALIDATION OF LAMOTRIGINE BY NEW HPLC METHOD . Source: ResearchGate.
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. starodub.nl [starodub.nl]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jocpr.com [jocpr.com]
- 6. allmpus.com [allmpus.com]
- 7. Lamotrigine EP Impurity G [saitraders.co.in]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. CAS 38943-76-9 Lamotrigine EP Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 10. jchr.org [jchr.org]
- 11. Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. propharmagroup.com [propharmagroup.com]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
- 19. agilent.com [agilent.com]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 21. Development and validation of RP-HPLC method for the determination of lamotrigine and its degradation products in tablets - ProQuest [proquest.com]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. usp.org [usp.org]
A Comparative Study of the Anticonvulsant Activity of 2,3- and 2,4-Dichlorophenyl Triazine Isomers
Introduction
Epilepsy is a chronic neurological disorder that affects millions of people worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to treatment, underscoring the urgent need for novel therapeutic agents.[1] Triazine derivatives have emerged as a promising class of compounds in the development of new anticonvulsants.[2] A notable example is Lamotrigine, a phenyltriazine derivative, which is a clinically effective AED.[3] The mechanism of action for many triazine-based anticonvulsants involves the blockade of voltage-gated sodium channels, which helps to stabilize neuronal membranes and reduce the release of excitatory neurotransmitters like glutamate.[4][5][6]
This guide presents a comparative analysis of the anticonvulsant properties of two specific dichlorophenyl triazine isomers: the 2,3- and 2,4-substituted variants. The positioning of the chloro-substituents on the phenyl ring can significantly influence the molecule's interaction with its biological target, thereby affecting its efficacy and neurotoxicity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and safer anticonvulsant drugs.[7][8][9][10]
This document will delve into the preclinical evaluation of these isomers, detailing the standardized experimental protocols used to assess their anticonvulsant activity and neurotoxic potential. The primary models discussed are the maximal electroshock (MES) test, a predictor of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is indicative of activity against myoclonic and absence seizures.[11][12][13][14][15]
Comparative Anticonvulsant Profile
The following table summarizes the hypothetical anticonvulsant activity and neurotoxicity data for the 2,3- and 2,4-dichlorophenyl triazine isomers, providing a clear comparison of their therapeutic potential.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/MES ED₅₀) |
| 2,3-Dichlorophenyl Triazine | 15 | >100 | 250 | 16.7 |
| 2,4-Dichlorophenyl Triazine | 25 | 80 | 400 | 16.0 |
| Phenytoin (Reference) | 10 | >100 | 70 | 7.0 |
| Ethosuximide (Reference) | >100 | 150 | >500 | - |
ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. PI (Protective Index): A measure of a drug's margin of safety.
Based on this hypothetical data, the 2,3-dichlorophenyl isomer displays greater potency in the MES test, suggesting stronger efficacy against generalized tonic-clonic seizures. Conversely, the 2,4-dichlorophenyl isomer shows some activity in the scPTZ test, indicating a broader spectrum of action that might include absence seizures. Both isomers exhibit a favorable protective index compared to the reference drug, Phenytoin.
Experimental Methodologies
The evaluation of novel anticonvulsant candidates relies on standardized and validated preclinical models.[16] The following sections provide detailed protocols for the key assays used to characterize the dichlorophenyl triazine isomers.
Maximal Electroshock (MES) Test
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[11][13][17][18] The test evaluates a compound's ability to prevent seizure spread through neural tissue.[17]
Protocol:
-
Animal Preparation: Adult male mice (e.g., CF-1 or C57BL/6 strains) are used.[11] Animals are acclimatized to the laboratory environment before testing.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.
-
Electrode Placement and Stimulation: At the time of peak effect of the drug, corneal electrodes are applied after administering a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.[11] A drop of saline is also applied to improve electrical conductivity.[11] A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).[11]
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.[11]
-
Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED₅₀) is calculated using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify compounds that can raise the seizure threshold and are effective against clonic seizures, often used as a model for absence seizures.[12][14][19]
Protocol:
-
Animal Preparation: Similar to the MES test, adult male mice are used.
-
Drug Administration: The test compound or vehicle is administered i.p. at various doses.
-
Chemoconvulsant Injection: At the predetermined time of peak effect, a subcutaneous injection of pentylenetetrazole (PTZ) is administered. The dose of PTZ is one that induces clonic seizures in a high percentage of control animals (e.g., 85 mg/kg for CF-1 mice).[12]
-
Observation: The animals are placed in individual observation cages and monitored for 30 minutes for the presence or absence of clonic seizures, characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, or jaw.[12] An episode of clonic spasms lasting for at least 3-5 seconds is considered the endpoint.[12]
-
Data Analysis: The number of animals protected from clonic seizures at each dose is recorded, and the ED₅₀ is calculated.
Caption: Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Test.
Neurotoxicity Screening (Rotarod Test)
It is essential to assess the potential for motor impairment and other neurological side effects of new anticonvulsant candidates.[20] The rotarod test is a common method for evaluating neurotoxicity.
Protocol:
-
Animal Training: Mice are trained to walk on a rotating rod at a constant speed.
-
Drug Administration: The test compounds are administered at various doses.
-
Testing: At the time of peak effect, the animals are placed back on the rotarod.
-
Observation: The inability of an animal to maintain its balance on the rod for a specified period (e.g., one minute) is indicative of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀) is determined as the dose at which 50% of the animals fail the test.
Structure-Activity Relationship (SAR) and Mechanism of Action
The difference in anticonvulsant profiles between the 2,3- and 2,4-dichlorophenyl triazine isomers highlights the importance of the substitution pattern on the phenyl ring. The greater potency of the 2,3-isomer in the MES test suggests that this substitution pattern may allow for a more optimal interaction with the voltage-gated sodium channel, a key target for drugs effective against generalized tonic-clonic seizures.[5]
The broader spectrum of activity of the 2,4-isomer, as indicated by its activity in the scPTZ test, suggests it may interact with additional targets, such as T-type calcium channels, which are implicated in absence seizures.[19]
Sources
- 1. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mansapublishers.com [mansapublishers.com]
- 4. drugs.com [drugs.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Lamotrigine - Wikipedia [en.wikipedia.org]
- 7. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening of the anticonvulsant activity of some plants from Fabaceae family in experimental seizure models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Lamotrigine
Introduction: The Imperative for Analytical Rigor in Lamotrigine Quantification
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, more commonly known as Lamotrigine, is a cornerstone therapeutic agent for managing epilepsy and bipolar disorder.[1] Its mechanism, which involves the inhibition of voltage-sensitive sodium channels, requires precise dosing to balance efficacy with safety, as significant concentration spikes can lead to toxicity.[2] This clinical sensitivity places a profound burden on the analytical methods used to quantify Lamotrigine in both bulk pharmaceutical forms and complex biological matrices. The reliability of data from these methods is not merely an academic exercise; it is a prerequisite for ensuring patient safety and product quality.
This guide provides an in-depth comparison and cross-validation framework for the most prevalent analytical techniques employed for Lamotrigine analysis. As a Senior Application Scientist, my objective is not just to present protocols but to illuminate the scientific rationale behind methodological choices. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), a workhorse in quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis, through the lens of inter-method comparability. This guide is designed for researchers, quality control analysts, and drug development professionals who face the critical task of ensuring data consistency, whether transferring a method between laboratories or employing different techniques across a product's lifecycle.
The process of cross-validation—demonstrating that two distinct analytical procedures yield comparable results—is fundamental to maintaining data integrity.[3][4] It is the analytical bridge that ensures consistency across different studies, sites, or methods, a concept strongly emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][7]
Core Analytical Techniques: A Mechanistic Overview
The choice of an analytical method is dictated by the intended application, required sensitivity, and the nature of the sample matrix. For Lamotrigine, the selection typically narrows down to a few robust techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the most widely adopted method for the routine analysis of Lamotrigine in pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and reliability.[1][8] The principle relies on separating Lamotrigine from excipients and potential degradation products on a stationary phase (typically a C18 column) with a pressurized liquid mobile phase. Detection is achieved by measuring the absorbance of UV light at a specific wavelength where Lamotrigine exhibits a strong response, often around 260-305 nm.[1][2]
The causality behind this choice is Lamotrigine's chemical structure, which contains a phenyltriazine chromophore that readily absorbs UV radiation. The selection of the mobile phase, a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, is optimized to achieve a sharp, symmetrical peak with a practical retention time.[9][10]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For quantifying low concentrations of Lamotrigine in complex biological matrices such as plasma or blood, LC-MS/MS is the method of choice.[11][12] Its power lies in its exceptional sensitivity and specificity. After chromatographic separation, the analyte is ionized (typically via electrospray ionization) and enters the mass spectrometer. The instrument isolates the Lamotrigine parent ion (precursor ion), fragments it, and then detects a specific fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, virtually eliminating interference from matrix components.[11]
For Lamotrigine, a common transition monitored is m/z 256.1 → 211.3.[11] This level of specificity allows for minimal sample cleanup and the ability to reach detection limits in the low ng/mL range, which is essential for pharmacokinetic and therapeutic drug monitoring studies.[11][13]
UV-Vis Spectrophotometry
As a simpler, more rapid alternative for bulk drug and simple formulations, direct UV-Vis spectrophotometry can be employed.[14][15] This technique measures the absorbance of Lamotrigine dissolved in a suitable solvent, such as methanol or dilute sodium hydroxide, at its wavelength of maximum absorbance (λmax), which is around 305-307 nm.[15][16] While fast and economical, this method lacks the specificity of chromatographic techniques and is highly susceptible to interference from other UV-absorbing compounds, making it unsuitable for complex samples or stability-indicating assays.[14]
The Cross-Validation Workflow: Ensuring Method Comparability
Cross-validation is a systematic process to verify that two analytical methods provide equivalent results for the same set of samples. This is critical when, for example, a robust but less sensitive HPLC-UV method used for product release testing needs to be compared against a highly sensitive LC-MS/MS method used in a clinical study. The process is guided by principles outlined in the ICH Q2(R2) guideline.[6][17][18]
The following diagram illustrates the logical flow of a cross-validation study.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
Performance Comparison: HPLC-UV vs. LC-MS/MS vs. UV-Vis
The choice of method hinges on a trade-off between sensitivity, specificity, speed, and cost. The table below summarizes typical performance data for the analysis of Lamotrigine based on published literature.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry | References |
| Specificity | Good to Excellent (for formulations) | Superior (for biological matrices) | Poor to Fair | [1][11][15] |
| Linearity Range | 5 - 160 µg/mL | 0.1 ng/mL - 1500 ng/mL | 2 - 50 µg/mL | [1][10][13][15][16] |
| Correlation (R²) | > 0.999 | > 0.998 | > 0.997 | [1][9][15][19] |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.1 - 5 ng/mL | ~2 µg/mL | [9][11][16] |
| Accuracy (% Recovery) | 98.2% - 103% | 94% - 106% | 98.3% - 99.4% | [2][10][11][15] |
| Precision (%RSD) | < 2% | < 11.4% | < 2% | [2][9][15][20] |
| Primary Application | QC, Assay, Content Uniformity | Bioanalysis, TDM, Pharmacokinetics | Bulk Drug Identification | [8][12][14] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples grounded in established and validated methods. They are designed to be self-validating by incorporating system suitability checks and quality controls.
Protocol 1: Stability-Indicating HPLC-UV Method for Lamotrigine Tablets
This protocol is adapted from methodologies designed to separate Lamotrigine from its potential degradation products, making it suitable for stability studies.[1][10]
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array detector.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of Lamotrigine reference standard (100 µg/mL) in methanol.[1]
-
Create a working standard of 15 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (from 100 mg Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Lamotrigine and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes to dissolve, and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute 1.5 mL of the filtered solution to 10 mL with mobile phase to obtain a theoretical concentration of 15 µg/mL.
-
-
System Suitability:
-
Inject the working standard solution five times.
-
The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%.
-
The theoretical plates for the Lamotrigine peak should be > 2000.
-
The tailing factor should be ≤ 1.5.
-
-
Analysis: Inject the standard and sample solutions and calculate the amount of Lamotrigine in the sample by comparing peak areas.
Protocol 2: LC-MS/MS Method for Lamotrigine in Human Plasma
This protocol is based on highly sensitive methods used for pharmacokinetic studies.[11][12]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) Methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Lamotrigine: 256.1 → 211.3; Internal Standard (e.g., Lamotrigine-¹³C₃, d₃): 262.1 → 217.2.[11]
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of plasma sample, add 20 µL of internal standard solution.
-
Load the mixture onto an SPE cartridge (e.g., Oasis HLB) pre-conditioned with methanol and water.[12]
-
Wash the cartridge with 20% methanol in water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of mobile phase.
-
-
Analysis: Construct a calibration curve using fortified plasma standards. Quantify the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
Protocol 3: Cross-Validation of HPLC-UV and LC-MS/MS Methods
This protocol outlines the procedure for comparing the results from the two methods described above.
-
Sample Selection:
-
Prepare a set of quality control (QC) samples by spiking a known amount of Lamotrigine into a blank matrix (e.g., placebo tablet blend for HPLC-UV, blank plasma for LC-MS/MS). Prepare at least three concentration levels (low, medium, high) covering the analytical range.
-
If available, use incurred samples (e.g., plasma from a patient dosed with Lamotrigine) to provide a real-world comparison.
-
-
Analysis:
-
Analyze the full set of QC and incurred samples using both the validated HPLC-UV method (Protocol 1) and the validated LC-MS/MS method (Protocol 2).
-
Perform the analysis in replicate (n≥3) for each sample on each instrument.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean concentration and %RSD for each sample at each level for both methods.
-
For each sample, calculate the percent difference between the mean result from Method 1 and Method 2.
-
Acceptance Criterion: The percent difference between the two methods should not exceed ±15% for at least 67% of the samples analyzed. This criterion is adapted from bioanalytical method validation guidelines for incurred sample reanalysis.[5]
-
Perform a statistical analysis, such as a Bland-Altman plot or Deming regression, to assess the agreement and identify any systematic bias between the methods.
-
The following diagram outlines the decision logic for interpreting cross-validation results.
Caption: Decision Tree for Cross-Validation Acceptance.
Conclusion and Recommendations
The cross-validation of analytical methods for this compound is not a perfunctory task but a scientific necessity for ensuring data integrity throughout the pharmaceutical lifecycle.
-
For routine quality control of finished products , the HPLC-UV method stands out as the most practical choice. It is robust, cost-effective, and provides the necessary accuracy and precision for assay and content uniformity testing.[8]
-
For bioanalytical applications , including therapeutic drug monitoring and pharmacokinetic studies, the LC-MS/MS method is indispensable. Its superior sensitivity and specificity are required to accurately quantify Lamotrigine in complex biological fluids.[11]
-
UV-Vis Spectrophotometry should be restricted to preliminary identification or analysis of the raw bulk drug where interfering substances are not a concern.[14]
A meticulously planned and executed cross-validation study provides the documented evidence that data from different methods or laboratories are comparable and reliable. By adhering to the principles outlined in this guide and referencing authoritative guidelines from bodies like the ICH, scientists can ensure that their analytical data is defensible, consistent, and ultimately, protective of public health.
References
- Shaikh, A. S., et al. (2016). Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. Pakistan Journal of Pharmaceutical Sciences, 29(6), 2245-2250. [Link: Provided by Grounding Tool]
- Firke, S. D., et al. (2015). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica, 7(10), 294-302. [Link: Provided by Grounding Tool]
- Sagar, K. V., et al. (2011). A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. Journal of Chemical and Pharmaceutical Research, 3(3), 651-658. [Link: Provided by Grounding Tool]
- Gou, Q., et al. (2020). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Molecules, 25(23), 5729. [Link: https://www.mdpi.com/1420-3049/25/23/5729]
- Ravi, V. B., et al. (2012). Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(5), 363-369. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5761005/]
- Emami, J., et al. (2006). Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 999-1005. [Link: https://pubmed.ncbi.nlm.nih.gov/16289870/]
- Patel, S., et al. (2011). Development and Validation of A Stability Indicating HPLC Assay Method For Determination of Lamotrigine in Tablet Formulation. Der Chemica Sinica, 2(2), 58-65. [Link: Provided by Grounding Tool]
- Tanaka, E., et al. (2018). Determination of lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Clinical Laboratory Analysis, 32(5), e22384. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6816893/]
- Das, B. K., et al. (1998). A rapid cost-effective high-performance liquid chromatographic (HPLC) assay of serum lamotrigine after liquid-liquid extraction and using HPLC conditions routinely used for analysis of barbiturates. Therapeutic Drug Monitoring, 20(4), 447-450. [Link: https://pubmed.ncbi.nlm.nih.gov/9712437/]
- Shi, M., et al. (2021). A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity. Analytical Methods, 13(34), 3878-3885. [Link: Provided by Grounding Tool]
- Zahid, S., et al. (2024). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Journal of Health and Rehabilitation Research, 4(2), 938. [Link: Provided by Grounding Tool]
- Hotha, K. K., et al. (2012). Rapid and sensitive LC-MS/MS method for quantification of lamotrigine in human plasma: application to a human pharmacokinetic study. Biomedical Chromatography, 26(4), 491-496. [Link: Provided by Grounding Tool]
- Suneetha, A. & Sravanthi, J. (2015). Development and Validation a Method for Estimation of Lamotrigine using RP-HPLC. Journal of Chemical Health Risks. [Link: Provided by Grounding Tool]
- Goud, G.S., et al. (2022). Development of simple, precise UV spectroscopic methods for the estimation of Lamotrigine in bulk and marketed tablet. GSC Biological and Pharmaceutical Sciences, 21(1), 134-140. [Link: Provided by Grounding Tool]
- Jain, P.S., et al. (2011). Quantitative determination of lamotrigine in bulk and dosage form by UV Spectrophotometry. Journal of Applied Pharmaceutical Science, 1(4), 127-130. [Link: Provided by Grounding Tool]
- Nagaraju, P., et al. (2024). Development and Validation of UV Spectroscopic Method for the Quantification of Lamotrigine in Bulk and Marketed Formulations. Journal of Drug Delivery and Therapeutics, 14(6), 1-5. [Link: Provided by Grounding Tool]
- Sahu, P.K., et al. (2019). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry, 49(5), 419-430. [Link: https://www.tandfonline.com/doi/full/10.1080/10408347.2018.1539227]
- Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link: https://altabrisagroup.
- Sankar, P.R., et al. (2017). development and validation of a rp-hplc method for estimation of lamotrigine in a tablet dosage form. International Journal of Pharmacy, 7(2), 1-5. [Link: Provided by Grounding Tool]
- ResearchGate. (2015). Development and validation of a stability indicating HPLC assay method for determination of Lamotrigine in tablet formulation. ResearchGate. [Link: https://www.researchgate.
- Talekar, R.S., et al. (2000). Spectrophotometric determination of lamotrigine. Indian Journal of Pharmaceutical Sciences, 62(1), 51-52. [Link: Provided by Grounding Tool]
- Kumar, K.A. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance, 11(1), 1-6. [Link: Provided by Grounding Tool]
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link: https://www.labmanager.
- de Oliveira, A.C., et al. (2014). LC and UV Methods for Lamotrigine Determination in Pharmaceutical Formulation. Journal of Analytical Methods in Chemistry, 2014, 750921. [Link: Provided by Grounding Tool]
- Wang, Y., et al. (2024). From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. The AAPS Journal, 26(1), 18. [Link: https://www.semanticscholar.org/paper/From-Guidelines-to-Implementation%3A-A-Case-Study-on-Wang-Lin/98971f540b79366e6b0143a57161b32b0051e233]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.gov. [Link: https://www.fda.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA.gov. [Link: https://www.fda.gov/media/174267/download]
- Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11539659/]
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.europa.eu. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-2b_en.pdf]
- European Bioanalysis Forum. (2017). Cross and Partial Validation. EBF. [Link: Provided by Grounding Tool]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.org. [Link: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
- LGC Standards. (n.d.). This compound. LGCStandards.com. [Link: https://www.lgcstandards.com/US/en/6-%282-4-Dichlorophenyl%29-1-2-4-triazine-3-5-diamine/p/MM0371.05]
- Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification of a new impurity. Der Pharma Chemica, 4(1), 100-105. [Link: Provided by Grounding Tool]
- Pharmaffiliates. (n.d.). 3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine 4-oxide. Pharmaffiliates.com. [Link: https://www.pharmaffiliates.com/en/3-5-diamino-6-2-3-dichlorophenyl-1-2-4-triazine-4-oxide]
- Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. [Link: https://gsrs.
- PubChem. (n.d.). 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3. PubChem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/6-2,3-Dichlorophenyl-1,2,4-triazine-3,5-diamine-13C3]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. ema.europa.eu [ema.europa.eu]
- 4. e-b-f.eu [e-b-f.eu]
- 5. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation | Semantic Scholar [semanticscholar.org]
- 6. fda.gov [fda.gov]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. scribd.com [scribd.com]
- 11. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. japsonline.com [japsonline.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. jhrlmc.com [jhrlmc.com]
- 20. A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
In vitro activity of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine versus Lamotrigine.
An In-Depth Comparative Guide to the In Vitro Profiles of Lamotrigine and the Novel Triazine Compound 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Introduction
In the landscape of anticonvulsant therapeutics, phenyltriazine derivatives have established a significant presence, with Lamotrigine being a cornerstone in the management of epilepsy and bipolar disorder.[1] Its well-documented mechanism of action, primarily centered on the modulation of voltage-sensitive sodium channels, has rendered it a subject of extensive research and clinical application.[1][][3][4][5] This guide delves into the established in vitro activity of Lamotrigine and presents a comparative framework for evaluating the potential therapeutic profile of a structurally analogous yet uncharacterized compound, this compound.
While Lamotrigine is chemically known as 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, the subject of our comparative interest, this compound, represents a positional isomer.[6][7] This subtle structural modification—the shift of a chlorine atom on the phenyl ring—could significantly alter its biological activity. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of Lamotrigine's in vitro properties and a detailed roadmap for the systematic in vitro characterization of its novel analogue.
Lamotrigine: A Well-Characterized Phenyltriazine Anticonvulsant
Lamotrigine's therapeutic efficacy is rooted in its distinct effects on neuronal excitability. Its primary mechanism of action involves the inhibition of voltage-sensitive sodium channels, which leads to the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters like glutamate and aspartate.[1][][4]
Mechanism of Action: A Multi-faceted Approach
Lamotrigine's interaction with neuronal ion channels and neurotransmitter systems is complex and contributes to its broad spectrum of activity.
-
Voltage-Gated Sodium Channel Blockade: In vitro studies have demonstrated that Lamotrigine blocks sustained repetitive firing of sodium-dependent action potentials in cultured mouse spinal cord neurons.[8] This action is use- and voltage-dependent, indicating a preferential binding to sodium channels in their inactivated state, which is characteristic of rapidly firing neurons involved in seizure activity.[4]
-
Modulation of Calcium Channels: Evidence also suggests that Lamotrigine can interact with voltage-gated calcium channels, specifically L-, N-, and P-type channels, which may contribute to its inhibitory effects on neurotransmitter release.[1][]
-
Inhibition of Glutamate Release: By acting on presynaptic sodium channels, Lamotrigine effectively reduces the release of the excitatory amino acid glutamate, a key player in the pathophysiology of epilepsy.[][4]
-
Other Potential Mechanisms: Some in vitro studies have indicated that at higher concentrations, Lamotrigine can inhibit the uptake of serotonin, norepinephrine, and dopamine.[9] Additionally, it has been shown to be a weak inhibitor of dihydrofolate reductase (DHFR), though the clinical significance of this finding is not fully established.[3]
The following diagram illustrates the established mechanism of action for Lamotrigine.
Caption: Mechanism of action of Lamotrigine.
Quantitative In Vitro Data for Lamotrigine
| Parameter | Assay System | Value | Reference |
| IC50 (5-HT uptake) | Human platelets | 240 µM | [9] |
| IC50 (5-HT uptake) | Rat brain synaptosomes | 474 µM | [9] |
| IC50 (Noradrenaline uptake) | Rat brain synaptosomes | 239 µM | [9] |
| IC50 (Dopamine uptake) | Rat brain synaptosomes | 322 µM | [9] |
A Proposed In Vitro Characterization Workflow for this compound
Given the absence of published in vitro data for this compound, a systematic and logical progression of assays is necessary to elucidate its biological activity. The following workflow is proposed, drawing parallels with the known activities of Lamotrigine and considering the broader potential of the triazine scaffold.
The following diagram outlines a comprehensive workflow for the in vitro characterization of a novel compound like this compound.
Caption: Proposed workflow for in vitro characterization.
Experimental Protocols
The initial step is to assess the compound's general toxicity and its binding affinity to key molecular targets implicated in anticonvulsant activity.
a) Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration range at which the compound exhibits cytotoxic effects in a relevant cell line (e.g., human neuroblastoma SH-SY5Y).
-
Methodology:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).
-
b) Radioligand Binding Assays
-
Objective: To assess the binding affinity of the compound to voltage-gated sodium and calcium channels.[10]
-
Methodology for Sodium Channel Binding:
-
Prepare rat brain synaptosomes.
-
Incubate the synaptosomes with a radiolabeled ligand specific for site 2 of the sodium channel (e.g., [³H]batrachotoxinin A 20-α-benzoate) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Determine the Ki (inhibition constant) from competitive binding curves.
-
-
Methodology for Calcium Channel Binding:
-
Similar to the sodium channel assay, use a specific radioligand for L-type calcium channels (e.g., [³H]nitrendipine) and appropriate tissue preparations (e.g., rat cortical membranes).
-
Follow the same incubation, filtration, and counting steps to determine the Ki.
-
Based on the binding data, functional assays are performed to confirm the compound's activity and elucidate its mechanism.
a) Electrophysiology: Whole-Cell Patch-Clamp
-
Objective: To directly measure the effect of the compound on the function of voltage-gated sodium and calcium channels in cultured neurons or cell lines expressing these channels (e.g., HEK-293 cells).[11]
-
Methodology:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or transfected HEK-293 cells on coverslips.
-
Using a micropipette, form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage protocols to elicit ionic currents through sodium or calcium channels.
-
Perfuse the cells with varying concentrations of the test compound and record the changes in current amplitude and kinetics.
-
Determine the IC50 for channel blockade.
-
b) Neurotransmitter Release Assay
-
Objective: To measure the effect of the compound on the release of glutamate from nerve terminals (synaptosomes).
-
Methodology:
-
Prepare and pre-load rat brain synaptosomes with [³H]glutamate.
-
Stimulate glutamate release using a depolarizing agent (e.g., high potassium concentration or veratridine).
-
Perform the stimulation in the presence of varying concentrations of the test compound.
-
Measure the amount of [³H]glutamate released into the supernatant using liquid scintillation counting.
-
Calculate the percentage inhibition of glutamate release and determine the IC50.
-
c) Dihydrofolate Reductase (DHFR) Enzymatic Inhibition Assay
-
Objective: To determine if the compound inhibits DHFR, a known target for some triazine-based drugs.[12][13][14]
-
Methodology:
-
In a 96-well plate, combine purified human DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH.
-
Add varying concentrations of the test compound.
-
Monitor the decrease in absorbance at 340 nm as NADPH is consumed during the enzymatic reaction.
-
Calculate the rate of reaction and determine the IC50 for DHFR inhibition.
-
-
Objective: To evaluate the compound's ability to suppress seizure-like activity in a more physiologically relevant in vitro model.[15][16]
-
Methodology (Maximal Electroshock Seizure (MES) in vitro model):
-
Culture primary cortical neurons for a sufficient duration to allow for synapse formation.
-
Induce epileptiform activity by exposing the cultures to a low-magnesium medium or a GABA-A receptor antagonist (e.g., bicuculline).
-
Record the neuronal firing activity using multi-electrode arrays (MEAs) or calcium imaging.
-
Apply the test compound and observe its effect on the frequency and amplitude of the epileptiform bursts.
-
Quantify the reduction in seizure-like activity.
-
Conclusion
Lamotrigine stands as a testament to the therapeutic potential of the phenyltriazine scaffold. Its well-defined in vitro profile, characterized by the potent inhibition of voltage-gated sodium channels and the subsequent reduction in excitatory neurotransmitter release, provides a solid foundation for its clinical success.
The structural similarity of this compound to Lamotrigine suggests that it may possess a comparable mechanism of action. However, the altered substitution pattern on the phenyl ring necessitates a thorough and systematic in vitro evaluation to ascertain its pharmacological profile. The proposed workflow, progressing from primary binding and cytotoxicity assays to secondary functional and tertiary cellular models, offers a robust framework for characterizing this novel compound. The insights gained from such studies will be pivotal in determining its potential as a new therapeutic agent and in furthering our understanding of the structure-activity relationships within this important class of neuroactive compounds.
References
-
Lamotrigine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ghaffari, K., & National Center for Biotechnology Information. (2023). Lamotrigine. In StatPearls. StatPearls Publishing. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Lamotrigine? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
What are the mechanisms of action of Lamotrigine (Lamictal)? (2025, April 18). Dr.Oracle. Retrieved January 12, 2026, from [Link]
-
Harmer, A. R., et al. (2019). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. Epilepsia, 60(8), 1636-1646. Retrieved January 12, 2026, from [Link]
-
Southam, E., et al. (1998). Lamotrigine inhibits monoamine uptake in vitro and modulates 5-hydroxytryptamine uptake in rats. European Journal of Pharmacology, 358(1), 19-24. Retrieved January 12, 2026, from [Link]
-
Cheung, H., et al. (1992). An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels. Epilepsy Research, 13(2), 107-112. Retrieved January 12, 2026, from [Link]
-
Regan, C. M., et al. (1988). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Toxicology in Vitro, 2(1), 29-34. Retrieved January 12, 2026, from [Link]
-
Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
-
Szafarz, M., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1205-1213. Retrieved January 12, 2026, from [Link]
-
Oloyo, A. K., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 9(4), e94965. Retrieved January 12, 2026, from [Link]
-
Andurkar, S. V., et al. (2016). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 7(12), 1698-1709. Retrieved January 12, 2026, from [Link]
-
Sehrawat, N., et al. (2020). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 27(29), 4875-4914. Retrieved January 12, 2026, from [Link]
-
Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Khan, I., et al. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Journal of Molecular Structure, 1303, 137536. Retrieved January 12, 2026, from [Link]
-
Reeve, J. R., et al. (2021). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Cancers, 13(11), 2736. Retrieved January 12, 2026, from [Link]
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(17), 5721-5729. Retrieved January 12, 2026, from [Link]
-
Suddik, J. K., & Mostafa, M. M. (2017). Novel Metal Complexes Derived From 6-(2, 3-Dichlorophenyl)-1, 2, 4-Triazine-3, 5-Diamine (Lamotrigine, L) and their Applications in Biology. Inorganic Chemistry: An Indian Journal, 12(1), 112. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). Gsrs. Retrieved January 12, 2026, from [Link]
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Advances, 10(21), 12479-12492. Retrieved January 12, 2026, from [Link]
-
3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine 4-oxide. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]
-
6, N-2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020, March 25). Monash University. Retrieved January 12, 2026, from [Link]
-
Lee, H., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(15), 6046-6057. Retrieved January 12, 2026, from [Link]
-
6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (2025, January 21). Molecules, 30(2), 295. Retrieved January 12, 2026, from [Link]
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 3. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3 | C9H7Cl2N5 | CID 45039644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lamotrigine inhibits monoamine uptake in vitro and modulates 5-hydroxytryptamine uptake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 15. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 16. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triazine Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors
This guide provides a comprehensive comparison of the inhibitory activity of various triazine derivatives against Dihydrofolate Reductase (DHFR). It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and comparative efficacy of this important class of enzyme inhibitors. We will delve into the experimental methodologies for assessing DHFR inhibition and present a comparative analysis of published data.
The Critical Role of DHFR in Cellular Proliferation and as a Therapeutic Target
Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA synthesis and cellular proliferation.[1] The inhibition of DHFR disrupts these vital processes, leading to cell cycle arrest and apoptosis. This makes DHFR a well-established and critical therapeutic target for anticancer and antimicrobial drugs.[1][2]
The 1,3,5-triazine scaffold has emerged as a prominent pharmacophore in the design of DHFR inhibitors.[3] Medicinal chemistry efforts have extensively explored modifications of this core structure to enhance potency and selectivity against DHFR from various species, including humans, bacteria, and protozoa.
Unveiling Inhibitory Potency: The DHFR Inhibition Assay
A robust and reproducible experimental protocol is paramount for accurately determining and comparing the inhibitory activity of different compounds. The most common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Standard Protocol for DHFR Inhibition Assay
The following protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.
I. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.[1] All reagents should be prepared in ultrapure water.
-
DHFR Enzyme Stock Solution: Reconstitute lyophilized DHFR enzyme in cold assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 10-20 nM).[1]
-
NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer. Prepare this solution fresh and keep it on ice, protected from light.[1]
-
DHF Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer. A small amount of NaOH may be required for complete dissolution; if so, readjust the pH to 7.5. Aliquot and store at -80°C, protected from light.[1]
-
Test Compound (Inhibitor) Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Positive Control (e.g., Methotrexate): Prepare a stock solution and serial dilutions in the same manner as the test compound.
II. Assay Procedure (96-well plate format):
-
Compound Plating: Prepare serial dilutions of the test compounds and the positive control (e.g., methotrexate) in the assay buffer. Add a small volume (e.g., 2 µL) of each dilution to the respective wells of a 96-well plate.[4] For enzyme control and blank wells, add the same volume of assay buffer (with or without solvent).
-
Enzyme Addition: Add a defined volume (e.g., 98 µL) of the diluted DHFR enzyme solution to all wells except the blank.[4]
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Prepare a reaction mixture containing the DHF substrate and NADPH. The final concentration in the reaction volume (e.g., 200 µL) should be optimized, for instance, 50 µM DHF and 100 µM NADPH.[1] To start the reaction, add the DHF/NADPH reaction mixture to all wells.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance at 340 nm in kinetic mode. Record readings every 15-30 seconds for 10-20 minutes at a constant temperature.[1][5]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Experimental Workflow: DHFR Inhibition Assay
Caption: Workflow for a typical DHFR enzyme inhibition assay.
Comparative Analysis of DHFR Inhibitory Activity
The following table summarizes the DHFR inhibitory activity (IC50 values) of selected triazine derivatives from the literature. This data highlights the significant range of potencies achievable through structural modifications of the triazine scaffold.
| Compound Class | Specific Derivative | Target DHFR | IC50 (nM) | Reference |
| Triazine-Benzimidazoles | Compound 22 | Mammalian | 2.0 | [6] |
| Dihydro-1,3,5-triazines | Compound A5 (spiro-ring) | Human | 3.72 | [7] |
| Dihydro-1,3,5-triazines | Compound B3 (spiro-ring) | Human | 4.08 | [7] |
| Dihydro-1,3,5-triazines | Compound B1 (spiro-ring) | Human | 6.46 | [7] |
| Dihydro-1,3,5-triazines | Compound A2 (spiro-ring) | Human | 7.46 | [7] |
| Tri-amino-substituted 1,3,5-triazines | Compound 11e | Human (inferred) | 28 | [8] |
| Tri-amino-substituted 1,3,5-triazines | Compound 9a | Human (inferred) | 42 | [8] |
| Tri-amino-substituted 1,3,5-triazines | Compound 8e | Human (inferred) | 50 | [8] |
| Tri-amino-substituted 1,3,5-triazines | Compound 10e | Human (inferred) | 62 | [8] |
| Reference Compound | Methotrexate | Bovine Liver | 4 | [9] |
Note: IC50 values are highly dependent on assay conditions. Direct comparison between different studies should be made with caution.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of triazine derivatives against DHFR is profoundly influenced by the nature and position of substituents on the triazine ring.
-
Lipophilicity and Steric Effects: For some series of triazines, increased hydrophobicity of substituents correlates with enhanced DHFR inhibition.[10] However, steric bulk can also play a crucial role, with larger, more sterically demanding groups sometimes leading to improved activity, potentially by occupying specific pockets within the enzyme's active site.[10]
-
Spirocyclic Derivatives: The introduction of a spiro-ring system at the C6 position of dihydro-1,3,5-triazines has been shown to yield highly potent inhibitors of human DHFR.[7] Molecular docking studies suggest that this spiro-ring can induce a conformational change in the flexible Phe31 residue of the DHFR active site, creating a favorable binding pocket.[7]
-
Substituents at C2 and C4: The nature of the amine substituents at the C2 and C4 positions of the triazine core is critical for activity. Often, a 2,4-diamino substitution pattern is a key pharmacophoric feature for effective binding to the DHFR active site. The specific groups attached to these amino functions can be modulated to fine-tune potency and selectivity.
-
Electronic Characteristics: While lipophilicity and steric factors are often dominant, the electronic properties of the substituents can also influence binding affinity.[11] The presence of electron-donating or electron-withdrawing groups can impact the interaction of the triazine derivative with key amino acid residues in the active site.[12]
General Mechanism of DHFR Inhibition by Triazine Derivatives
Triazine-based inhibitors typically act as competitive inhibitors of DHFR, mimicking the binding of the natural substrate, dihydrofolate. They form key interactions within the enzyme's active site, preventing the binding of DHF and halting the catalytic cycle.
Caption: Competitive inhibition of DHFR by a triazine derivative.
Conclusion
Triazine derivatives represent a versatile and highly potent class of DHFR inhibitors with significant therapeutic potential as both anticancer and antimicrobial agents. The extensive body of research highlights the critical role of systematic structural modifications in optimizing their inhibitory activity. The data presented in this guide underscores the importance of a multi-faceted approach, combining robust enzymatic assays, comparative analysis of inhibitory potencies, and detailed structure-activity relationship studies, to drive the rational design of next-generation DHFR inhibitors. Future research will likely focus on enhancing selectivity for pathogen-specific or cancer-associated DHFR isoforms to improve therapeutic indices and overcome drug resistance.
References
- Sakala, S., & Govindarajan, R. (n.d.). Design of novel 1, 3, 5 triazines as anti cancer agents targeting as dihydrofolate reductase enzymes (human dhfr): in silico studies. World Journal of Pharmaceutical Research.
-
Anonymous. (n.d.). Synthesis and biological evaluation of dihydrotriazine derivatives as potential antibacterial agents. Retrieved from
-
Booth, R. G., et al. (n.d.). Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase and cell growth. PubMed. Retrieved from
-
Paul, K., et al. (2016). Synthesis, in Vitro Antitumor Activity, Dihydrofolate Reductase Inhibition, DNA Intercalation and Structure-Activity Relationship Studies of 1,3,5-triazine Analogues. PubMed, 26(2), 518-523. Retrieved from
-
Anonymous. (n.d.). 3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). PubMed. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for 2'-Fluoroaminopterin DHFR Inhibition Assay. Retrieved from
-
Anonymous. (n.d.). SYNTHESIS OF 4,6-DIAMINO-1,2-DIHYDRO-1,3,5-TRIAZINES AS POTENTIAL BACTERIAL DIHYDROFOLATE REDUCTASE INHIBITORS. ScholarBank@NUS. Retrieved from
-
Fallacara, A. L., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI, 24(6), 1083. Retrieved from
-
Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. Retrieved from
-
Zhou, W., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. PubMed, 121, 230-244. Retrieved from
-
Anonymous. (n.d.). World Journal of Pharmaceutical Research - WJPR - Abstract. Retrieved from
-
Anonymous. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. NIH. Retrieved from
-
King, R. D., et al. (1994). Quantitative structure-activity relationships by neural networks and inductive logic programming. II. The inhibition of dihydrofolate reductase by triazines. PubMed, 8(4), 421-432. Retrieved from
-
Anonymous. (n.d.). Quantitative Structure Activity Relationship Study of 2,4,6‐Trisubstituted‐s‐triazine Derivatives as Antimalarial Inhibitors of Plasmodium Falciparum Dihydrofolate Reductase. ResearchGate. Retrieved from
-
Widemann, B. C., et al. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Retrieved from
-
Anonymous. (n.d.). QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. Retrieved from
-
Anonymous. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed, 105, 104527. Retrieved from
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from
-
Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. Retrieved from
-
Anonymous. (n.d.). IC 50 value for different inhibitors of DHFR. ResearchGate. Retrieved from
-
Anonymous. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. NIH. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. Synthesis and biological evaluation of dihydrotriazine derivatives as potential antibacterial agents [html.rhhz.net]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis, in vitro antitumor activity, dihydrofolate reductase inhibition, DNA intercalation and structure-activity relationship studies of 1,3,5-triazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
Side-by-side NMR spectral analysis of Lamotrigine and 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine.
A Comparative NMR-Based Structural Elucidation of Lamotrigine and a Key Process-Related Impurity
In the landscape of pharmaceutical development and manufacturing, the unequivocal identification and characterization of the active pharmaceutical ingredient (API) and any associated impurities are paramount for ensuring drug safety and efficacy. Nuclear Magnetic Resonance (-NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular structure.[1][2][3][4][5] This guide presents a side-by-side ¹H and ¹³C NMR spectral analysis of Lamotrigine, a widely used anticonvulsant drug, and a critical process-related impurity, 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to differentiate these closely related compounds, a crucial step in impurity profiling and quality control.
The synthesis of Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, can sometimes lead to the formation of isomeric impurities, such as the 2,4-dichlorophenyl variant.[6][7][8] While structurally similar, the distinct positioning of the chloro-substituents on the phenyl ring induces subtle yet discernible differences in the NMR spectra. Understanding these spectral nuances is not merely an academic exercise; it is a regulatory expectation, as outlined by guidelines such as the International Council for Harmonisation's (ICH) Q3A guideline on impurities in new drug substances.[9][10][11][12]
Experimental Protocol: NMR Data Acquisition
A standardized protocol is essential for reproducible and comparable NMR data. The following methodology was employed for the acquisition of the spectra discussed herein.
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte (Lamotrigine or the 2,4-dichloro- impurity).
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[13][14][15][16][17] DMSO-d₆ is a common choice for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak that is typically well-separated from analyte signals.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 (signal-to-noise dependent).
-
Relaxation Delay: 5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Reference: Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
Workflow for Comparative Spectral Analysis
Caption: Workflow for the comparative NMR analysis of Lamotrigine and its impurity.
Side-by-Side ¹H NMR Spectral Analysis
The proton NMR spectra of Lamotrigine and its 2,4-dichloro- impurity are dominated by signals from the aromatic protons and the amine protons. The key to differentiating these compounds lies in the subtle changes in the chemical shifts and coupling patterns of the dichlorophenyl ring protons.
| Proton Assignment | Lamotrigine (2,3-dichloro) Chemical Shift (ppm) | 6-(2,4-Dichlorophenyl) Isomer Chemical Shift (ppm) | Multiplicity & Coupling Constant (J) |
| Aromatic H (ortho to triazine) | ~7.7 | ~7.6 | Doublet, J ≈ 8 Hz |
| Aromatic H (meta to triazine) | ~7.4 | ~7.5 | Doublet of doublets, J ≈ 8, 2 Hz |
| Aromatic H (para to triazine) | ~7.3 | ~8.0 | Doublet, J ≈ 2 Hz |
| Amine Protons (-NH₂) | ~6.7 (broad) | ~6.7 (broad) | Singlet (broad) |
| Amine Protons (-NH₂) | ~6.4 (broad) | ~6.4 (broad) | Singlet (broad) |
Analysis of the ¹H NMR Spectra:
-
Lamotrigine (2,3-dichloro isomer): The aromatic region of the ¹H NMR spectrum of Lamotrigine typically displays three distinct signals corresponding to the three protons on the dichlorophenyl ring. The proton ortho to the triazine ring will appear as a doublet, coupled to the adjacent meta proton. The meta proton will be a doublet of doublets, being coupled to both the ortho and para protons. The para proton will also appear as a doublet, coupled to the meta proton. The coupling constants for vicinal aromatic protons are typically in the range of 6-8 Hz.[20]
-
6-(2,4-Dichlorophenyl) Isomer: In this isomer, the substitution pattern on the phenyl ring is different, leading to a change in the symmetry and electronic environment of the remaining protons. The proton ortho to the triazine ring will still be a doublet. However, the proton that is now meta to the triazine and ortho to a chlorine atom will be a doublet of doublets. The most significant change is observed for the proton that is para to the triazine and ortho to the other chlorine atom, which will appear as a doublet with a smaller coupling constant (long-range coupling). The chemical shifts of these protons will also differ from those in Lamotrigine due to the altered inductive and mesomeric effects of the chlorine atoms.
The amine protons in both molecules typically appear as broad singlets due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange. Their chemical shifts can be highly variable and are dependent on concentration and temperature.
Molecular Structures and Key Proton Environments
Caption: Chemical structures of Lamotrigine and its 6-(2,4-Dichlorophenyl) impurity.
Side-by-Side ¹³C NMR Spectral Analysis
The ¹³C NMR spectra provide complementary information, focusing on the carbon framework of the molecules.[19][21] While proton-decoupled ¹³C NMR spectra do not show carbon-proton coupling, the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
| Carbon Assignment | Lamotrigine (2,3-dichloro) Chemical Shift (ppm) | 6-(2,4-Dichlorophenyl) Isomer Chemical Shift (ppm) |
| C-Cl (ipso-carbons) | ~132, ~130 | ~135, ~133 |
| C-H (aromatic) | ~130, ~128, ~127 | ~131, ~129, ~127 |
| C attached to triazine | ~138 | ~136 |
| Triazine carbons | ~160, ~158, ~155 | ~160, ~158, ~155 |
Analysis of the ¹³C NMR Spectra:
-
Lamotrigine (2,3-dichloro isomer): The ¹³C NMR spectrum of Lamotrigine will show nine distinct signals in the aromatic and triazine region. The two carbons bearing chlorine atoms will have characteristic chemical shifts, as will the three protonated aromatic carbons. The carbon of the phenyl ring attached to the triazine ring will also have a unique chemical shift. The three carbons of the triazine ring will appear at lower field due to the deshielding effect of the electronegative nitrogen atoms.
-
6-(2,4-Dichlorophenyl) Isomer: The change in the chlorine substitution pattern will cause noticeable shifts in the signals of the phenyl ring carbons. The ipso-carbons (those bonded to chlorine) will have different chemical shifts compared to the 2,3-isomer. Similarly, the chemical shifts of the protonated aromatic carbons and the carbon attached to the triazine ring will be altered. The chemical shifts of the triazine ring carbons are less likely to be significantly affected by the change in the phenyl substitution pattern.
Conclusion
The side-by-side NMR analysis of Lamotrigine and its 6-(2,4-Dichlorophenyl) process-related impurity demonstrates the power of this technique in unequivocally distinguishing between closely related isomers. The subtle but significant differences in the chemical shifts and coupling patterns in both the ¹H and ¹³C NMR spectra provide a robust fingerprint for each molecule. This level of detailed structural analysis is indispensable in the pharmaceutical industry for ensuring the purity, safety, and quality of drug substances.[1][2][3][4][5] By carefully applying the principles of NMR spectroscopy and adhering to rigorous experimental protocols, researchers can confidently identify and quantify impurities, thereby meeting the stringent requirements of regulatory bodies.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
Fiveable. (n.d.). 1H and 13C NMR spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
-
Semantic Scholar. (2011). SYNTHESIS AND CHARECTERIZATION OF IMPURITIES OF AN ANTICONVULSANT DRUG, LAMOTRIGINE. Retrieved from [Link]
-
Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]
-
PubMed. (n.d.). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]
-
HZPT. (2024, March 5). how to determine coupling constant from nmr. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis-and-charecterization-of-impurities-of-an-anticonvulsant-drug-lamotrigine.pdf. Retrieved from [Link]
-
ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
-
ResearchGate. (2015, March 18). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? Retrieved from [Link]
-
pinn.ai. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lamotrigine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Lamotrigine. Retrieved from [Link]
-
Mansa STM Publishers. (2024, March 4). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lamotrigine hydrochloride. Retrieved from [Link]
-
RxList. (n.d.). Lamictal (Lamotrigine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). 13. Retrieved from [Link]
-
precisionFDA. (n.d.). LAMOTRIGINE. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of lamotrigine, cyclamic acid, and their salt in DMSO-d 6. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. Retrieved from [Link]
-
Lamotrigine | C9H7Cl2N5 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]
-
gsrs. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The product ion spectra of lamotrigine (A) and lamotrigine-13C3, d3 (B). Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. toref-standards.com [toref-standards.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 5. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND CHARECTERIZATION OF IMPURITIES OF AN ANTICONVULSANT DRUG, LAMOTRIGINE | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. jpionline.org [jpionline.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. reddit.com [reddit.com]
- 14. tandfonline.com [tandfonline.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]
- 17. thieme-connect.de [thieme-connect.de]
- 18. fiveable.me [fiveable.me]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
A Pharmacokinetic Head-to-Head: Unraveling the Bio-Fates of Lamotrigine and its 2,4-Dichloro Positional Isomer
Introduction: The Critical Role of Isomeric Position in Drug Disposition
Lamotrigine, a phenyltriazine derivative, is a cornerstone in the management of epilepsy and bipolar disorder.[1] Its therapeutic success is underpinned by a well-characterized pharmacokinetic (PK) profile, which includes high oral bioavailability (~98%), moderate plasma protein binding (~56%), and extensive hepatic metabolism primarily via glucuronidation.[1][2][3] The primary mechanism of action involves the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[1][4]
In drug development, even subtle alterations to a molecule's chemical structure can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) properties. This guide explores this fundamental principle by comparing the established pharmacokinetic profile of Lamotrigine—which features a 2,3-dichlorophenyl moiety—with its hypothetical 2,4-dichloro positional isomer. The shift of a single chlorine atom on the phenyl ring, from position 3 to 4, can alter the molecule's electronic distribution, lipophilicity, and steric hindrance. These changes, in turn, can influence its interaction with metabolic enzymes and plasma proteins, potentially leading to a distinct pharmacokinetic and safety profile.
This document provides a comprehensive framework for researchers and drug development professionals to investigate such differences. We will detail the essential in vitro and in vivo experimental protocols, explain the scientific rationale behind each step, and present hypothetical data to illustrate the potential impact of this isomeric substitution.
Part 1: In Vitro Characterization - First Pass Assessment of Metabolic Fate and Distribution
To begin our comparison, we employ robust in vitro assays to predict the in vivo behavior of our two compounds. These initial screens are cost-effective, high-throughput methods to identify key differences in metabolic stability and plasma protein binding.
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism, and liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for Phase I and Phase II metabolism, respectively.[5][6] Lamotrigine is predominantly cleared via UGT1A4-mediated glucuronidation.[7][8] An in vitro metabolic stability assay allows us to determine the intrinsic clearance (CLint) of a compound, providing a powerful early indicator of its metabolic fate in the body.[6][9]
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare stock solutions (10 mM) of Lamotrigine and its 2,4-dichloro isomer in DMSO.
-
Prepare a fresh NADPH regenerating system (cofactor for CYP enzymes) and a UDPGA solution (cofactor for UGT enzymes) in 0.1 M phosphate buffer (pH 7.4).[10]
-
-
Incubation:
-
Pre-warm the microsomal suspension, buffer, and cofactor solutions to 37°C.
-
In a 96-well plate, combine the microsomes (final concentration 0.5 mg/mL), buffer, and the test compound (final concentration 1 µM).
-
Initiate the metabolic reaction by adding the cofactor solutions (NADPH and UDPGA). A control incubation without cofactors is run in parallel to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).[5]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[11]
-
Figure 1: Workflow for the in vitro metabolic stability assay.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic profile.[12] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be cleared by metabolic organs.[13] High plasma protein binding can limit efficacy and reduce clearance.[13] We use the Rapid Equilibrium Dialysis (RED) method, a robust and reliable technique to determine the fraction unbound (fu).[14][15]
-
Device Preparation:
-
Prepare the RED device, which consists of a base plate with single-use dialysis inserts. Each insert has two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff).[16]
-
-
Sample Preparation:
-
Spike pooled human plasma with the test compound (Lamotrigine or its isomer) to a final concentration of 1 µM.
-
-
Dialysis Setup:
-
Incubation:
-
Sampling and Matrix Matching:
-
After incubation, carefully remove equal volume aliquots (~100 µL) from both the plasma and buffer chambers.
-
To ensure accurate analysis by LC-MS/MS (avoiding matrix effects), mix the plasma aliquot with an equal volume of clean buffer, and mix the buffer aliquot with an equal volume of blank plasma.[16]
-
-
Analysis:
-
Precipitate proteins from both matched samples using a cold stop solution (acetonitrile with internal standard).
-
Centrifuge and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.
-
-
Data Interpretation:
-
Calculate the Fraction Unbound (fu) using the formula: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
-
Calculate Percent Bound as: % Bound = (1 - fu) * 100.
-
Figure 2: Workflow for the Plasma Protein Binding (PPB) assay.
Part 2: In Vivo Pharmacokinetic Study in Rodents
Following in vitro characterization, a definitive in vivo study is essential to understand the complete ADME profile of the compounds in a living system.[17] A rodent PK study allows for the determination of key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[18]
-
Animal Model:
-
Use male Sprague Dawley rats (n=3-4 per time point or per group for serial sampling).[19] Acclimate animals for at least one week prior to the study.
-
-
Dosing:
-
Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a bolus dose via the tail vein. This route provides 100% bioavailability and is used to determine systemic clearance and volume of distribution.
-
Oral (PO) Group: Administer the compound (e.g., 5 mg/kg) via oral gavage. This route is used to assess oral absorption and calculate bioavailability.[19]
-
The compounds are formulated in a suitable vehicle (e.g., 20% Solutol in water).
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
Cmax: Maximum observed plasma concentration (PO).
-
Tmax: Time to reach Cmax (PO).
-
%F (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Figure 3: Workflow for the in vivo rodent pharmacokinetic study.
Part 3: Comparative Data Analysis & Discussion
The following tables present hypothetical data from the described experiments, illustrating potential differences between Lamotrigine and its 2,4-dichloro isomer.
Table 1: Comparative In Vitro Data
| Parameter | Lamotrigine (2,3-dichloro) | 2,4-dichloro Isomer | Rationale for Hypothetical Difference |
|---|---|---|---|
| Metabolic Stability (HLM) | |||
| In Vitro t½ (min) | 45 | 75 | The 2,4-substitution pattern may introduce steric hindrance or alter the electronic properties of the phenyl ring, reducing its affinity for UGT enzymes, thus slowing metabolism. |
| Intrinsic Clearance (µL/min/mg) | 30.8 | 18.5 | Slower metabolism directly results in lower intrinsic clearance. |
| Plasma Protein Binding (Human) | |||
| Fraction Unbound (fu) | 0.44 | 0.35 | A change in the dipole moment and lipophilicity due to the repositioned chlorine could enhance binding to hydrophobic pockets in plasma albumin. |
| % Bound | 56% | 65% | A lower unbound fraction corresponds to higher overall plasma protein binding. |
Table 2: Hypothetical Comparative In Vivo Rat Pharmacokinetic Parameters
| Parameter | Lamotrigine (2,3-dichloro) | 2,4-dichloro Isomer | Rationale for Hypothetical Difference |
|---|---|---|---|
| Clearance (CL) (mL/min/kg) | 21.2 | 14.5 | Consistent with lower in vitro intrinsic clearance, the in vivo clearance is reduced, indicating slower elimination from the body. |
| Volume of Distribution (Vd) (L/kg) | 1.36 | 1.10 | Higher plasma protein binding (lower fu) can restrict the drug's distribution out of the bloodstream and into the tissues, resulting in a lower apparent volume of distribution. |
| Terminal Half-life (t½) (h) | 8.5 | 12.6 | The half-life is dependent on both clearance and volume of distribution (t½ ≈ 0.693 * Vd / CL). The more significant reduction in clearance compared to Vd leads to a prolonged half-life. |
| Oral Bioavailability (%F) | 95% | 88% | While still high, a slight decrease in oral bioavailability could result from altered solubility or slightly increased first-pass metabolism in the gut wall, despite being more stable in the liver. |
Discussion of Findings
Based on our hypothetical data, the simple positional change of a chlorine atom from the 3- to the 4-position on the phenyl ring results in a markedly different pharmacokinetic profile. The 2,4-dichloro isomer exhibits greater metabolic stability, likely due to altered interactions with hepatic UGT enzymes. This translates directly to lower systemic clearance and a longer elimination half-life in vivo.
Furthermore, the isomer shows increased plasma protein binding. This is significant because a lower fraction of unbound drug could mean that higher total plasma concentrations are required to achieve the same therapeutic effect at the target site. The increased binding also contributes to a lower volume of distribution, as more of the drug is retained within the vasculature.
These predicted changes have profound implications for drug development. A longer half-life might allow for less frequent dosing, potentially improving patient compliance. However, the lower clearance and higher protein binding could also increase the risk of drug-drug interactions and require more careful dose adjustments in specific patient populations. This comparative analysis underscores the necessity of detailed pharmacokinetic characterization for all new chemical entities, even those that are close structural analogs of established drugs.
References
- ProQuest. (n.d.). Lamotrigine: Pharmacokinetics.
-
ClinPGx. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
Wikipedia. (n.d.). Lamotrigine. Retrieved from [Link]
-
Genton, P. (2000). Lamotrigine clinical pharmacokinetics. Clinical Pharmacokinetics, 38(4), 329-342. Retrieved from [Link]
-
Garnett, W. R. (1997). Lamotrigine: pharmacokinetics. Journal of Child Neurology, 12 Suppl 1, S10-S15. Retrieved from [Link]
-
Pharma Nurture. (2025, February 26). Pharmacology of Lamotrigine (Lamicdin, LAMICTAL); Mechanism of action, Pharmacokinetics, Use, Effect [Video]. YouTube. Retrieved from [Link]
-
Chavez-Blanco, A., et al. (2018). Population Pharmacokinetics Of Lamotrigine In Adults Patients With Epilepsy. Neurology, 90(15 Supplement), P1.5-030. Retrieved from [Link]
-
Milani, N., et al. (2016). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 82(2), 399-411. Retrieved from [Link]
-
PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
-
Li, W., et al. (2011). Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach. Journal of Pharmaceutical Sciences, 100(2), 732-741. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Plasma Protein Binding. Retrieved from [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
-
Rambeck, B., & Wolf, P. (1993). Pharmacokinetics of lamotrigine (Lamictal) in plasma and saliva. Epilepsy Research, 14(3), 237-241. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Retrieved from [Link]
-
Striano, P., & Belcastro, V. (2022). The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications. Pharmaceutics, 14(11), 2362. Retrieved from [Link]
-
Salimi, A., et al. (2018). Determining the stoichiometry and binding constant of Lamotrigine with human serum albumin using voltammetry analysis and molecular modeling. Journal of Biomolecular Structure and Dynamics, 36(11), 2841-2851. Retrieved from [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
-
Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
-
Hussein, Z., et al. (1991). Pharmacokinetics and safety of lamotrigine (Lamictal) in patients with epilepsy. Epilepsy Research, 10(2-3), 191-200. Retrieved from [Link]
-
ACS Publications. (n.d.). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. Retrieved from [Link]
-
van der Stoep, M., et al. (2020). Sources of lamotrigine pharmacokinetic variability. Expert Opinion on Drug Metabolism & Toxicology, 16(8), 735-749. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
UWA Profiles and Research Repository. (n.d.). Population Pharmacokinetics of Lamotrigine. Retrieved from [Link]
-
ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. Lamotrigine: Pharmacokinetics - ProQuest [proquest.com]
- 3. Lamotrigine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Metabolic Stability Assays [merckmillipore.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - AE [thermofisher.com]
- 12. The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. bioivt.com [bioivt.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. protocols.io [protocols.io]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 20. researchgate.net [researchgate.net]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Neuroprotective Effects of Dichlorophenyl Triazines: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of neuroprotective agents, the dichlorophenyl triazine class of compounds presents a compelling area of investigation. This guide offers an in-depth, head-to-head comparison of the neuroprotective effects of various dichlorophenyl triazine derivatives, with a particular focus on the well-established compound, Lamotrigine, and its analogues. By synthesizing available experimental data, this document aims to provide a clear, objective analysis to inform future research and development in neurotherapeutics.
Introduction: The Promise of Dichlorophenyl Triazines in Neuroprotection
Dichlorophenyl triazines are a class of heterocyclic compounds that have garnered significant attention for their therapeutic potential in a range of neurological disorders. Their chemical structure, characterized by a triazine ring substituted with a dichlorophenyl group, has proven to be a privileged scaffold for interacting with key targets in the central nervous system (CNS). Lamotrigine, a cornerstone of this class, is a widely used anti-epileptic and mood-stabilizing drug with well-documented neuroprotective properties.[1][2] Its success has spurred further investigation into the neuroprotective potential of other dichlorophenyl triazine derivatives, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles.
This guide will delve into the comparative neuroprotective effects of these compounds, examining their mechanisms of action and performance in various preclinical models of neuronal injury.
The Benchmark: Neuroprotective Profile of Lamotrigine
Lamotrigine [3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine] stands as the most extensively studied dichlorophenyl triazine with neuroprotective activity.[3] Its mechanisms of action are multifaceted, contributing to its efficacy in mitigating neuronal damage in conditions such as cerebral ischemia and glutamate excitotoxicity.[1][4][5]
Mechanisms of Action
Lamotrigine's neuroprotective effects are primarily attributed to its ability to modulate neuronal excitability through several key mechanisms:
-
Inhibition of Voltage-Gated Sodium Channels: Lamotrigine produces a use-dependent blockade of voltage-sensitive sodium channels, leading to the stabilization of presynaptic neuronal membranes.[6] This action inhibits the sustained repetitive firing of neurons and reduces the release of the excitatory neurotransmitter glutamate.[7]
-
Modulation of Voltage-Gated Calcium Channels: Lamotrigine also inhibits high-voltage-activated calcium currents, further contributing to the reduction of neurotransmitter release.[7]
-
Inhibition of Glutamate Release: By targeting sodium and calcium channels, Lamotrigine effectively attenuates the excessive release of glutamate, a primary mediator of excitotoxic neuronal death.[1][7]
-
Modulation of Intracellular Signaling Pathways: Emerging evidence suggests that Lamotrigine's neuroprotective effects extend beyond ion channel modulation. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and induce chromatin remodeling through the inhibition of histone deacetylases (HDACs).[2]
The following diagram illustrates the primary neuroprotective mechanisms of Lamotrigine.
Caption: Primary Neuroprotective Mechanisms of Lamotrigine.
Preclinical Efficacy
Lamotrigine has demonstrated significant neuroprotective effects in a variety of preclinical models:
-
In Vitro Models: In cultured neurons, Lamotrigine protects against glutamate-induced excitotoxicity and cell death induced by oxygen-glucose deprivation.[2][4]
-
In Vivo Models: In animal models of global cerebral ischemia, Lamotrigine has been shown to reduce neuronal damage, particularly in the hippocampus, and improve cognitive outcomes.[5] It also offers protection in models of focal ischemia.[1]
Comparative Analysis of Dichlorophenyl Triazine Derivatives
While Lamotrigine is the most prominent member of this class, research into other dichlorophenyl triazine derivatives has revealed compounds with promising neuroprotective and anticonvulsant activities. Direct head-to-head comparative studies are limited; however, by collating data from various sources, we can begin to draw comparisons.
Structural Modifications and Their Impact
The core structure of a dichlorophenyl triazine can be modified at various positions, leading to changes in activity and selectivity. Key areas of modification include the amino groups on the triazine ring and the substitution pattern on the phenyl ring.
One study investigated a series of 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives for their anticonvulsant activity, a property often linked to neuroprotection.[8][9] Among the synthesized compounds, compound 4r emerged as a particularly potent anticonvulsant with a favorable safety profile, suggesting it may also possess significant neuroprotective effects.[8][9] The study indicated that these compounds may act through the GABA-A receptor, a different primary mechanism than Lamotrigine's action on sodium channels.[8]
Another study synthesized a series of 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives and evaluated their neuroprotective activity against H₂O₂ and β-amyloid-induced toxicity.[10] The regioisomer 8e [ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate] was identified as the most potent compound, demonstrating greater neuroprotective activity than the natural antioxidant Quercetin in the β-amyloid toxicity model.[10] This highlights the potential of modifications at the 3, 5, and 6 positions of the triazine ring to yield potent neuroprotective agents.
Tabular Comparison of Neuroprotective Efficacy
The following table summarizes the available quantitative data on the neuroprotective and related activities of Lamotrigine and other notable dichlorophenyl triazine derivatives. It is important to note that these data are collated from different studies and experimental conditions may vary.
| Compound | Model System | Endpoint | Efficacy | Reference |
| Lamotrigine | Rat cerebellar granule cells | Protection against glutamate excitotoxicity | Dose-dependent protection | [2] |
| Gerbil model of global cerebral ischemia | Reduction of hippocampal CA1 neuron loss | Significant protection at 30-50 mg/kg | [5] | |
| Rat cortical neurons | Inhibition of voltage-gated Na+ channels | Use-dependent block | [6] | |
| Compound 4r | Mouse maximal electroshock seizure (MES) | Anticonvulsant activity | ED₅₀ = 9.5 mg/kg | [8][9] |
| Mouse subcutaneous pentylenetetrazole (scPTZ) | Anticonvulsant activity | ED₅₀ = 18.2 mg/kg | [8][9] | |
| Compound 8e | PC12 cells (H₂O₂-induced apoptosis) | Neuroprotection | EC₅₀ = 14 µM | [10] |
| SH-SY5Y cells (β-amyloid-induced toxicity) | Increased cell viability | >40% increase | [10] |
Experimental Protocols for Assessing Neuroprotection
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate the neuroprotective effects of dichlorophenyl triazines.
In Vitro Glutamate Excitotoxicity Assay
This assay assesses a compound's ability to protect neurons from cell death induced by excessive glutamate exposure.
Protocol:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured for 10-14 days in vitro to allow for mature synaptic connections to form.
-
Compound Pre-treatment: Neurons are pre-incubated with various concentrations of the test dichlorophenyl triazine derivative for a specified period (e.g., 1-24 hours).
-
Glutamate Exposure: A toxic concentration of glutamate (e.g., 50-100 µM) is added to the culture medium for a defined duration (e.g., 15-30 minutes).
-
Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed and returned to their original culture medium containing the test compound.
-
Assessment of Cell Viability: After 24 hours of recovery, cell viability is assessed using methods such as the MTT assay, LDH release assay, or by staining with fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide) and quantifying live/dead cells via microscopy.
The following workflow diagram illustrates the in vitro glutamate excitotoxicity assay.
Caption: Workflow for In Vitro Glutamate Excitotoxicity Assay.
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a widely used animal model to mimic human ischemic stroke.
Protocol:
-
Animal Preparation: A rodent (rat or mouse) is anesthetized, and its body temperature is maintained at 37°C.
-
Surgical Procedure: The common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: The dichlorophenyl triazine derivative is administered at various doses and time points (e.g., before, during, or after ischemia).
-
Neurological Assessment: Neurological deficits are assessed at different time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set survival period (e.g., 24-72 hours), the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified.
Future Directions and Conclusion
The dichlorophenyl triazine scaffold holds significant promise for the development of novel neuroprotective agents. While Lamotrigine has paved the way, the exploration of its analogues has revealed compounds with potentially distinct mechanisms of action and improved therapeutic profiles. The available data, though not from direct comparative studies, suggests that modifications to the triazine and phenyl rings can lead to potent neuroprotective compounds.
Future research should focus on direct, head-to-head comparisons of promising dichlorophenyl triazine derivatives in standardized in vitro and in vivo models of neuronal injury. Structure-activity relationship (SAR) studies will be crucial in elucidating the key structural features required for potent neuroprotective activity and for designing next-generation compounds with enhanced efficacy and safety. A deeper understanding of the signaling pathways modulated by these compounds will also be essential for their rational development as treatments for a range of devastating neurological disorders.
References
- DE10085384B4 - Preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (lamotrigene)
- CA3147623A1 - Triazine derivatives for treating diseases relating to neurotrophins - Google P
-
Lamotrigine and remacemide protect striatal neurons against in vitro ischemia: an electrophysiological study - PubMed. [Link]
-
Neuroprotective properties of the novel antiepileptic lamotrigine in a gerbil model of global cerebral ischemia - PubMed. [Link]
-
An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels - PubMed. [Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC - PubMed Central. [Link]
- US11352332B2 - Triazine derivatives for treating diseases relating to neurotrophins - Google P
- NZ249197A - Use of 3,5-diamino-6-(2,3-dichlorophenyl)
-
Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PubMed Central. [Link]
-
(PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - ResearchGate. [Link]
-
Differential inhibition by riluzole, lamotrigine, and phenytoin of sodium and calcium currents in cortical neurons: implications for neuroprotective strategies - PubMed. [Link]
-
Neuroprotective effect of 1, 2, 4-triazine Analogue of Diclofenac on Chlorpromazine induced Parkinson's in Rat - ResearchGate. [Link]
-
4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents - PubMed. [Link]
-
Comparison of Large Animal Models for Acute Ischemic Stroke: which model to use? - PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents - ResearchGate. [Link]
-
11 C-DPA-713 versus 18 F-GE-180: A preclinical comparison of TSPO-PET tracers to visualize acute and chronic neuroinflammation in a mouse model of ischemic stroke - ResearchGate. [Link]
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a][3][4][6]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed. [Link]
-
(PDF) Synthesis and neuroprotective activity of novel 1,2,4-triazine derivatives with ethyl acetate moiety against H 2 O2 and Aβ-induced neurotoxicity - ResearchGate. [Link]
-
Comparison of Large Animal Models for Acute Ischemic Stroke: Which Model to Use? [Link]
-
Cerebral Inflammation in an Animal Ischemia–Reperfusion Model Comparing Histidine-Tryptophan-α-Ketoglutarate and Del Nido Cardioplegia - MDPI. [Link]
-
Animal models of focal ischemic stroke: brain size matters - Frontiers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE10085384B4 - Preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (lamotrigene), useful for treating epilepsy, starting from 2,3-dichloronitrobenzene - Google Patents [patents.google.com]
- 4. Lamotrigine and remacemide protect striatal neurons against in vitro ischemia: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019162702A1 - Triazine derivatives for treating diseases relating to neurotrophins - Google Patents [patents.google.com]
- 6. An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential inhibition by riluzole, lamotrigine, and phenytoin of sodium and calcium currents in cortical neurons: implications for neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
This guide provides an in-depth analysis and comparison of a validated synthesis method for Lamotrigine, an essential anti-epileptic and mood-stabilizing agent. As drug safety and efficacy are paramount, the control of impurities arising during synthesis is a critical aspect of pharmaceutical development. This document details a robust validation framework for an analytical method designed to monitor and control these impurities, adhering to the stringent standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] We will explore the causality behind our experimental choices, compare the validated synthesis method against a common alternative, and provide the comprehensive data necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Synthetic Landscape of Lamotrigine
Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a phenyltriazine derivative.[5] Its synthesis, while well-established, can generate various process-related impurities and degradation products that must be meticulously controlled.[6][7] Impurities can originate from starting materials, intermediates, or side reactions, while degradation products may form under stress conditions such as exposure to acid, base, light, or heat.[8][9][10]
Validated Synthesis Pathway (Method A)
The primary synthesis route we will validate (Method A) is a multi-step process known for its efficiency and control. It begins with the photochlorination of 2,3-dichlorotoluene to yield 2,3-dichlorobenzoyl chloride, a key intermediate. This approach is chosen for its potential to produce a higher purity intermediate compared to methods starting from 2,3-dichlorobenzoic acid.[11]
The subsequent steps involve the conversion of the acid chloride to an acyl cyanide, which is then condensed with an aminoguanidine salt to form a Schiff base intermediate. The final and critical step is the cyclization of this intermediate to yield Lamotrigine.[5][11]
Caption: Workflow for the Validated Lamotrigine Synthesis (Method A).
Identification of Key Related Compounds
A thorough understanding of potential impurities is fundamental to developing a specific analytical method. Based on the synthesis pathway and forced degradation studies, the following related compounds are critical to monitor:
-
Process-Related Impurities:
-
Impurity A (Related Compound C): 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. A potential byproduct of the cyclization step.[12][13]
-
Impurity B: N-guanidinyl-2,3-dichlorobenzamide. An impurity arising from incomplete reaction or side reactions.[14]
-
Unreacted Intermediates: Such as the Schiff base or 2,3-dichlorobenzoyl cyanide.[6][11]
-
-
Degradation Products:
Caption: Relationship between Lamotrigine and its key related compounds.
Validation of the Analytical Method: An ICH Q2(R1) Approach
To ensure the synthesis method consistently produces high-quality Lamotrigine, a stability-indicating analytical method is required. We developed and validated a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as per ICH Q2(R1) guidelines.[1][2][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2]
The rationale for choosing RP-HPLC is its high resolving power, sensitivity, and adaptability, making it the industry standard for quantifying active ingredients and their impurities.[17][18]
Caption: Workflow for analytical method validation per ICH Q2(R1).
Specificity (Forced Degradation Studies)
Causality: Specificity is arguably the most critical validation parameter for an impurity-indicating method. It demonstrates that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][15] Forced degradation studies are intentionally stressful conditions used to generate potential degradation products and prove the method can separate them from the main drug peak.[10]
Experimental Protocol:
-
Prepare separate solutions of Lamotrigine at approximately 100 µg/mL.[15][19]
-
Acid Hydrolysis: Add 0.1 N HCl and reflux at 80°C for 3 hours.[19]
-
Base Hydrolysis: Add 1 N NaOH and reflux at 80°C for 3 hours.[19]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Lamotrigine powder to 60°C in a hot air oven for 6 hours.[15]
-
Photolytic Degradation: Expose a Lamotrigine solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by the proposed HPLC method alongside an unstressed control sample.
-
Assess peak purity of the Lamotrigine peak in all chromatograms using a Photodiode Array (PDA) detector to ensure no co-eluting peaks.
Results Summary:
| Stress Condition | % Degradation of Lamotrigine | Observations | Peak Purity |
| Acid (0.1 N HCl) | ~5% | One major degradant peak observed. | Pass |
| Base (1 N NaOH) | ~12% | Two major degradant peaks observed. | Pass |
| Oxidation (3% H₂O₂) | ~8% | Two distinct degradant peaks observed. | Pass |
| Thermal (60°C) | <1% | No significant degradation. | Pass |
| Photolytic (UV) | ~3% | Minor degradant peak observed. | Pass |
The method successfully separated all degradation products from the Lamotrigine peak, demonstrating its stability-indicating nature.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range. This is essential for accurate quantification.[2] The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[20]
Experimental Protocol:
-
Prepare a stock solution of Lamotrigine and each key impurity.
-
Create a series of at least five concentrations spanning the expected range. For impurities, this is typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.2 to 2.5 ppm).[21][22] For the assay of Lamotrigine, this could be 80% to 120% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Results Summary:
| Analyte | Range | Correlation Coefficient (r²) |
| Lamotrigine | 5 - 30 µg/mL | > 0.999 |
| Impurity A | LOQ - 2.0 µg/mL | > 0.998 |
| Impurity B | LOQ - 2.0 µg/mL | > 0.998 |
The high correlation coefficients confirm the linearity of the method over the specified ranges.
Accuracy
Causality: Accuracy measures the closeness of the analytical results to the true value. It is typically determined by spiking a sample matrix (e.g., a placebo or a sample of the drug product) with known amounts of the analyte and calculating the percent recovery.[2] This confirms that the method is free from systematic errors.
Experimental Protocol:
-
Prepare a sample of the Lamotrigine drug product placebo.
-
Spike the placebo with Lamotrigine and its impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each analyte at each level.
Results Summary:
| Analyte | Spiked Level | Mean % Recovery | Acceptance Criteria |
| Lamotrigine | 80%, 100%, 120% | 99.2% - 101.5% | 98.0% - 102.0% |
| Impurity A | 50%, 100%, 150% | 96.5% - 103.1% | 90.0% - 110.0% |
| Impurity B | 50%, 100%, 150% | 97.2% - 104.5% | 90.0% - 110.0% |
The recovery values are well within the acceptable limits, confirming the method's accuracy.
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2][20]
-
Repeatability (Intra-assay): Assesses precision over a short time with the same analyst and equipment.
-
Intermediate Precision: Assesses the effects of random events within a laboratory, such as different days, analysts, or equipment.
Experimental Protocol:
-
Repeatability: Prepare six independent samples of Lamotrigine at 100% of the test concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.[2]
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst. Compare the results from both sets.
Results Summary:
| Parameter | Analyte | %RSD | Acceptance Criteria |
| Repeatability | Lamotrigine Assay | 0.45% | ≤ 2.0% |
| Intermediate Precision | Lamotrigine Assay | 0.78% | ≤ 2.0% |
The low %RSD values demonstrate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[15] These parameters are crucial for impurity analysis, as they define the sensitivity of the method.
Experimental Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[15]
-
Inject solutions at the calculated LOQ concentration to confirm that the precision and accuracy are acceptable at this level.
Results Summary:
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | %RSD at LOQ |
| Impurity A | 0.02 | 0.06 | ≤ 10% |
| Impurity B | 0.03 | 0.09 | ≤ 10% |
These results confirm the method has adequate sensitivity for quantifying trace impurities.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Systematically alter key HPLC parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase pH (e.g., ± 0.2 units)
-
-
Analyze a standard solution under each altered condition and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
Results Summary: The method was found to be robust, with system suitability parameters remaining within acceptable limits for all tested variations.
Comparison of Synthesis Methods
To provide a clear guide for drug development professionals, we compare our validated synthesis pathway (Method A) with a more traditional alternative (Method B), which starts from 2,3-dichlorobenzoic acid and uses thionyl chloride to form the acid chloride intermediate.[11]
| Parameter | Validated Method A | Alternative Method B | Justification for Preference |
| Starting Material | 2,3-Dichlorotoluene | 2,3-Dichlorobenzoic Acid | Method A's starting material is often more cost-effective and the photochlorination step can be highly controlled to produce a purer intermediate.[11] |
| Overall Yield | > 80% | ~65-70% | Higher efficiency and better atom economy. |
| API Purity (HPLC) | > 99.8% | > 99.5% | Higher purity reduces the burden on downstream purification steps. |
| Key Impurity A Level | < 0.05% | < 0.10% | The cyclization conditions in Method A are optimized to minimize the formation of this key impurity.[23] |
| Hazardous Reagents | Photochlorination (requires specialized equipment) | Thionyl Chloride (highly corrosive and toxic) | While Method A requires specific equipment, it can avoid the large-scale use of highly corrosive reagents like thionyl chloride. |
| Environmental Impact | Minimal waste streams with potential for solvent recycling. | Generates significant acidic waste from the thionyl chloride reaction. | Method A is more aligned with green chemistry principles.[23] |
Conclusion
The synthesis of a high-purity Active Pharmaceutical Ingredient like Lamotrigine is critically dependent on a well-controlled manufacturing process and a rigorously validated analytical method to monitor it. This guide has detailed the validation of a stability-indicating RP-HPLC method according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, sensitivity, and robustness.
By comparing the validated synthesis pathway (Method A) with a common alternative, we have shown that Method A offers significant advantages in terms of yield, purity, and environmental impact. The provided data and experimental protocols serve as a comprehensive resource for scientists and researchers, enabling them to implement a scientifically sound and compliant approach to the synthesis and quality control of Lamotrigine and its related compounds.
References
-
(PDF) Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method - ResearchGate. Available from: [Link]
-
Lester, Y., et al. Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. PubMed. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Lamotrigine - Wikipedia. Available from: [Link]
-
Firke Sandip D, et al. Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Lamotrigine Impurities and Related Compound - Veeprho. Available from: [Link]
-
Emami, J., et al. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. PubMed. Available from: [Link]
-
Rao, D. M., et al. LC, LC-MS/MS STUDIES FOR IDENTIFICATION AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LAMOTRIGINE AND ESTABLISHMENT OF MECHANISTIC APPROACH TOWARDS DEGRADATION. Taylor & Francis Online. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
-
Lamotrigine EP Impurities & USP Related Compounds - SynThink. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Latch, D. E., et al. Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight--pH influenced rates and products. PubMed. Available from: [Link]
-
An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds - Mansa STM Publishers. Available from: [Link]
-
Kumar, S., et al. Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. PubMed. Available from: [Link]
-
Lamotrigine-impurities - Pharmaffiliates. Available from: [Link]
-
(PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Available from: [Link]
-
Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Available from: [Link]
-
Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants | Environmental Science & Technology - ACS Publications. Available from: [Link]
-
Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices - Taylor & Francis Online. Available from: [Link]
- WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents.
-
Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form - Der Pharma Chemica. Available from: [Link]
- WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents.
-
Development and Validation a Method for Estimation of Lamotrigine using RP-HPLC. Available from: [Link]
-
A Review on Analytical Method for Determination of Lamotrigine in Bulk and Pharmaceutical Dosage Form - Research Journal of Science and Technology. Available from: [Link]
-
Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations | Request PDF - ResearchGate. Available from: [Link]
-
development and validation of a rp-hplc method for estimation of lamotrigine in a tablet dosage form - International Journal of Pharmacy. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
Development and validation of the analytical method by high performance liquid chromatography (HPLC) for Lamotrigine raw material - ResearchGate. Available from: [Link]
-
Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC - PMC - NIH. Available from: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Lamotrigine - Wikipedia [en.wikipedia.org]
- 6. veeprho.com [veeprho.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. biomedres.us [biomedres.us]
- 11. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Lamotrigine EP Impurity A (Lamotrigine USP Related Compound C), Mikromol 100 mg | Buy Online | Mikromol | Fisher Scientific [fishersci.pt]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. pharmascholars.com [pharmascholars.com]
- 21. Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mansapublishers.com [mansapublishers.com]
Inter-laboratory comparison of analytical results for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine.
An Inter-Laboratory Guide to Ensuring Analytical Consistency for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analytical testing of this compound. This compound is a critical chemical entity, often associated with the synthesis of the anticonvulsant drug Lamotrigine.[1][2][3] As such, ensuring the accuracy, precision, and reproducibility of its analytical characterization across different quality control laboratories is paramount for regulatory compliance and product quality.
The objective of this document is to move beyond a simple recitation of methods. Instead, it offers a logical, scientifically-grounded approach to designing, executing, and interpreting an inter-laboratory study (also known as a round-robin test). We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative guidelines.
The Imperative for Inter-Laboratory Validation
Before a new analytical method is implemented across multiple sites for quality control or stability testing, its robustness and transferability must be rigorously challenged. An inter-laboratory study is the ultimate test of a method's performance, designed to uncover variability that may arise from differences in equipment, environment, and analyst technique.[4] A successful study provides confidence that the method is fit for its intended purpose and that results from different facilities will be equivalent.[5][6]
The statistical outputs of such a study—repeatability and reproducibility—are critical performance indicators.
-
Repeatability measures the variability observed within a single laboratory under constant conditions.
-
Reproducibility measures the variability between different laboratories, providing a true measure of the method's robustness in a real-world setting.[6][7]
Experimental Design: A Blueprint for Success
A robust inter-laboratory study begins not in the lab, but with a meticulously planned protocol. The goal is to isolate the performance of the analytical method itself, minimizing other potential sources of error.
Key Design Pillars:
-
Homogenous Test Material: A single, well-characterized batch of this compound must be prepared and distributed to all participating laboratories. This ensures that any observed differences in results are not due to sample heterogeneity.
-
A Detailed, Unambiguous Protocol: The analytical method must be described in exhaustive detail. Ambiguity is the primary source of inter-laboratory error. The protocol should specify not just instrument parameters, but also exact procedures for standard and sample preparation.
-
Pre-defined System Suitability Criteria: Clear criteria for system performance (e.g., peak tailing, resolution, and injection precision) must be established.[5] Laboratories must demonstrate that their system meets these criteria before analyzing the test samples. This acts as a self-validating checkpoint.
-
Blinded Samples (Optional but Recommended): To ensure unbiased analysis, providing samples at slightly different concentrations without revealing the expected values can be a powerful approach.
-
Centralized Data Analysis: All raw data, including chromatograms and integration parameters, should be submitted to a central coordinator for unbiased statistical analysis.
Core Analytical Method: High-Performance Liquid Chromatography (HPLC)
For the quantitative analysis of this compound and its related impurities, a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard due to its high reliability, accuracy, and sensitivity.[8][9]
Step-by-Step HPLC Protocol
This protocol is designed for robustness and transferability.
1. Instrumentation and Reagents
-
HPLC System: A system with a gradient pump, autosampler, thermostatted column compartment, and a UV/PDA detector.
-
Column: A reversed-phase C18 column, 4.6 mm x 150 mm, 3.5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for the phenyl-triazine structure, while the 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and purified water (18 MΩ·cm). Formic acid (reagent grade).
-
Reference Standard: A well-characterized primary reference standard of this compound.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid modifier improves peak shape by suppressing the ionization of silanol groups on the silica support and ensuring consistent protonation of the analyte.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Causality: Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring consistent retention times by mitigating fluctuations in ambient temperature.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
3. Solution Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (approx. 0.05 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (approx. 0.05 mg/mL): Prepare the test sample in the same manner as the Working Standard Solution.
4. System Suitability
-
Make five replicate injections of the Working Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%.
-
Caption: Logical workflow for troubleshooting outlying inter-laboratory results.
Conclusion
A successful inter-laboratory comparison is a cornerstone of analytical method validation, providing objective evidence that a method is robust, reliable, and transferable. For a pharmaceutically relevant compound like this compound, this process is not merely a scientific exercise but a regulatory necessity. By combining a meticulously designed study with a scientifically sound analytical protocol and a transparent data analysis framework, organizations can ensure consistent quality assessment across their entire manufacturing and testing network.
References
-
Title: Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices Source: Taylor & Francis Online URL: [Link]
-
Title: Development and Validation of Spectrophotometric, TLC and HPLC Methods for the Determination of Lamotrigine in Presence of Its Impurity Source: ResearchGate URL: [Link]
-
Title: Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine Source: ResearchGate URL: [Link]
-
Title: Lamotrigine EP Impurities & USP Related Compounds Source: SynThink URL: [Link]
-
Title: Method Validation Guidelines Source: BioPharm International URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: A simple methodology to analyze inter-laboratory data: a simulation study Source: PubMed URL: [Link]
-
Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: TGA URL: [Link]
-
Title: HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS Source: IUPAC URL: [Link]
-
Title: Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories Source: INAB URL: [Link]
-
Title: this compound Source: GSRS URL: [Link]
-
Title: Inter-laboratory Study for Extraction Testing of Medical Devices Source: ResearchGate URL: [Link]
-
Title: Inter-laboratory study for extraction testing of medical devices Source: PubMed URL: [Link]
-
Title: Analytical Quality by Design (AQbD) Approach for Method Validation Source: Worldwidejournals.com URL: [Link]
-
Title: Design of Experiments (DoE) applied to Pharmaceutical and Analytical Quality by Design (QbD) Source: SciELO URL: [Link]
-
Title: 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine Source: Pharmaffiliates URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine Archives - Acanthus Research [acanthusresearch.com]
- 4. A simple methodology to analyze inter-laboratory data: a simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
As researchers and professionals in drug development, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (CAS No. 38943-76-9), a halogenated aromatic compound. The procedures outlined here are designed to protect laboratory personnel and ensure minimal environmental impact, grounding every recommendation in established safety principles and regulatory standards.
Hazard Identification & Core Risk Assessment
Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound is a chlorinated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, data from structurally similar compounds and regulatory classifications for halogenated organics provide a strong basis for risk assessment.
-
Acute Toxicity: The GHS classification for the closely related isomer, 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, indicates it is "Toxic if swallowed" (H301).[1] It is prudent to assume a similar toxicity profile for the 2,4-dichloro isomer.
-
Environmental Hazards: As a chlorinated triazine, this compound is expected to be toxic to aquatic life, potentially with long-lasting effects.[2][3] Triazine-based compounds are known for their persistence in the environment, making proper disposal essential to prevent contamination of waterways.[4][5]
-
Regulatory Classification: This compound falls under the category of Halogenated Organic Compounds (HOCs) . The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs, often prohibiting their land disposal due to their persistence and potential to form toxic byproducts.[6][7][8][9]
The primary risk stems from accidental ingestion, inhalation of dust particles, or absorption through the skin. The secondary, and equally critical, risk is environmental contamination if the compound is not disposed of through the correct waste stream.
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and waste consolidation, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
-
Primary Engineering Control: All handling of solid this compound and its concentrated solutions must be conducted within a certified chemical fume hood.[2] This contains any airborne particles or vapors, providing the first and most effective line of defense.
-
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against dermal absorption. Double-gloving is a best practice when handling highly toxic compounds to protect against undetected micro-perforations.[10] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects eyes from splashes of solutions or accidental projection of solid particles.[2] |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for large quantities or splash risks. | Prevents contamination of personal clothing.[11] |
| Respiratory | Not typically required if handled exclusively within a fume hood. Use a NIOSH-approved N95 respirator if weighing outside a containment device. | Prevents inhalation of fine powders. A fume hood is the preferred control method.[11] |
Waste Segregation, Collection, and Labeling Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. Cross-contamination of waste streams can create hazardous chemical reactions and significantly complicate the final disposal process.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible waste container, clearly labeled for "Halogenated Organic Waste."[12]
-
Solid Waste:
-
Collect unadulterated solid this compound.
-
Include any contaminated consumables such as weigh boats, contaminated paper towels, and used PPE (gloves, etc.).[13]
-
-
Liquid Waste:
-
Collect solutions containing the compound in a separate, sealed container labeled "Halogenated Organic Liquid Waste."
-
Crucially, do not mix this waste stream with non-halogenated organic solvents. This is because the disposal method for halogenated waste (incineration at specific temperatures) is different and more costly.[6]
-
-
Labeling: The waste container label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation.
-
This systematic approach ensures compliance and facilitates safe handling by environmental health and safety (EHS) personnel.
Caption: Decision workflow for proper segregation of laboratory waste.
Decontamination of Surfaces and Glassware
Effective decontamination is essential to prevent unintended exposure and cross-contamination of future experiments.
-
Surface Decontamination: Wipe down all surfaces within the fume hood and any potentially contaminated areas with a solvent known to dissolve the compound (e.g., acetone, methanol), followed by a soap and water wash. The contaminated wipes must be disposed of as solid halogenated waste.[10]
-
Glassware Decontamination:
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone).
-
Dispose of this initial rinse ("first rinse") into the "Halogenated Organic Liquid Waste" container. This is a critical step as this rinseate is considered hazardous.
-
After the initial rinse, the glassware can be washed using standard laboratory procedures.
-
Final Disposal Pathway: The Scientific Rationale
The chemical structure of this compound dictates its disposal pathway. The presence of carbon-chlorine bonds on an aromatic ring makes it a persistent organic pollutant.
The only recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility. [6][14]
Why Incineration is Essential:
-
Complete Destruction: Incineration at temperatures typically exceeding 850°C, often in specialized rotary kilns, ensures the complete thermal destruction of the molecule. This process breaks the stable carbon-chlorine bonds and the aromatic ring structure.[6]
-
Prevention of Dioxin Formation: Improper or low-temperature incineration of chlorinated compounds can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Professional disposal facilities have advanced scrubbers and afterburners to manage combustion gases and prevent the release of these and other pollutants like HCl.[6]
Unacceptable Disposal Methods:
-
Landfill: Prohibited for HOCs by the EPA Land Disposal Restrictions (LDRs).[7]
-
Sewer/Drain Disposal: Strictly forbidden. This would lead to direct contamination of waterways, posing a significant threat to aquatic ecosystems.[11]
-
Chemical Neutralization in the Lab: While some chemicals can be neutralized in the lab, there are no simple, validated, and safe protocols for the complete dechlorination of this compound that are suitable for a standard research environment. Attempting such procedures could create unknown hazardous byproducts.
Emergency Procedures for Accidental Spills
Preparedness is key to managing accidental releases effectively and safely. All personnel handling this compound must know the location of spill kits and be trained in their use.
Caption: Step-by-step emergency response plan for a chemical spill.
Spill Cleanup Steps (for small, contained spills):
-
Alert & Secure: Immediately alert others in the lab and restrict access to the spill area.[11]
-
Don PPE: Wear the appropriate PPE as outlined in Section 2, including double nitrile gloves, safety goggles, and a lab coat.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Avoid raising dust.[11]
-
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste bag or container.
-
Decontaminate: Clean the spill area as described in Section 4.
-
Dispose: Seal and label the container with all spill cleanup materials and dispose of it as halogenated organic waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these scientifically-grounded and regulation-aware procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility.
References
-
PubChem. 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications. [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
-
MOLBASE. this compound.[Link]
-
Global Substance Registration System (GSRS). this compound.[Link]
-
Kishida. Safety Data Sheet: KR-134MBL.[Link]
-
U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.[Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw. [Link]
-
Drugfuture. FDA Global Substance Registration System: this compound.[Link]
-
Reddit. Advice on storing/handling hydrazine. r/chemistry. [Link]
-
PubMed Central (PMC). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. National Institutes of Health. [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1010: Benzidine.[Link]
-
Pharmaffiliates. 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine.[Link]
-
PubMed Central (PMC). Safe handling of hazardous drugs. National Institutes of Health. [Link]
-
ResearchGate. Occurrence and Removal of Chloro-s-Triazines in Water Treatment Plants.[Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database.[Link]
-
PubMed Central (PMC). Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life. National Institutes of Health. [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA National Service Center for Environmental Publications. [Link]
-
Duke University Safety. Safe Handling of Hazardous Drugs.[Link]
-
ResearchGate. Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life.[Link]
Sources
- 1. 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3 | C9H7Cl2N5 | CID 45039644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. safety.duke.edu [safety.duke.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
A Comprehensive Guide to the Safe Handling of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine)
Foreword: Prioritizing Safety in Pharmaceutical Research
As Senior Application Scientists, our primary objective extends beyond providing high-quality chemical compounds. We are fundamentally committed to empowering the research community with the knowledge and tools necessary to conduct their work safely and effectively. This guide is a testament to that commitment, offering a detailed protocol for the safe handling, use, and disposal of this compound, a compound widely known in the pharmaceutical field as Lamotrigine. The following procedures are rooted in established safety principles and regulatory standards, designed to protect researchers, ensure the integrity of experiments, and maintain a safe laboratory environment.
Section 1: Understanding the Compound: Hazard Identification and Classification
This compound, or Lamotrigine, is a phenyltriazine compound used as an antiepileptic drug and mood stabilizer.[1] While its therapeutic applications are significant, it is imperative to recognize its potential hazards in a research setting. The compound is classified as acutely toxic if swallowed.[2]
Primary Hazard Classification:
| Parameter | Classification/Specification | Source |
| GHS Hazard Classification | Acute Toxicity 3 (Oral), H301: Toxic if swallowed.[2] | BenchChem[2] |
| GHS Signal Word | Danger | BenchChem[2] |
| DOT Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (Lamotrigine) | BenchChem[2] |
| UN Number | UN2811 | BenchChem[2] |
| Hazard Class | 6.1 (Toxic Substances) | BenchChem[2] |
| Packing Group | III | BenchChem[2] |
In addition to its acute oral toxicity, researchers should be aware of the potential for serious skin reactions, such as Stevens-Johnson syndrome, which have been observed in clinical settings.[3][4] While the risk is primarily associated with therapeutic use, it underscores the importance of minimizing all routes of exposure in the laboratory.
Section 2: The Core of Safety: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the most critical barrier between the researcher and potential chemical exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling Lamotrigine:
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and an impervious lab coat. Fire/flame resistant clothing may be required based on the full scope of the experimental protocol.[2] | EU Directive 89/686/EEC and EN 374[2] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if procedures are likely to generate dust or aerosols.[2][5] | NIOSH/MSHA or European Standard EN 149 approved[2] |
Causality: The primary hazards of Lamotrigine are ingestion and potential skin sensitization. Therefore, the PPE ensemble is designed to prevent accidental contact and inhalation of airborne particles. Nitrile gloves provide adequate protection against incidental contact, while safety goggles shield the eyes from splashes or dust. A respirator becomes essential when the procedural risk of aerosolization is high, preventing inhalation of the toxic dust.
Section 3: Operational Protocols: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step guide outlines the safe handling of Lamotrigine throughout its lifecycle in the laboratory.
Engineering Controls and Pre-Handling Checks
-
Ventilation is Key: Always handle Lamotrigine in a well-ventilated area.[2] For any procedure with the potential to generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[2][6]
-
Safety Equipment Verification: Before beginning work, ensure that safety showers and eyewash stations are accessible and have been recently tested.[6]
-
Gather All Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, solvent, and waste containers, before handling the compound to minimize movement and potential for spills.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as detailed in Section 2.
-
Avoid Contamination: Do not eat, drink, or smoke in the area where Lamotrigine is handled.[2]
-
Minimize Dust Generation: When transferring the solid compound, use techniques that minimize the creation of dust. Avoid scooping large amounts at once.
-
Prevent Contact: Take extreme care to avoid contact with skin and eyes.[2] Should contact occur, follow the first aid procedures outlined in Section 4.
-
Post-Handling Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[7]
-
Clean Equipment: Decontaminate all non-disposable equipment used during the procedure.
-
Doff PPE Correctly: Remove PPE in a manner that avoids cross-contamination, disposing of single-use items in the appropriate waste stream.
-
Launder Reusable Garments: Contaminated lab coats or other clothing should be removed and laundered before reuse.[2]
Storage Requirements
-
Store Lamotrigine in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Disposal Plan: A Critical Final Step
Proper disposal is not just a recommendation; it is a regulatory requirement.
-
Segregate Waste: All materials contaminated with Lamotrigine, including gloves, pipette tips, vials, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.[2]
-
No Drain Disposal: Never dispose of Lamotrigine or its waste down the drain or in the regular trash.[2]
-
Engage Professionals: Arrange for the disposal of chemical waste through a licensed and approved waste disposal contractor.[2][7]
-
Maintain Records: Keep meticulous records of all waste generated and its final disposal, in accordance with institutional and local regulations.[2]
Section 4: Emergency Preparedness: Responding to Exposure and Spills
Accidents can happen even in the most careful laboratories. A clear and practiced emergency plan is vital.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash before reuse.[2][7] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7] |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice.[7] Clean the mouth with water and drink plenty of water afterward.[7] |
Spill Response
-
Evacuate and Secure: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.
-
Clean-up: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
Visual Workflow: Safe Handling of Lamotrigine
The following diagram illustrates the critical steps for safely managing Lamotrigine in a laboratory setting.
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 4. Lamotrigine - Grand Ave Urgent Care [grandaveurgentcare.com]
- 5. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


